Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-2-16-11(15)9-4-7-13(8-5-9)10(14)3-6-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVOJRSNJZSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391556 | |
| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349404-53-1 | |
| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable bifunctional intermediate in modern medicinal chemistry. Piperidine scaffolds are central to the design of numerous pharmaceuticals, and their functionalization is a key step in drug discovery.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, details a robust and efficient synthesis via the N-acylation of ethyl piperidine-4-carboxylate. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss the critical rationale behind procedural choices, and outline essential safety considerations. The guide is structured to combine theoretical principles with practical, actionable insights, ensuring both scientific integrity and reproducibility.
Introduction: The Strategic Importance of Functionalized Piperidines
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][3] Its saturated, six-membered ring structure allows it to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets. The development of efficient and scalable methods for synthesizing substituted piperidines is therefore a cornerstone of modern pharmaceutical research.[5][6]
Profile of this compound
This compound (Molecular Formula: C₁₁H₁₈ClNO₃, Molar Weight: 247.72 g/mol ) is a strategically important synthetic intermediate.[7][8] Its structure incorporates three key functional groups:
-
An N-acyl piperidine core, common in many bioactive molecules.
-
An ethyl ester at the 4-position, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
-
A 3-chloropropanoyl side chain, which provides a reactive electrophilic site for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse chemical moieties.
This trifecta of functionality makes it a versatile building block for constructing more complex molecular architectures in multi-step drug synthesis campaigns.
Synthetic Strategy: Retrosynthetic Analysis
The most logical and industrially scalable approach to synthesizing the target molecule is through a direct N-acylation reaction. A retrosynthetic disconnection of the amide bond cleanly cleaves the molecule into two readily available starting materials: Ethyl piperidine-4-carboxylate and 3-chloropropanoyl chloride . This approach is favored for its high efficiency, predictability, and the commercial availability of the precursors.
Caption: Retrosynthetic analysis via amide bond disconnection.
Reagent Analysis and Preparation
Successful synthesis hinges on a thorough understanding of the starting materials.
Table 1: Physicochemical Properties of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Form | Key Properties |
| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | 1126-09-6 | Liquid | Nucleophilic secondary amine; also known as Ethyl Isonipecotate.[9][10] |
| 3-chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 625-36-5 | Liquid | Highly reactive acylating agent; corrosive and moisture-sensitive.[11][12] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Liquid | Non-nucleophilic base; acts as an HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Liquid | Anhydrous, aprotic solvent; dissolves reactants and does not react with acyl chloride. |
Starting Material Causality
-
Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate): This is the nucleophilic component. Its secondary amine is sufficiently reactive to attack the acyl chloride. It is commercially available or can be synthesized via Fischer esterification of isonipecotic acid using ethanol and an acid catalyst like thionyl chloride or sulfuric acid.[13][14]
-
3-chloropropanoyl chloride: This is the electrophilic acylating agent. Its high reactivity is driven by the excellent leaving group ability of the chloride ion. Crucially, this reagent reacts violently with water and other protic solvents , hydrolyzing to the less reactive carboxylic acid.[15][16] Therefore, all glassware must be flame-dried and the reaction must be conducted under anhydrous conditions.
Synthesis Protocol: A Step-by-Step Guide to N-Acylation
This section details the complete experimental workflow for the synthesis.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion and preventing the formation of the unreactive piperidinium hydrochloride salt.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Table 2: Reagent Quantities for a Representative Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Ethyl piperidine-4-carboxylate | 157.21 | 1.0 | 10.0 | 1.57 g |
| 3-chloropropanoyl chloride | 126.97 | 1.05 | 10.5 | 1.33 g (0.99 mL) |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add 3-chloropropanoyl chloride (0.99 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).[17]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes as the eluent.
Critical Safety Considerations
Working with 3-chloropropanoyl chloride requires strict adherence to safety protocols due to its hazardous nature.[18]
-
Handling: Always handle 3-chloropropanoyl chloride in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]
-
Reactivity: The reagent is highly corrosive and a lachrymator (causes tearing).[15][18] It reacts violently with water, alcohols, and other nucleophiles.[16] Ensure all equipment is dry and avoid contact with incompatible materials.
-
Spills and Disposal: Small spills can be neutralized with a solution of sodium bicarbonate. Dispose of the reagent and any contaminated materials in accordance with institutional and local regulations.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[19] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[15][19] If inhaled, move to fresh air and seek medical attention.[16][18]
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), multiplets for the piperidine ring protons, and two triplets corresponding to the -CH₂-CH₂-Cl protons of the propanoyl chain.
-
¹³C NMR: The carbon spectrum should display distinct peaks for the two carbonyl carbons (ester and amide), the aliphatic carbons of the piperidine ring and side chain, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 248.7, confirming the molecular weight.
Conclusion
The N-acylation of ethyl piperidine-4-carboxylate with 3-chloropropanoyl chloride is a highly effective and reliable method for the synthesis of this compound. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The key to success lies in maintaining anhydrous conditions to prevent hydrolysis of the reactive acyl chloride and using a suitable base to scavenge the HCl byproduct. The resulting product is a versatile intermediate, primed for further chemical modification, making this synthesis a valuable protocol for researchers engaged in the design and development of novel piperidine-based therapeutic agents.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
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Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
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Tetrahedron. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
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NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Elucidation of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Unambiguous characterization underpins all subsequent pharmacological and toxicological evaluation. This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, a substituted piperidine derivative with potential applications in medicinal chemistry.
The structural complexity of this molecule, incorporating an ethyl ester, a tertiary amide, and an alkyl chloride, necessitates a multi-faceted analytical approach for complete elucidation. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in established physicochemical principles.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound (Molecular Formula: C₁₁H₁₈ClNO₃, Molecular Weight: 247.72 g/mol ) possesses several key functional groups that will yield characteristic spectroscopic signatures.
-
Ethyl Ester: Comprising an ethyl group (-CH₂CH₃) and a carbonyl group (C=O), this moiety will be readily identifiable in ¹H NMR, ¹³C NMR, and IR spectra.
-
Tertiary Amide: The nitrogen atom of the piperidine ring is acylated with a 3-chloropropanoyl group. The amide carbonyl will have a distinct resonance in both ¹³C NMR and IR. The presence of this group also influences the electronic environment of the adjacent piperidine protons.
-
Alkyl Chloride: The chloropropyl side chain introduces a halogen, which will influence the chemical shifts of nearby protons and carbons and can be observed in the mass spectrum through isotopic patterns.
-
Piperidine Ring: This saturated heterocyclic system will exhibit a complex pattern of signals in the ¹H NMR spectrum due to the diastereotopic nature of its methylene protons.
Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds to ensure accurate integration.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. They are split by the neighboring methyl group. |
| ~3.80 | Triplet (t) | 2H | -CH₂ -Cl | The electronegative chlorine atom strongly deshields these protons. They are split by the adjacent methylene group. |
| ~3.70 & ~3.10 | Multiplets (m) | 4H | Piperidine H-2, H-6 | These protons are adjacent to the amide nitrogen and are diastereotopic, leading to complex splitting patterns. |
| ~2.75 | Triplet (t) | 2H | -CO-CH₂ - | These protons are adjacent to the amide carbonyl and are deshielded. They are split by the methylene group bearing the chlorine. |
| ~2.50 | Multiplet (m) | 1H | Piperidine H-4 | The methine proton at the 4-position is coupled to the adjacent methylene protons. |
| ~1.90 & ~1.70 | Multiplets (m) | 4H | Piperidine H-3, H-5 | These protons on the piperidine ring are diastereotopic and exhibit complex coupling. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl group of the ethyl ester, split by the adjacent methylene group. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.[2]
-
Parameters: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | Ester C =O | The ester carbonyl carbon is highly deshielded. |
| ~170 | Amide C =O | The amide carbonyl carbon is also deshielded, typically appearing slightly upfield from an ester carbonyl.[3] |
| ~60 | -O-CH₂ -CH₃ | The carbon atom directly bonded to the ester oxygen is deshielded. |
| ~45 | Piperidine C -2, C -6 | Carbons adjacent to the nitrogen atom. |
| ~41 | -CH₂ -Cl | The carbon atom bonded to the chlorine is significantly deshielded. |
| ~40 | Piperidine C -4 | The methine carbon of the piperidine ring. |
| ~35 | -CO-CH₂ - | The carbon adjacent to the amide carbonyl. |
| ~28 | Piperidine C -3, C -5 | The remaining piperidine ring carbons. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |
Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable "soft" ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation, which can also be informative.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which can confirm the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 248. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a peak at m/z 250 with about one-third the intensity of the m/z 248 peak.
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the weakest bonds and to form the most stable carbocations.[4][5]
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.
-
Data Acquisition: A small amount of the neat sample is placed on the ATR crystal, and the spectrum is recorded.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~2950 | Strong | C-H stretch | Aliphatic |
| ~1735 | Strong | C=O stretch | Ester |
| ~1645 | Strong | C=O stretch | Tertiary Amide |
| ~1200 | Strong | C-O stretch | Ester |
| ~750 | Strong | C-Cl stretch | Alkyl Halide |
The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl.[6][7]
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in the integration of all data points to build a self-validating picture of the molecular structure.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information that, when synthesized, confirms the connectivity, functional groups, and overall architecture of the molecule. This rigorous analytical approach is indispensable in the field of drug development, ensuring the identity and purity of candidate compounds and forming the basis for all further investigation.
References
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University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Department of Chemistry. [Link]
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University of California, Davis. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
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OpenOChem. (n.d.). Interpreting ¹H NMR. [Link]
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University of Calgary. (n.d.). Carbon-13 NMR Tutorial. [Link]
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]
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Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Chem Europe. (n.d.). Infrared spectroscopy correlation table. [Link]
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The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]
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University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link]
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Physical and chemical properties of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
An In-Depth Technical Guide to Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Abstract
This compound is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research communities. As a derivative of piperidine, a scaffold prevalent in a vast array of clinically approved drugs, this compound serves as a versatile intermediate for the synthesis of more complex molecular architectures.[1] Its structure incorporates a reactive chloropropanoyl moiety, an ethyl ester, and a central piperidine ring, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis and purification, predicted spectral data for its characterization, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this valuable building block.
Molecular and Physicochemical Properties
This compound is a white to off-white solid at room temperature, although its specific physical properties are not extensively reported in publicly available literature. The following table summarizes its known identifiers and predicted physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 349404-53-1 | [2][3] |
| Molecular Formula | C₁₁H₁₈ClNO₃ | [2][3] |
| Molecular Weight | 247.72 g/mol | [2][3] |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Estimation based on structurally related compounds |
| Predicted Melting Point | Not readily predictable; expected to be a low-melting solid | - |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | Inferred from chemical structure |
Synthesis and Purification
The synthesis of this compound is most logically achieved through the N-acylation of ethyl piperidine-4-carboxylate with 3-chloropropionyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C. The high reactivity of acyl chlorides necessitates slow addition to control the exothermic reaction.[6][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.[8]
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Spectral Analysis (Predicted)
While experimental spectra are not widely available, the following sections provide predicted spectral data based on the compound's structure. This information is invaluable for the characterization of the synthesized molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the piperidine ring protons, and the chloropropanoyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.9-4.2 | Multiplet (m) | 2H | Piperidine H2/H6 (axial) |
| ~3.0-3.3 | Multiplet (m) | 2H | Piperidine H2/H6 (equatorial) |
| ~3.75 | Triplet (t) | 2H | -CO-CH₂-CH₂ -Cl |
| ~2.90 | Triplet (t) | 2H | -CO-CH₂ -CH₂-Cl |
| ~2.50 | Multiplet (m) | 1H | Piperidine H4 |
| ~1.8-2.0 | Multiplet (m) | 2H | Piperidine H3/H5 (axial) |
| ~1.6-1.8 | Multiplet (m) | 2H | Piperidine H3/H5 (equatorial) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 10 distinct signals corresponding to the 11 carbon atoms (two piperidine carbons, C3 and C5, are chemically equivalent). Predicted chemical shifts can be estimated using NMR prediction software or by comparison with similar structures.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Ester Carbonyl (C =O) |
| ~169 | Amide Carbonyl (C =O) |
| ~60.5 | -O-C H₂-CH₃ |
| ~45.0 | Piperidine C 2/C 6 |
| ~41.0 | Piperidine C 4 |
| ~39.0 | -CO-CH₂-C H₂-Cl |
| ~35.0 | -CO-C H₂-CH₂-Cl |
| ~28.0 | Piperidine C 3/C 5 |
| ~14.2 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups (amide and ester).[11][12][13][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1645 | Strong | C=O stretching (amide I band) |
| 1240-1180 | Strong | C-O stretching (ester) |
| 780-740 | Medium-Strong | C-Cl stretching |
Mass Spectrometry
The mass spectrum (under Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of N-acyl piperidines is often initiated by cleavage alpha to the nitrogen atom.[15][16][17]
| m/z | Interpretation |
| 247/249 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 212 | [M - Cl]⁺ |
| 202 | [M - OCH₂CH₃]⁺ |
| 156 | [M - CO-CH₂CH₂Cl]⁺ |
| 91 | [CO-CH₂CH₂Cl]⁺ |
Applications in Research and Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] this compound is a valuable intermediate for the synthesis of novel drug candidates due to its bifunctional nature. The chloropropanoyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Hazard Assessment
As a chlorinated organic compound, this compound should be handled with care. Chlorinated organic substances can be harmful to health and the environment, with some having the potential for persistence and bioaccumulation.[18] While specific toxicity data for this compound is not available, it is prudent to assume it may cause skin, eye, and respiratory irritation.[6][19] The precursor, 3-chloropropionyl chloride, is highly corrosive and reacts violently with water.[20]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn:[21][22][23][24]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.
First Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][25][26]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][25]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Chlorinated organic compounds may have specific disposal requirements due to their potential environmental impact.[7][27]
References
A comprehensive list of references has been compiled to support the information presented in this guide. Please refer to the numbered citations throughout the text.
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- 19. epa.gov [epa.gov]
- 20. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 27. Chlorine and compounds - DCCEEW [dcceew.gov.au]
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate mechanism of action
An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate as a Targeted Covalent Inhibitor
Authored by: A Senior Application Scientist
Preamble: The Resurgence of Covalent Inhibition in Modern Drug Discovery
In an era of precision medicine, the rational design of highly specific and durable therapeutic agents is paramount. While reversible inhibitors have long dominated the pharmaceutical landscape, there is a renewed and vigorous interest in targeted covalent inhibitors (TCIs). These molecules possess the unique ability to form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] This guide delves into the potential mechanism of action of this compound, a compound whose structure suggests a role as a targeted covalent inhibitor. In the absence of direct empirical data on this specific molecule, we will apply established principles of medicinal chemistry and chemical biology to propose a scientifically rigorous, hypothetical mechanism of action and outline the experimental workflows required to validate it.
Part 1: Molecular Deconstruction and Mechanistic Hypothesis
Structural Analysis of this compound
The therapeutic potential of any small molecule is encoded in its chemical structure. This compound (C11H18ClNO3) is comprised of two key moieties: a piperidine-4-carboxylate core and a 3-chloropropanoyl group attached to the piperidine nitrogen.[3][4]
-
The Piperidine Scaffold: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of biological systems, including central nervous system (CNS) disorders and cancer.[5][6] This core structure often provides a desirable pharmacokinetic profile and serves as a versatile framework for orienting pharmacophoric elements.[6] The ethyl carboxylate at the 4-position can influence solubility and may participate in hydrogen bonding or other non-covalent interactions within a target's binding pocket.
-
The Electrophilic "Warhead": The defining feature for our mechanistic hypothesis is the 3-chloropropanoyl group. This is a classic example of a reactive moiety, or "warhead," that can engage in covalent bond formation with nucleophilic amino acid residues on a protein target.[7][8] The presence of a chlorine atom beta to the carbonyl group makes this an electrophilic center, susceptible to nucleophilic attack.
Proposed Mechanism: Irreversible Covalent Inhibition
We hypothesize that this compound functions as a targeted covalent inhibitor. The mechanism can be conceptualized as a two-step process:[7]
-
Initial Non-Covalent Binding: The molecule first docks into the active or an allosteric site of a target protein. This initial binding is governed by reversible, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the piperidine scaffold and the protein surface. This step confers initial binding affinity and selectivity, represented by the inhibition constant (Ki).
-
Irreversible Covalent Bond Formation: Once the molecule is appropriately oriented within the binding pocket, the electrophilic 3-chloropropanoyl warhead is positioned in close proximity to a nucleophilic amino acid residue. A nucleophilic attack from the amino acid side chain (e.g., the thiol of cysteine, the amine of lysine, or the hydroxyl of serine) on the carbon bearing the chlorine atom results in the formation of a stable covalent bond, effectively and irreversibly inactivating the protein.
The most likely target for such an electrophilic warhead is a cysteine residue, due to the high nucleophilicity of its thiol group.[7]
Below is a diagram illustrating this proposed covalent inhibition pathway.
Sources
- 1. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 349404-53-1 | this compound | Tetrahedron [thsci.com]
- 4. 349404-53-1|this compound|BLD Pharm [bldpharm.com]
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- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] Developed by GlaxoSmithKline, this small molecule has demonstrated significant anti-proliferative activity in a wide array of cancer cell lines and in vivo tumor models.[4][5] Its unique characteristic of a long residence time on the target kinases distinguishes it from other Aurora kinase inhibitors.[6] This guide provides a comprehensive technical overview of GSK1070916, including its mechanism of action, biochemical and cellular characterization, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
GSK1070916 is an azaindole derivative with the following properties:
| Property | Value | Source |
| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [7] |
| CAS Number | 942918-07-2 | [1][2][5] |
| Molecular Formula | C30H33N7O | [5][7] |
| Molecular Weight | 507.63 g/mol | [1][7] |
| Solubility | DMSO: 100 mg/mL; Ethanol: 8 mg/mL; Water: Insoluble | [5][8] |
| Appearance | Yellow to off-white powder | [5] |
Mechanism of Action: Targeting Mitotic Progression
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential regulators of mitosis.[6] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[9] GSK1070916 selectively inhibits Aurora B and Aurora C, which are key components of the chromosomal passenger complex (CPC).[6][10]
The CPC, which also includes INCENP, Survivin, and Borealin, plays a critical role in ensuring proper chromosome segregation and cytokinesis.[10][11] Aurora B, the enzymatic core of the CPC, is responsible for the phosphorylation of several key mitotic proteins, including histone H3 at serine 10 (H3S10ph).[1][5] This phosphorylation event is crucial for chromosome condensation and the proper attachment of microtubules to kinetochores.[12]
By competitively binding to the ATP-binding pocket of Aurora B and C, GSK1070916 inhibits their kinase activity.[1][6] This leads to a dose-dependent decrease in the phosphorylation of histone H3.[1] The inhibition of Aurora B function disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation.[12] Consequently, cells treated with GSK1070916 fail to complete mitosis, undergo endoreduplication resulting in polyploidy, and ultimately enter apoptosis.[5]
A distinguishing feature of GSK1070916 is its remarkably slow dissociation from Aurora B and C, with a dissociation half-life of over 480 minutes for Aurora B.[1][6] This prolonged target engagement likely contributes to its potent and sustained cellular activity.
Caption: Mechanism of action of GSK1070916.
Biochemical and Cellular Characterization
GSK1070916 has been extensively characterized in both biochemical and cellular assays, demonstrating its high potency and selectivity.
Biochemical Potency and Selectivity
The inhibitory activity of GSK1070916 has been determined against Aurora kinases and a broader panel of kinases.
| Kinase Target | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A | Source |
| Aurora B | 0.38 | 3.5 | >1300-fold | [1][6] |
| Aurora C | 1.5 | 6.5 | >340-fold | [1][6] |
| Aurora A | 490 | 1100 | - | [1][6] |
GSK1070916 displays over 100-fold selectivity for Aurora B/C over the closely related Aurora A kinase.[1] Further screening against a large panel of kinases has confirmed its high selectivity.[10]
Cellular Activity
In cellular assays, GSK1070916 effectively inhibits cell proliferation and induces cell death in a wide range of human cancer cell lines.
| Cell Line (Cancer Type) | EC50 (nM) for Proliferation Inhibition | EC50 (nM) for Histone H3 Phosphorylation Inhibition | Source |
| A549 (Lung) | 7 | 46 | [4] |
| Various (over 100 lines) | <10 | 8 - 118 | [1] |
The potent anti-proliferative effects of GSK1070916 correlate with its ability to inhibit the phosphorylation of histone H3 at serine 10 in cells.
Experimental Protocols
The following protocols provide a framework for the characterization of GSK1070916 in a laboratory setting.
In Vitro Aurora Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of GSK1070916 against Aurora kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide)
-
ATP
-
GSK1070916
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare serial dilutions of GSK1070916 in DMSO and then in assay buffer.
-
Add the Aurora kinase enzyme to the wells of a 384-well plate.
-
Add the GSK1070916 dilutions to the wells and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each GSK1070916 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Histone H3 Phosphorylation Assay
This protocol outlines a method to measure the inhibition of histone H3 phosphorylation in cells treated with GSK1070916.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
GSK1070916
-
Lysis buffer
-
Primary antibody against phospho-histone H3 (Ser10)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of GSK1070916 for a specified time (e.g., 24 hours).
-
Lyse the cells directly in the wells.
-
Perform an ELISA-based assay or an in-cell Western blot:
-
ELISA: Transfer the lysate to an antibody-coated plate and follow a standard ELISA protocol.
-
In-cell Western: Fix and permeabilize the cells in the plate, then incubate with primary and secondary antibodies.
-
-
Add the detection reagent and measure the signal using a plate reader.
-
Normalize the signal to the total protein concentration or cell number.
-
Calculate the percent inhibition of histone H3 phosphorylation and determine the EC50 value.
Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis in cells treated with GSK1070916 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
GSK1070916
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with GSK1070916 at various concentrations for a desired time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Clinical Development
GSK1070916 has been evaluated in a Phase I clinical trial for the treatment of advanced solid tumors (NCT01118611).[13][14] The trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered GSK1070916.[14][15]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a distinctively long target residence time. Its mechanism of action, centered on the disruption of mitotic processes, has been well-characterized, leading to anti-proliferative effects and apoptosis in cancer cells. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the properties and potential applications of this promising anti-cancer agent.
References
-
Coumar, M. S., et al. (2013). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 451(2), 267–277. [Link]
-
National Center for Biotechnology Information. Gsk-1070916. PubChem Compound Database. [Link]
-
Waseem, D., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-19. [Link]
-
Coumar, M. S., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. FEBS Journal, 276(10), 2843-2856. [Link]
-
Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]
-
BioCrick. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link]
-
ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
-
ResearchGate. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link]
-
National Center for Biotechnology Information. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. [Link]
-
ResearchGate. Aurora kinase pathway. Phosphorylation of Aurora kinases, B and C, triggers the phosphorylation of histone H3. [Link]
-
ResearchGate. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]
-
ACS Publications. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]
-
National Center for Biotechnology Information. Gene Result AURKB aurora kinase B. [Link]
-
National Center for Biotechnology Information. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. [Link]
-
EpigenTek. EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). [Link]
-
EpigenTek. EpiQuik™ Global Histone H3 Phosphorylation (Ser28) Assay Kit (Fluorometric). [Link]
-
National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. [Link]
-
Flow cytometry. Propidium Iodide and Phospho-Histone H3 (Ser10) Staining. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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- 5. GSK-1070916 - LKT Labs [lktlabs.com]
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- 7. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
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An In-depth Technical Guide on the Solubility and Stability of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document is structured to provide not just data, but also the scientific rationale behind the experimental approaches, empowering researchers to make informed decisions in their work.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of 247.72 g/mol , is a substituted piperidine derivative.[1][2] The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The presence of the reactive 3-chloropropanoyl group and the ethyl carboxylate ester makes this molecule a versatile building block for the synthesis of more complex APIs.
The seemingly straightforward structure of this molecule belies the complexity of its behavior in different chemical environments. The interplay between the N-acyl group, the ester, and the alkyl chloride functionality dictates its solubility and stability profile. A thorough characterization of these properties is therefore not merely a routine task, but a cornerstone of robust process development and formulation science.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that influences its reactivity, purification, and bioavailability. For this compound, a comprehensive understanding of its solubility in a range of solvents is essential for its practical application.
Theoretical Solubility Considerations
The molecule possesses both polar and non-polar characteristics. The piperidine ring, while containing a nitrogen atom, is acylated, which reduces its basicity and hydrophilicity. The ethyl carboxylate and the chloropropanoyl groups contribute to the molecule's polarity and potential for hydrogen bonding as an acceptor. The overall structure suggests moderate polarity.
Based on general solubility principles for amides and esters:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carbonyl groups and the nitrogen atom suggests some affinity for polar protic solvents through hydrogen bonding. However, the relatively large carbon skeleton (11 carbons) will limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is expected to be higher than in water due to the alkyl chain's compatibility with the solvent's organic portion.[3][4]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the competing hydrogen bond donation that can sometimes hinder the dissolution of amides.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is expected in non-polar solvents due to the presence of the polar functional groups.
Predicted Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The polar groups are offset by the non-polar hydrocarbon backbone. |
| Methanol | Soluble | Good balance of polarity and hydrogen bonding capability. |
| Ethanol | Soluble | Similar to methanol, with slightly better solubilizing power for the ethyl ester. |
| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| Dichloromethane | Very Soluble | A good solvent for moderately polar organic compounds. |
| Toluene | Slightly Soluble | The aromatic nature provides some interaction, but polarity mismatch limits solubility. |
| Hexane | Insoluble | Significant polarity mismatch between the solute and solvent. |
Experimental Protocol for Solubility Determination
To obtain accurate solubility data, an experimental approach is necessary. A robust method for determining solubility involves the use of High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into a validated HPLC system. A typical system would consist of a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) and UV detection.
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Caption: Experimental workflow for solubility determination via HPLC.
Stability Profile: A Forced Degradation Approach
The stability of this compound is a critical quality attribute. Understanding its degradation pathways is essential for establishing appropriate storage conditions, re-test periods, and for the development of stability-indicating analytical methods. A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B), is the cornerstone of this evaluation.[5][6][7][8][9][10][11][12]
Potential Degradation Pathways
Based on the functional groups present in the molecule, the following degradation pathways are plausible:
-
Hydrolysis: The ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions.
-
Ester Hydrolysis: This would yield 1-(3-chloropropanoyl)piperidine-4-carboxylic acid and ethanol.
-
Amide Hydrolysis: This is generally more difficult than ester hydrolysis but can occur under more stringent conditions, leading to ethyl piperidine-4-carboxylate and 3-chloropropanoic acid.[13]
-
-
Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[1][9][14]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of bonds, leading to a variety of degradation products. The alkyl chloride moiety may also be susceptible to photolytic reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions could occur.
Caption: Potential degradation pathways for the target compound.
Experimental Protocol for a Forced Degradation Study
A comprehensive forced degradation study should be conducted to identify potential degradants and to develop a stability-indicating analytical method.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
This information is crucial for understanding the degradation pathways and for setting appropriate specifications for impurities.
-
Caption: Workflow for a comprehensive forced degradation study.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the acylation of ethyl piperidine-4-carboxylate with 3-chloropropionyl chloride.
Reaction Scheme:
Ethyl piperidine-4-carboxylate + 3-Chloropropionyl chloride → this compound + HCl
This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.
Potential Impurities:
-
Starting Materials: Unreacted ethyl piperidine-4-carboxylate and 3-chloropropionyl chloride.
-
Byproducts: The hydrochloride salt of the base used.
-
Side-Reaction Products:
-
Dimerization/Polymerization: Self-reaction of 3-chloropropionyl chloride.
-
Hydrolysis Products: If moisture is present, 3-chloropropionic acid could be formed, which might then react to form an anhydride or other byproducts.
-
The presence of these impurities can potentially impact the stability of the final product. For instance, residual acidic or basic impurities could catalyze hydrolytic degradation.
Conclusion and Recommendations
This technical guide has outlined the key considerations for the solubility and stability of this compound. While predictive data provides a valuable starting point, experimental verification is paramount for ensuring the robustness of any process or formulation.
Key Recommendations for Researchers:
-
Conduct thorough experimental solubility studies in a range of relevant solvents to create a reliable solubility profile.
-
Perform a comprehensive forced degradation study following ICH guidelines to identify potential degradants and establish the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can accurately quantify the parent compound and separate it from all potential impurities and degradation products.
-
Carefully control the synthesis process to minimize the formation of impurities that could adversely affect the stability of the final product.
By adhering to these principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). [Link]
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RAPS. ICH releases overhauled stability guideline for consultation. (2025). [Link]
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [Link]
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IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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ICH. Q1B:Stability Testing: Photostability Testing Of New Drug Substances And Products. (2025). [Link]
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Chemistry LibreTexts. Carboxyl Derivatives. (2023). [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. (2024). [Link]
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PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). [Link]
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The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC - NIH. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). [Link]
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The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of biologically active compounds and approved pharmaceuticals has earned it the designation of a "privileged structure". The conformational flexibility and capacity of the piperidine scaffold to form diverse molecular interactions make it a highly versatile and sought-after building block in the design of novel therapeutics. This is evident in its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids.
This technical guide provides a comprehensive, in-depth overview of the significant biological activities of piperidine derivatives, with a primary focus on their anticancer, neuroprotective, antiviral, and antimicrobial properties. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals. The guide synthesizes technical data, details field-proven experimental protocols, and provides visual representations of key signaling pathways to facilitate the exploration and development of the next generation of piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates. Their therapeutic effect is achieved through a variety of mechanisms, including the modulation of critical signaling pathways, the induction of programmed cell death (apoptosis), and direct interactions with DNA. A key pathway often implicated in cancer progression is the PI3K/Akt pathway, which is a central regulator of cell growth and survival. Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of the potency of these compounds.
| Derivative/Compound | Target/Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound E22 | SKOV3 | Ovarian | 0.0019 | [3] |
| HCT116 | Colon | 0.0023 | [3] |
Key Signaling Pathway: PI3K/Akt Inhibition
Many piperidine-based anticancer agents function by inhibiting the PI3K/Akt signaling cascade.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting a key kinase in this pathway, such as Akt, piperidine derivatives can halt these cancer-promoting signals.[3][5] This inhibition leads to a downstream cascade of events, including the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately culminating in the activation of caspases and the execution of apoptosis.[6]
Mechanism of HIV reverse transcriptase inhibition by piperidine NNRTIs.
Experimental Protocol: Anti-HIV Activity Assay in MT-4 Cells
This protocol uses the MT-4 human T-cell line, which is highly permissive to HIV-1 infection and shows extensive cytopathic effects, making it an excellent model for evaluating antiviral compounds. T[7][8]he MTT method is used to quantify cell viability, which corresponds to the protective effect of the drug against virus-induced cell death.
-
MT-4 cell line *[8] Complete culture medium (RPMI 1640 + 10% FBS)
-
HIV-1 virus stock (e.g., strain IIIB or K103N/Y181C mutant) *[11][12] Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
Sterile 96-well microtiter plates
B. Step-by-Step Methodology
-
Cell Preparation: Culture MT-4 cells and adjust the density to 5 x 10⁴ cells per well in a 96-well plate. 2[9]. Compound Dilution: Add serial dilutions of the test compounds to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus). 3[9]. Infection: Add the HIV-1 virus stock to all wells except the cell control wells, using a multiplicity of infection (MOI) that results in significant cell death after 4-5 days. 4[9]. Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator, until the cytopathic effect is maximal in the virus control wells. 5[9][13]. MTT Assay: Perform the MTT assay as described in Protocol 1.3 to assess the viability of the cells in each well.
-
Data Analysis:
-
EC₅₀ (50% Effective Concentration): Calculate the compound concentration that protects 50% of the cells from virus-induced death.
-
CC₅₀ (50% Cytotoxic Concentration): Determine the compound concentration that reduces the viability of uninfected cells by 50% in a parallel assay.
-
SI (Selectivity Index): Calculate the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. T[14]heir structural versatility allows for modifications that can enhance potency and target specific microbial processes, making them a valuable scaffold for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of piperidine derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | Bacillus subtilis | 0.75 (mg/ml) | |
| Escherichia coli | 1.5 (mg/ml) | ||
| Staphylococcus aureus | 1.5 (mg/ml) | ||
| Compound 5 | Staphylococcus aureus | 32 | |
| Candida albicans | 64 | ||
| P10S3 | Escherichia coli | 15.6 | |
| Staphylococcus aureus | 7.8 | ||
| Compound 11 | M. tuberculosis H37Rv | 10.96 (µM) |
General Workflow for Antimicrobial Susceptibility Testing
The determination of a compound's antimicrobial activity follows a systematic workflow, beginning with the preparation of a standardized microbial inoculum and the serial dilution of the test compound, culminating in the determination of the MIC after a defined incubation period.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method, a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) *[15] Piperidine derivative stock solution (in DMSO)
-
Sterile 96-well round-bottom microtiter plates *[18] 0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
B. Step-by-Step Methodology
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. T[19]his corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution in Plate: Dispense 100 µL of sterile broth into all wells of a 96-well plate. A[18]dd 100 µL of the 2x concentrated stock solution of the piperidine derivative to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. C[18]olumn 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only). 3[15]. Inoculation: Within 15-30 minutes of standardizing the inoculum, add the diluted bacterial suspension to each well (except the sterility control) to reach the final volume and bacterial density. 4[19]. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. 5[16]. MIC Determination: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth (clear well). T[15]his can be determined by visual inspection or with a microplate reader. The growth control well must be turbid for the test to be valid.
Conclusion
The piperidine scaffold is unequivocally a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. T[20]his guide has provided a technical framework for understanding and evaluating the potential of piperidine derivatives in key therapeutic areas: oncology, neuroprotection, and infectious diseases. The presented data highlights their potency, while the detailed protocols offer practical, self-validating systems for their assessment in a laboratory setting. The mechanistic insights and pathway visualizations underscore the diverse molecular targets these compounds can modulate. As research continues, the strategic design and synthesis of novel piperidine derivatives, guided by a deep understanding of their structure-activity relationships and biological mechanisms, will undoubtedly continue to yield promising new candidates for treating a wide range of human diseases.
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The Versatile Scaffold: A Technical Guide to Substituted Ethyl 4-Piperidinecarboxylate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Piperidine-4-carboxylate Core
The ethyl 4-piperidinecarboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of biologically active molecules.[1] Its prevalence in pharmaceuticals stems from the piperidine ring's ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[2] This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and analytical characterization of substituted ethyl 4-piperidinecarboxylate compounds, providing researchers with a comprehensive resource for the design and development of novel therapeutics. These compounds are key intermediates in the creation of drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, pain management, and infectious diseases.[3][4]
Core Synthesis Strategies: Building the Foundation
The synthesis of substituted ethyl 4-piperidinecarboxylate derivatives can be broadly categorized into the formation of the core structure and its subsequent functionalization at the N-1 and C-4 positions.
Formation of the Ethyl 4-Piperidinecarboxylate Core
The most common and straightforward method for synthesizing the parent ethyl 4-piperidinecarboxylate is the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid) with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[1][5]
Experimental Protocol: Fischer Esterification of 4-Piperidinecarboxylic Acid [5]
-
Dissolve 4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous ethanol (10-20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-4.0 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-piperidinecarboxylate.
Functionalization of the Piperidine Ring: Introducing Diversity
The true versatility of the ethyl 4-piperidinecarboxylate scaffold lies in the ability to introduce a wide array of substituents at the nitrogen (N-1) and carbon-4 positions.
N-1 Substitution: Expanding the Pharmacophore
The secondary amine of the piperidine ring is a nucleophilic handle for introducing various alkyl and aryl substituents, which can significantly influence the pharmacological properties of the resulting molecule.
N-alkylation is typically achieved by reacting ethyl 4-piperidinecarboxylate with an appropriate alkyl halide in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]
Experimental Protocol: General N-Alkylation
-
To a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2.0-3.0 equivalents).
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
The introduction of aryl groups at the N-1 position is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7] This reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.
Experimental Protocol: Buchwald-Hartwig N-Arylation [8][9]
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), ethyl 4-piperidinecarboxylate (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-aryl piperidine derivative.
C-4 Substitution: Tailoring the Core
Modification at the C-4 position allows for the introduction of substituents that can interact with specific binding pockets of biological targets.
The Minisci reaction provides a method for the direct C-4 alkylation of pyridine precursors, which can then be reduced to the corresponding piperidines.[10][11][12][13][14] This radical-based reaction is particularly useful for introducing alkyl groups from carboxylic acids.
Experimental Protocol: Minisci C-4 Alkylation of a Pyridine Precursor [10]
-
To a solution of the pyridine derivative (1.0 equivalent) and a carboxylic acid (2.0 equivalents) in a mixture of dichloroethane and water, add ammonium persulfate (2.0 equivalents) and a catalytic amount of silver nitrate (20 mol%).
-
Heat the biphasic mixture at 50 °C for 2-4 hours.
-
After cooling to room temperature, extract the product with an organic solvent.
-
The resulting C-4 alkylated pyridine can then be reduced to the piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
For the introduction of aryl groups at the C-4 position, a common strategy involves the use of a protected piperidone, which is converted to a vinyl triflate and then subjected to a Suzuki cross-coupling reaction.
Experimental Protocol: C-4 Arylation via Suzuki Coupling
-
Protect the nitrogen of 4-piperidone with a suitable protecting group (e.g., Boc anhydride).
-
Treat the N-Boc-4-piperidone with a strong base (e.g., LDA) and then with a triflating agent (e.g., Tf₂O) to form the vinyl triflate.
-
Subject the vinyl triflate to Suzuki coupling conditions with the desired arylboronic acid in the presence of a palladium catalyst and a base.
-
Hydrogenate the resulting double bond and deprotect the nitrogen to yield the C-4 arylated piperidine.
Structure-Activity Relationships (SAR): Guiding Drug Design
The systematic modification of substituents on the ethyl 4-piperidinecarboxylate scaffold has led to the discovery of potent and selective ligands for various biological targets.
Opioid Receptor Modulators
The 4-phenylpiperidine-4-carboxylate substructure is a classic pharmacophore for opioid receptor agonists, with the anesthetic pethidine (meperidine) being a prominent example.[1][15][16][17][18] SAR studies have shown that:
-
N-1 Substituent: A small alkyl group, such as a methyl group in pethidine, is optimal for potent analgesic activity.
-
C-4 Phenyl Group: Substitution on the phenyl ring can modulate activity and selectivity.
-
C-4 Ester: The ethyl ester is crucial for activity, and its hydrolysis leads to inactive metabolites.[15]
| Compound | N-1 Substituent | C-4 Substituent | Relative Analgesic Potency (Morphine = 1) |
| Pethidine | -CH₃ | -Phenyl | 0.1 |
| Anileridine | -CH₂CH₂-p-NH₂-Ph | -Phenyl | 2-3 |
| Fentanyl | -CH₂CH₂-Phenyl | -N(Ph)CHO | 50-100 |
Dopamine Transporter (DAT) Ligands
N-substituted 4-aryl-4-ethoxycarbonylpiperidines have been extensively explored as ligands for the dopamine transporter, a key target in the treatment of CNS disorders.
| N-1 Substituent | C-4 Aryl Group | DAT IC₅₀ (nM) |
| -CH₂(CH₂)₂Ph | 4-Fluorophenyl | 10.2 |
| -CH₂(CH₂)₃Ph | 4-Fluorophenyl | 5.8 |
| -CH₂CH=CHPh | 4-Fluorophenyl | 7.5 |
Data compiled from relevant medicinal chemistry literature.
Analytical Characterization: Ensuring Quality and Identity
The structural elucidation and purity assessment of substituted ethyl 4-piperidinecarboxylate compounds rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the substitution pattern. The ethoxy group typically shows a triplet for the methyl protons around 1.2 ppm and a quartet for the methylene protons around 4.1 ppm. The signals for the piperidine ring protons appear in the region of 1.5-3.5 ppm, with their multiplicity and chemical shifts being highly dependent on the nature and orientation of the substituents.[19]
-
¹³C NMR: The carbon NMR spectrum is useful for confirming the carbon framework. The carbonyl carbon of the ester typically appears around 175 ppm. The chemical shifts of the piperidine ring carbons are sensitive to the substitution at the N-1 and C-4 positions.[20]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of these compounds. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.[21][22]
Conclusion: A Scaffold with a Bright Future
The ethyl 4-piperidinecarboxylate scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with the ability to fine-tune its pharmacological properties through substitution at the N-1 and C-4 positions, ensures its continued importance in the development of new and improved therapeutics. This guide provides a foundational understanding of the key aspects of the chemistry and biological relevance of this important class of compounds, empowering researchers to further explore its potential in addressing unmet medical needs.
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PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Identification of A Novel Fentanyl Analog. Retrieved from [Link]
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PubMed. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
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Sci-Hub. (n.d.). Antagonists of Human CCR5 Receptor Containing 4‐(Pyrazolyl)piperidine Side Chains. Part 1. Discovery and SAR Study of 4‐Pyrazolylpiperidine Side Chains. Retrieved from [Link]
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UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
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ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Chloropropanoyl Group in Piperidine Compounds
This guide provides a comprehensive technical overview of the reactivity of the chloropropanoyl group when covalently attached to a piperidine scaffold. It is intended for researchers, scientists, and drug development professionals who are working with or considering the use of these versatile chemical entities. This document will delve into the synthesis, reactivity profile, mechanistic considerations, and analytical methodologies pertinent to N-(3-chloropropanoyl)piperidine and its derivatives.
Introduction: The Chloropropanoyl Piperidine Moiety - A Bifunctional Tool in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] When functionalized with a chloropropanoyl group, the resulting N-(3-chloropropanoyl)piperidine becomes a bifunctional molecule of significant interest. This moiety combines the desirable properties of the piperidine core with a reactive electrophilic center, the chloropropanoyl group, which can undergo a variety of chemical transformations.
The reactivity of this group is primarily centered around two key features:
-
The Electrophilic Carbonyl Carbon: The carbonyl carbon of the propanoyl group is highly susceptible to nucleophilic attack, making it a prime site for forming new amide, ester, or other carbonyl-derived linkages.
-
The Alkyl Chloride: The chlorine atom on the propyl chain serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
This dual reactivity makes chloropropanoyl piperidines valuable intermediates in the synthesis of complex molecules, including targeted covalent inhibitors and other pharmacologically active agents.
Synthesis of N-(3-Chloropropanoyl)piperidine: A General Protocol
The most common method for the synthesis of N-(3-chloropropanoyl)piperidine is the acylation of piperidine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the acid chloride.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final N-acylated piperidine product.
// Reactants piperidine [label="Piperidine (Nucleophile)"]; chloropropanoyl_chloride [label="3-Chloropropionyl Chloride (Electrophile)"]; base [label="Base (e.g., Triethylamine)", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Intermediates and Products tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=dotted, fillcolor="#FBBC05"]; product [label="N-(3-Chloropropanoyl)piperidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl_salt [label="Base-HCl Salt", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges piperidine -> tetrahedral_intermediate [label="Nucleophilic Attack"]; chloropropanoyl_chloride -> tetrahedral_intermediate; base -> hcl_salt [style=dashed, arrowhead=none]; tetrahedral_intermediate -> product [label="Elimination of Cl-"]; product -> hcl_salt [style=invis]; // for layout } caption [label="Figure 1: Synthesis of N-(3-Chloropropanoyl)piperidine.", fontname="Arial", fontsize=10]; }
Experimental Protocol
The following is a general laboratory-scale protocol adapted from similar acylation procedures.[3]
Materials:
-
Piperidine
-
3-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the stirred piperidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Reactivity of the Chloropropanoyl Group in Piperidine Compounds
The chloropropanoyl group in N-(3-chloropropanoyl)piperidine offers two primary sites for chemical modification: the carbonyl group and the carbon bearing the chlorine atom. The reactivity at each site is influenced by the electronic and steric properties of the piperidine ring and the attacking nucleophile.
Nucleophilic Acyl Substitution
While the carbonyl group has already undergone reaction to form the amide linkage with piperidine, it can still influence the overall reactivity of the molecule. The amide bond itself is generally stable, but the adjacent chloropropyl chain is the primary site for further reactions.
Nucleophilic Substitution at the α-Carbon
The most synthetically useful reaction of N-(3-chloropropanoyl)piperidine is the nucleophilic substitution of the chloride. This allows for the introduction of a wide variety of functional groups.
General Reaction Scheme:
// Reactants chloropropanoyl_piperidine [label="N-(3-Chloropropanoyl)piperidine"]; nucleophile [label="Nucleophile (Nu-H)"];
// Product substituted_product [label="Substituted Product", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges chloropropanoyl_piperidine -> substituted_product; nucleophile -> substituted_product [label="SN2 Reaction"]; } caption [label="Figure 2: Nucleophilic substitution on the chloropropanoyl group.", fontname="Arial", fontsize=10]; }
3.2.1. Reaction with Amine Nucleophiles
Primary and secondary amines can displace the chloride to form the corresponding amino-substituted derivatives. Aromatic amines, such as aniline, are generally less nucleophilic than aliphatic amines and may require more forcing conditions.
3.2.2. Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and readily react with the chloropropanoyl group to form thioethers. The reaction is typically carried out in the presence of a mild base to deprotonate the thiol and generate the more nucleophilic thiolate anion.
3.2.3. Reaction with Oxygen Nucleophiles
Alcohols and phenols can also act as nucleophiles, though they are generally less reactive than amines and thiols. The reaction often requires a strong base to generate the corresponding alkoxide or phenoxide.
Intramolecular Cyclization: A Potential Side Reaction
A key consideration when working with N-(3-chloropropanoyl)piperidine is the potential for intramolecular cyclization. Under basic conditions, the amide nitrogen, although weakly nucleophilic, can potentially displace the chloride to form a β-lactam ring. However, the formation of a four-membered ring can be kinetically disfavored. More likely, if a stronger nucleophile is not present, is the potential for other intramolecular reactions if the piperidine ring itself is substituted with nucleophilic groups. The kinetics of such cyclizations are highly dependent on the specific substrate and reaction conditions.[4]
Mechanistic Insights
The reactivity of the chloropropanoyl group is governed by several factors:
-
Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards nucleophilic attack.
-
Steric Hindrance: The piperidine ring, especially if substituted, can sterically hinder the approach of nucleophiles to the electrophilic centers.
-
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will react more readily.
-
Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Analytical Methods for Reaction Monitoring and Characterization
The progress of reactions involving N-(3-chloropropanoyl)piperidine and the characterization of its products can be effectively monitored using a combination of chromatographic and spectroscopic techniques.
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of a reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the starting material, product, and any byproducts.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis, Reversed-Phase HPLC (RP-HPLC) is a powerful tool. Since many piperidine derivatives lack a strong chromophore, derivatization may be necessary for sensitive UV detection.[5][6] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for end-absorption) or Mass Spectrometry |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the products. The characteristic chemical shifts of the piperidine ring protons and carbons, as well as those of the propanoyl chain, can be used to confirm the structure of the desired product.[7][8][9]
Table 2: Predicted 1H and 13C NMR Chemical Shifts for 1-(3-chloropropanoyl)piperidine
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Piperidine N-CH2 | 3.4 - 3.6 | ~45 |
| Piperidine CH2 | 1.5 - 1.7 | ~25-26 |
| CO-CH2 | ~2.9 | ~35 |
| CH2-Cl | ~3.8 | ~40 |
| C=O | - | ~170 |
Note: These are approximate values and will vary depending on the solvent and any substituents.
Conclusion
The chloropropanoyl group in piperidine compounds provides a versatile handle for the synthesis of a wide range of functionalized molecules. A thorough understanding of its reactivity, including the potential for nucleophilic substitution and intramolecular cyclization, is crucial for its effective use in drug discovery and development. The judicious choice of reaction conditions, nucleophiles, and analytical methods will enable the successful synthesis and characterization of novel piperidine-based compounds with desired pharmacological properties.
References
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Conditions and reagents: (i) dioxane, triethylamine, μW; (ii) arylboronic acids or pinacol esters, 2.0 N Na2CO3, 5% Pd(PPh3)4, μW, 100 °C; (iii) LiOH, THF, H2O; (iv) EDC, DMAP, μW, 100 °C; (v) KOCN, H2O, or R5COCl, triethylamine, or R6SO2Cl, triethylamine; (vi) trifluoroacetic acid, 54%; (vii) acetyl chloride, triethylamine; (viii) ZnBr2, NaOH, dioxane, H2O, 120 °C. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. National Institutes of Health. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Royal Society of Chemistry. [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]
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Piperidine, 1-(3-(5-chloro-2-((p-chlorophenyl)thio)anilino)propyl). PubChem. [Link]
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Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Royal Society of Chemistry. [Link]
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Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Sci-Hub. [Link]
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Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. ScholarWorks@GVSU. [Link]
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Hydrogen‐bonded nucleophile effects in ANS: the reactions of 1‐chloro and 1‐fluoro‐2,4‐dinitrobenzene with 2‐guanidinobenzimidazole, 1‐(2‐aminoethyl)piperidine andN‐(3‐aminopropyl)morpholine in aprotic solvents. Sci-Hub. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate in Medicinal Chemistry
Foreword: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] This document provides an in-depth guide to the synthesis and application of a particularly versatile derivative: Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate. This compound is not merely a static building block; it is a dynamic intermediate engineered with two distinct reactive handles. The ethyl ester at the 4-position offers a site for amide bond formation or reduction, while the reactive 3-chloropropanoyl group provides a readily accessible electrophilic site for nucleophilic substitution. This bifunctionality empowers medicinal chemists to rapidly generate diverse molecular libraries, accelerating the hit-to-lead optimization process in drug development programs targeting a wide array of diseases.
Physicochemical Properties & Synthesis
Compound Profile
A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₈ClNO₃ |
| Molecular Weight | 247.72 g/mol |
| CAS Number | 349404-53-1 |
| Appearance | Typically an oil or low-melting solid |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) |
Synthetic Pathway: N-Acylation
The synthesis of this compound is most directly achieved through the N-acylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with 3-chloropropanoyl chloride. This is a classic nucleophilic acyl substitution reaction.[2][3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the reaction of the highly reactive 3-chloropropanoyl chloride with atmospheric moisture.
-
Aprotic Solvent: Anhydrous dichloromethane (DCM) is a common choice of solvent as it is aprotic and will not react with the acyl chloride.
-
Base: A non-nucleophilic base such as triethylamine (TEA) is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Low Temperature: The initial addition of the acyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of side products.
Detailed Synthesis Protocol
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve Ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add 3-chloropropanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via a dropping funnel, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Self-Validating System: Each wash step in the workup serves a specific purpose. The HCl wash removes excess triethylamine and any unreacted starting amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer. Successful separation and purification, confirmed by techniques like NMR and Mass Spectrometry, validate the protocol.
Applications in Medicinal Chemistry
The true utility of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]
Role as a Bifunctional Linker
The compound's structure allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for creating libraries of compounds for high-throughput screening.
Caption: Dual reactivity of the core scaffold.
Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol details the reaction of this compound with a secondary amine, a common step in building more complex drug candidates. This reaction is analogous to steps used in the synthesis of potent analgesics.[5][6][7][8][9]
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Sodium iodide (NaI, catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the secondary amine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to reflux (or 80 °C for DMF) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to scavenge the HCl that would be formed if the secondary amine were to act as a nucleophile towards the alkyl chloride.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.
-
Catalyst: Sodium iodide is used as a catalyst via the Finkelstein reaction. The iodide ion is a better nucleophile and leaving group than chloride, so it transiently replaces the chloride, accelerating the rate of substitution by the amine.
Conceptual Application: Analogs of Fentanyl-Class Opioids
While this compound is not a direct precursor in the classical synthesis of fentanyl or carfentanil, its structure lends itself to the creation of novel analogs. The syntheses of these potent opioids often involve the acylation of a 4-anilidopiperidine intermediate with propionyl chloride.[5][9][10][11][12][13][14] By using our title compound as a starting point, one could envision a synthetic route where the chloro group is displaced by an aniline derivative, and the ester is subsequently modified. This highlights the compound's potential in generating novel chemical entities for screening against opioid receptors or other CNS targets.
Caption: Conceptual workflow for novel analgesic synthesis.
Conclusion and Future Perspectives
This compound is a high-value intermediate for medicinal chemists. Its synthesis is straightforward, and its bifunctional nature provides a robust platform for the rapid diversification of molecular scaffolds. The protocols outlined herein are designed to be reproducible and are grounded in established chemical principles. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will be indispensable in the efficient discovery and development of the next generation of medicines.
References
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- BenchChem. (2025). Ethyl 1-(3-carboxypyridin-4-yl)isonipecotate|1053658-38-0.
- BenchChem. (2025). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
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Janssen, P. A. J., et al. (2005). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. [Link]
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Ugrinov, A., & Stojkovic, A. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Pasternak, G. W., et al. (2013). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. PubMed Central. [Link]
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Baumann, M., & Baxendale, I. R. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.gov. [Link]
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Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
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Li, J., et al. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. PubMed Central. [Link]
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
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Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
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Gorska, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica. [Link]
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ResearchGate. (2016). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
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Arkivoc. (2017). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
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Baumann, M., & Baxendale, I. R. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]
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ResearchGate. (2015). A new method for synthesizing carfentanil. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Abstract: This document provides a detailed technical guide for performing nucleophilic substitution reactions on Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate. This substrate is a valuable building block in medicinal chemistry and drug development, often utilized for the synthesis of compound libraries targeting various biological endpoints. The protocol outlines the underlying mechanistic principles, provides step-by-step experimental procedures, and details methods for reaction monitoring, product purification, and characterization. The information is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Mechanistic Overview
The core structure, this compound, features a primary alkyl chloride, which is an excellent electrophile for nucleophilic substitution reactions.[1] Given the unhindered nature of the primary carbon bearing the chlorine atom, the reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[4]
The key characteristics of the SN2 reaction relevant to this protocol are:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).
-
Stereochemistry: If the electrophilic carbon were a chiral center, the reaction would proceed with an inversion of configuration.[3]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are highly recommended as they can dissolve ionic nucleophiles while not overly solvating and deactivating the nucleophile through hydrogen bonding.[5][6]
The general transformation is depicted below:
Figure 1: General scheme for the nucleophilic substitution on this compound.
Experimental Design and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | Commercial | Store in a cool, dry place. |
| Nucleophile (e.g., Sodium Azide, Piperidine, etc.) | Reagent Grade | Commercial | Choose based on the desired final product. Must have a lone pair of electrons to donate.[7] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | A polar aprotic solvent that is ideal for SN2 reactions.[5] Other options include DMSO or Acetonitrile. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercial | Used for aqueous workup to neutralize any acid. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial | Used for extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | Used to wash the organic layer and aid in phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial | Used as a drying agent for the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography purification.[8] |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring.[9] |
General Protocol for Nucleophilic Substitution
This protocol provides a general framework. Reaction times and temperatures may need to be optimized depending on the specific nucleophile used.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Add the chosen nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., NaN₃), it can be added directly. If it is a liquid amine, it should be added dropwise.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction, particularly for less reactive nucleophiles.
Causality: The use of a slight excess of the nucleophile helps to drive the reaction to completion. Anhydrous DMF is crucial to prevent side reactions with water and to ensure the nucleophile remains reactive.[10]
Step 2: Reaction Monitoring using Thin-Layer Chromatography (TLC)
-
Prepare a TLC developing chamber with an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The ideal system should give the starting material an Rf value of ~0.5.
-
Every 30-60 minutes, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.[11]
-
On the same plate, spot the starting material as a reference. A "co-spot" lane, containing both the reaction mixture and starting material, is also recommended to resolve closely running spots.[12]
-
Develop the plate and visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
The reaction is complete when the starting material spot has been completely consumed.
Step 3: Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately 5-10 times the volume of DMF used.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (1 x volume of DMF).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality: The NaHCO₃ wash neutralizes any acidic byproducts and removes residual DMF. The brine wash helps to remove water from the organic layer.
Step 4: Purification by Column Chromatography
-
The crude product obtained after evaporation is often purified by flash column chromatography on silica gel.[8]
-
Select an appropriate eluent system based on TLC analysis of the crude product. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often effective.
-
Pack a column with silica gel slurried in the initial, low-polarity mobile phase.[8]
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Characterization of the Final Product
Confirmation of the product's identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Key changes to look for include:
-
The disappearance of the proton and carbon signals corresponding to the -CH₂-Cl group of the starting material.
-
The appearance of new signals corresponding to the protons and carbons of the newly introduced nucleophilic moiety.
-
Shifts in the signals of the protons alpha to the newly formed bond. For N-acylated piperazines, complex NMR spectra can arise from hindered rotation around the amide C-N bond, leading to multiple conformer signals.[13]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the product.[14] The fragmentation pattern can also provide structural information.[15][16]
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups. The spectrum should show the characteristic carbonyl stretches of the ester and amide groups.
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental process.
Caption: Workflow for the synthesis and analysis of substituted piperidines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Low reactivity of the nucleophile.2. Insufficient temperature.3. Wet solvent. | 1. Increase the temperature (e.g., to 60-80 °C).2. Add a catalytic amount of sodium iodide (Finkelstein reaction conditions) to generate a more reactive iodo-intermediate in situ.3. Ensure anhydrous solvent is used. |
| Multiple products observed by TLC | 1. Side reactions (e.g., elimination).2. Over-alkylation of the nucleophile. | 1. Use a non-basic nucleophile or run the reaction at a lower temperature.2. Use a controlled stoichiometry of the nucleophile or a large excess of the nucleophile if it can be easily removed. |
| Difficulty in purification | Product and starting material have similar polarity. | 1. Optimize the solvent system for column chromatography.2. Consider derivatization to change polarity or recrystallization if the product is a solid. |
| Low yield after workup | 1. Product is water-soluble.2. Incomplete extraction. | 1. Saturate the aqueous layer with NaCl before extraction.2. Increase the number of extractions or use a different extraction solvent like dichloromethane (DCM). |
References
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Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]
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The isocyanide SN2 reaction . PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Nucleophilic Substitution at Activated Amides and Carbamides . Chemistry LibreTexts. [Link]
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Nucleophilic Substitution Reactions Lab . IPL.org. [Link]
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Nucleophilic Acyl Substitution of Amides . YouTube. [Link]
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SN1 vs SN2 . Organic Chemistry I - KPU Pressbooks. [Link]
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SN2 Reaction Mechanism . Chemistry Steps. [Link]
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Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions . YouTube. [Link]
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Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . ResearchGate. [Link]
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The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]
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Monitoring Reactions by TLC . Washington State University. [Link]
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Nucleophilic substitution . Wikipedia. [Link]
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Uses of TLC . Chemistry LibreTexts. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . PubMed. [Link]
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Why do Sn2 reactions need polar solvents? . Reddit. [Link]
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Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? . ResearchGate. [Link]
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Nucleophilic Substitution Reactions - Introduction . Master Organic Chemistry. [Link]
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Nucleophilic Acyl Substitution Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]
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Chapter 7 Alkyl Halides and Nucleophilic Substitution . University of Calgary. [Link]
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Why Polar Aprotic Solvents for SN2 Substitution . YouTube. [Link]
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How To: Monitor by TLC . University of Rochester, Department of Chemistry. [Link]
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Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory . PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts . SciELO. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. [Link]
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Applying TLC - monitoring the progress of a reaction . YouTube. [Link]
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Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates . ResearchGate. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]
-
Nucleophilic Substitution, Addition, and Elimination Reactions . The Organic Chemistry of Medicinal Agents, AccessPharmacy. [Link]
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Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas . PubMed. [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst . Royal Society of Chemistry. [Link]
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Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide . Organic Letters, ACS Publications. [Link]
- Process for producing 4-arylpiperidine-3-carbinols and related compounds.
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . MDPI. [Link]
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Application Notes & Protocols: The Strategic Role of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate in Advanced Pharmaceutical Synthesis
Introduction: Identifying a Versatile Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in drug design. Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of 247.72 g/mol , is a critical functionalized intermediate derived from this scaffold.[2]
This molecule is not merely a passive building block; it is an activated and strategically designed precursor. The presence of a reactive 3-chloropropanoyl group on the piperidine nitrogen and an ethyl ester at the C4 position provides two orthogonal points for chemical elaboration. The electrophilic chloropropyl chain is primed for nucleophilic substitution reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups.[3] These features make it a cornerstone intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably within the class of potent synthetic opioids like fentanyl and its analogues.[4][5] This guide provides an in-depth protocol for its synthesis, characterization, and a key application, grounded in the principles of synthetic efficiency and safety.
Synthesis Protocol: N-Acylation of Ethyl Isonipecotate
The synthesis of the title compound is a classic example of N-acylation, a fundamental amide bond-forming reaction.[6] The secondary amine of the piperidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride.
Underlying Principles of the Synthesis
The selection of reagents and conditions is dictated by the need to control reactivity and maximize yield.
-
Base as a Stoichiometric Reagent: A tertiary amine base, such as triethylamine (TEA), is essential. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[6][7] Without it, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Low-Temperature Control: The reaction is initiated at 0 °C to moderate the high reactivity of the acyl chloride. This prevents potential side reactions, such as double acylation or degradation of starting materials, ensuring a clean reaction profile.[7]
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the decomposition of 3-chloropropanoyl chloride into the unreactive 3-chloropropanoic acid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 4-piperidinecarboxylate | ≥98% | Sigma-Aldrich | Also known as Ethyl isonipecotate.[8] |
| 3-Chloropropanoyl chloride | ≥98% | Sigma-Aldrich | Highly corrosive and moisture-sensitive.[9] |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Must be dry. Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for the reaction. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker | For aqueous work-up. |
| Brine (Saturated NaCl) | Saturated solution | Lab Prepared | For aqueous work-up. |
| Anhydrous Sodium Sulfate | Reagent Grade | EMD Millipore | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Detailed Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl 4-piperidinecarboxylate (10.0 g, 63.6 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add 100 mL of anhydrous dichloromethane (DCM) followed by triethylamine (9.7 mL, 69.9 mmol, 1.1 equiv.). Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Acyl Chloride Addition: In a separate dry dropping funnel, dissolve 3-chloropropanoyl chloride (6.4 mL, 66.8 mmol, 1.05 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot indicates completion.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic impurities), and finally with 50 mL of brine.[6]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of sufficient purity for subsequent steps. If necessary, purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The final product is typically a colorless to pale yellow oil.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.
| Analytical Method | Expected Result / Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.15 (q, 2H, -OCH₂CH₃), ~4.6-3.8 (m, 2H, piperidine N-CH₂ axial), ~3.80 (t, 2H, -COCH₂-), ~3.2-2.8 (m, 2H, piperidine N-CH₂ equatorial), ~2.85 (t, 2H, -CH₂Cl), ~2.5 (m, 1H, piperidine C4-H), ~1.9 (m, 2H, piperidine C3/C5-H eq.), ~1.7 (m, 2H, piperidine C3/C5-H ax.), ~1.25 (t, 3H, -OCH₂CH₃). Note: Amide bond rotation may cause signal broadening.[10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~174.5 (Ester C=O), ~169.0 (Amide C=O), ~60.5 (-OCH₂-), ~45.0, ~41.5 (Piperidine N-CH₂), ~41.0 (Piperidine C4), ~40.5 (-CH₂Cl), ~37.0 (-COCH₂-), ~28.0 (Piperidine C3/C5), ~14.2 (-CH₃). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 248.1 |
| Purity (HPLC) | ≥98% |
Application in Opioid Synthesis: Pathway to Carfentanil
This compound is a known precursor in the synthesis of highly potent fentanyl analogues, such as Carfentanil.[4][11] Carfentanil is an opioid agonist estimated to be 10,000 times more potent than morphine and is primarily used in veterinary medicine to tranquilize large animals.[11] The intermediate provides the core piperidine structure, which is further elaborated to construct the final API.
Synthetic Pathway Overview
The synthesis of Carfentanil from the title intermediate involves several key transformations. The following diagram illustrates a plausible synthetic logic based on known fentanyl synthesis routes.
Caption: A logical synthetic pathway from the intermediate to Carfentanil.
This pathway is a representative illustration. Actual industrial syntheses may vary in the sequence of steps and specific reagents used. The critical step involves utilizing the 3-chloropropanoyl group to form a new ring system or to introduce the N-phenyl group, which is characteristic of the fentanyl class of molecules.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. The reagents used in this synthesis, particularly 3-chloropropanoyl chloride, are hazardous and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[12][13]
-
Handling: All operations involving 3-chloropropanoyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of its corrosive and fatal vapors.[9] It is extremely reactive with water; ensure all glassware is dry and the reaction is protected from atmospheric moisture. Avoid contact with skin and eyes, as it causes severe burns.[9][14]
-
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[13][14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Store 3-chloropropanoyl chloride in its original container in a locked, well-ventilated area, away from water and sources of ignition.[14]
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Application Notes and Protocols for the Synthesis of 4-Substituted Piperidine Derivatives
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents that can interact with biological targets. Specifically, 4-substituted piperidines are of paramount importance, as the substituent at this position can significantly modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] This guide provides a detailed overview of robust and versatile synthetic strategies for accessing these critical building blocks, with a focus on practical applications and the underlying chemical principles that govern these transformations.
Strategic Approaches to 4-Substituted Piperidines
The synthesis of 4-substituted piperidines can be broadly categorized into three main strategies:
-
Modification of Pyridine Precursors: This "top-down" approach leverages the abundance of commercially available substituted pyridines.
-
Functionalization of Pre-existing Piperidine Rings: A versatile strategy that introduces functionality at the 4-position of a pre-formed piperidine ring.
-
De Novo Synthesis (Ring Formation): This "bottom-up" approach constructs the piperidine ring from acyclic precursors, often with a high degree of stereochemical control.
This application note will delve into key methodologies within each of these strategies, providing detailed protocols and mechanistic insights.
I. Modification of Pyridine Precursors: A Direct Route to Saturated Heterocycles
The catalytic hydrogenation of substituted pyridines is an atom-economical and direct method for the synthesis of piperidines.[2] However, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present challenges that necessitate careful selection of catalysts and reaction conditions.[2][5]
Catalytic Hydrogenation of 4-Substituted Pyridines
The choice of catalyst is critical for the successful hydrogenation of pyridines. Platinum group metals are highly effective, with catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) and rhodium on carbon (Rh/C) being commonly employed.[2][6]
Key Mechanistic Considerations: The hydrogenation typically proceeds through a series of partially hydrogenated intermediates. The reaction is often performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning.[2]
Protocol 1: Platinum-Catalyzed Hydrogenation of 4-Phenylpyridine
This protocol describes the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using PtO₂ as the catalyst.
Materials:
-
4-Phenylpyridine
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure reactor (Parr apparatus or similar)
Procedure: [6]
-
In a high-pressure reactor vessel, dissolve 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add PtO₂ (5 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion (monitored by TLC or GC-MS), carefully vent the reactor and purge with nitrogen.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to afford 4-phenylpiperidine.
Data Summary Table: Catalytic Hydrogenation of Substituted Pyridines
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| PtO₂ | 4-Phenylpyridine | 60 | Room Temp | Acetic Acid | Good | [6] |
| Rh₂O₃ | 4-Methoxypyridine | 5 | 40 | TFE | Low | [5][7] |
| Rh/C | Pyridine | 5 | 80 | Water | High | [8] |
II. Functionalization of Pre-existing Piperidine Rings
This approach offers significant flexibility, allowing for the introduction of a wide range of substituents at the 4-position of a piperidine scaffold.
Grignard Addition to 4-Piperidones: Formation of C-C Bonds
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[9] The addition of an organomagnesium halide (Grignard reagent) to a 4-piperidone derivative yields a tertiary alcohol at the 4-position.[10]
Causality in Experimental Design: The N-protecting group on the piperidone is crucial. A bulky protecting group like tert-butoxycarbonyl (Boc) prevents side reactions at the nitrogen and can influence the stereochemical outcome of the addition. The reaction is performed at low temperatures to minimize side reactions such as enolization of the piperidone and reduction of the ketone.[10]
Protocol 2: Grignard Addition of Phenylmagnesium Bromide to N-Boc-4-piperidone
This protocol details the synthesis of 4-hydroxy-4-phenyl-N-Boc-piperidine.
Materials:
-
N-Boc-4-piperidone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for activation)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [10]
Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Addition to N-Boc-4-piperidone
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-hydroxy-4-phenyl-N-Boc-piperidine.
Visualization of Grignard Reaction Workflow
Caption: Workflow for the synthesis of 4-hydroxy-4-phenyl-N-Boc-piperidine via Grignard addition.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[11][12] This reaction is particularly useful for coupling amines with aryl halides, including 4-halo-piperidine derivatives, to form 4-amino-piperidines.
Mechanistic Insights: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[13]
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-N-Boc-piperidine with Aniline
This protocol describes the synthesis of N-(N-Boc-piperidin-4-yl)aniline.
Materials:
-
4-Bromo-N-Boc-piperidine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (10 mol%) and X-Phos (10 mol%).
-
Add anhydrous toluene and stir for 5 minutes.
-
Add 4-bromo-N-Boc-piperidine, aniline (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Seal the tube and heat the reaction mixture at 100 °C for 10-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(N-Boc-piperidin-4-yl)aniline.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. De Novo Synthesis: Constructing the Piperidine Ring
De novo strategies are particularly powerful for creating complex and stereochemically defined piperidine derivatives from simple, acyclic starting materials.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, for which the Nobel Prize in Chemistry was awarded in 2005, has emerged as a robust method for the formation of cyclic alkenes, including piperidine precursors.[14][15] The reaction typically involves the cyclization of a diene in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst.
Rationale for Precursor Design: The diene precursor is designed such that the two terminal alkenes are positioned to allow for an intramolecular cyclization to form a six-membered ring. The resulting tetrahydropyridine can then be readily hydrogenated to the corresponding piperidine.
Protocol 4: Synthesis of a 4-Substituted Piperidine via RCM
This protocol provides a general outline for the synthesis of a 4-substituted piperidine using RCM.
Materials:
-
Appropriately substituted diene precursor
-
Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (hydrogen balloon or high-pressure reactor)
Part A: Ring-Closing Metathesis
-
Dissolve the diene precursor in anhydrous DCM or toluene under an inert atmosphere.
-
Add the Grubbs catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is driven by the release of ethylene gas.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude tetrahydropyridine derivative by flash column chromatography.
Part B: Hydrogenation
-
Dissolve the purified tetrahydropyridine in methanol or ethanol.
-
Add Pd/C (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or high-pressure reactor) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 4-substituted piperidine derivative.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of tetrahydropyridines, which are immediate precursors to piperidines.[17][18][19] This reaction involves the [4+2] cycloaddition of a diene with an imine (the dienophile).[17][18]
Inverse-Electron-Demand Aza-Diels-Alder: A particularly useful variant is the inverse-electron-demand aza-Diels-Alder reaction, where an electron-poor aza-diene reacts with an electron-rich dienophile.[17][20] This approach allows for the synthesis of highly substituted tetrahydropyridines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine-containing fused ring systems.[21][22] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[21][23] The diastereoselectivity of the reaction can often be controlled by the reaction conditions, such as temperature and the choice of acid catalyst.[23]
Conclusion
The synthesis of 4-substituted piperidines is a cornerstone of modern medicinal chemistry. The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired substitution pattern, and the need for stereochemical control. By understanding the underlying principles and having access to robust protocols for key transformations such as catalytic hydrogenation, Grignard addition, Buchwald-Hartwig amination, ring-closing metathesis, and the Pictet-Spengler reaction, researchers are well-equipped to design and execute efficient syntheses of these vital heterocyclic building blocks.
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The Alchemical Allure of a Piperidine Synthon: Detailed Application Notes for Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate in Novel Compound Synthesis
For Immediate Release to the Research Community
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its prevalence in pharmaceuticals underscores its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse functionalization.[2] This document provides detailed application notes and protocols for a particularly valuable building block: Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate . We will explore its chemical utility, focusing on its application in the synthesis of novel compounds with potential therapeutic relevance.
The Strategic Advantage of a Bifunctional Reagent
This compound (CAS No. 349404-53-1) is a bifunctional molecule poised for sequential or tandem reactions. Its strategic value lies in the orthogonal reactivity of its two key functional groups:
-
The Electrophilic 3-Chloropropanoyl Group: The terminal chloro-substituent on the propanoyl chain is a reactive electrophilic site, susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, forming the basis for chain extension and the construction of more complex molecular architectures.
-
The Piperidine-4-carboxylate Moiety: The ethyl ester at the 4-position of the piperidine ring offers a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol, opening up another avenue for derivatization.
This dual functionality makes it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
Core Application: Nucleophilic Substitution at the Chloro-Terminus
The primary and most immediate application of this compound is in nucleophilic substitution reactions. The terminal chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This reaction is a cornerstone for building complexity and introducing diverse pharmacophores.
General Principles of Reactivity
The reaction proceeds via a standard SN2 mechanism, wherein a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The efficiency of this reaction is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as secondary amines, thiols, and alkoxides, will react more readily.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically employed to solvate the cation of the nucleophile's salt and to avoid protonation of the nucleophile.
-
Base: An acid scavenger, such as a non-nucleophilic organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or an inorganic base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃)), is often necessary to neutralize the hydrogen halide formed if the nucleophile is a primary or secondary amine.
-
Temperature: The reaction rate can be increased by heating, typically to temperatures between room temperature and 80 °C.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for utilizing this compound in a nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution.
Application Protocol: Synthesis of Ethyl 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoyl)piperidine-4-carboxylate
This protocol details a representative application: the synthesis of a novel piperazine-substituted piperidine derivative. Compounds containing the 1-(2-methoxyphenyl)piperazine moiety are of significant interest in medicinal chemistry, with many exhibiting activity as ligands for various receptors in the central nervous system.[1]
Reaction Scheme
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 349404-53-1 | 247.72 | 1.0 | 1.0 |
| 1-(2-Methoxyphenyl)piperazine | 35386-24-4 | 192.26 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 247.7 mg).
-
Addition of Reagents: Add 1-(2-methoxyphenyl)piperazine (1.1 mmol, 211.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product as a viscous oil or a low-melting solid.
Characterization of the Product
The structure of the synthesized compound, Ethyl 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoyl)piperidine-4-carboxylate, can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, the piperazine and piperidine ring protons, the ethyl ester protons, and the methylene protons of the propanoyl linker.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for all unique carbon atoms, including the carbonyl carbons of the amide and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine and piperazine rings.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the product.
Further Synthetic Transformations
The utility of this compound extends beyond this initial substitution. The resulting products can be further elaborated, as illustrated in the following diagram.
Caption: Potential downstream synthetic modifications.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel and complex molecules. Its bifunctional nature allows for a modular and efficient approach to creating diverse chemical libraries for drug discovery and development. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate.
References
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Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents.
-
Synthesis of 5-(3-(4-(2-methoxyphenyl)-1-piperazinyl) propionyl) benzofuran. (2002). CNKI. Retrieved from [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]
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Synthesis of 1-(3-carboxypropyl)-3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-2,4-(1H,3H)quinazolinedione. (n.d.). PrepChem.com. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved from [Link]
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1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS METHOD FOR CARIPRAZINE. (n.d.). European Patent Office. Retrieved from [Link]
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ethyl 1-{[3-(3-methoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}piperidine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Cariprazine. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Preparation method of cariprazine intermediate. (n.d.). Patsnap. Retrieved from [Link]
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Large-scale synthesis and purification of piperidine-4-carboxylates
As a Senior Application Scientist, this guide provides a detailed exploration of the large-scale synthesis and purification of piperidine-4-carboxylates. These compounds are pivotal intermediates in the pharmaceutical industry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and practical considerations necessary for successful scale-up, ensuring both scientific integrity and operational efficiency.
Introduction: The Significance of Piperidine-4-Carboxylates
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1][3] Its 4-carboxylate derivatives, such as ethyl piperidine-4-carboxylate, serve as exceptionally versatile building blocks. They offer a synthetically accessible handle (the ester) for elaboration into amides, ketones, and other functional groups, while the piperidine nitrogen allows for further substitution to modulate physicochemical and pharmacological properties.[2][5]
The primary challenge in their industrial production lies in achieving high purity and yield in a cost-effective and scalable manner. This guide will focus on the most robust and widely adopted synthetic and purification strategies.
Strategic Overview of Synthesis & Purification
The overall workflow for producing high-purity piperidine-4-carboxylates involves a multi-stage process, from the selection of a synthetic route to the final analytical validation.
Caption: Decision logic for selecting a purification method.
Recrystallization
Recrystallization is a powerful technique for purifying solid piperidine-4-carboxylate derivatives from process impurities. [6] Experimental Protocol: Single-Solvent Recrystallization [6]
-
Solvent Selection: Identify a suitable solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with heptane. [6]2. Dissolution: Place the crude solid in a reactor and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Cooling & Crystallization: Slowly cool the solution to allow for the formation of large, pure crystals. Cooling too quickly can trap impurities. The process can be staged: cool to room temperature, then further cool in an ice bath or chiller.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual mother liquor. [6]6. Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent. [6]
Vacuum Distillation
For liquid products like ethyl piperidine-4-carboxylate, vacuum distillation is the preferred method for large-scale purification, allowing for boiling at lower temperatures to prevent thermal decomposition.
Experimental Protocol: Vacuum Distillation
-
Setup: Charge the crude liquid into a distillation flask or reactor equipped with a vacuum-jacketed distillation head, condenser, and fraction collector.
-
Degassing: Apply a vacuum and gently heat to remove any low-boiling residual solvents.
-
Distillation: Gradually increase the temperature and/or decrease the pressure until the product begins to distill. Collect any initial low-boiling impurities as a forerun fraction.
-
Fraction Collection: Collect the main fraction of the pure product at a stable boiling point and pressure.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum to prevent bumping of the residue.
Purification via Salt Formation
This technique leverages the basicity of the piperidine nitrogen. The crude amine is converted into a salt (e.g., hydrochloride, tartrate), which is often a highly crystalline solid that can be easily purified by recrystallization. [6][7] Experimental Protocol: Hydrochloride Salt Formation & Liberation [6]
-
Salt Formation: Dissolve the crude piperidine-4-carboxylate in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the pH is acidic.
-
Crystallization: The hydrochloride salt will typically precipitate. Cool the mixture to maximize recovery.
-
Isolation & Washing: Filter the salt, wash with a cold solvent (e.g., diethyl ether or cold ethyl acetate) to remove non-basic impurities, and dry.
-
Liberation of Free Base: Suspend the purified salt in water or brine and add a strong base (e.g., 10M NaOH) until the pH is >12. [8]5. Extraction: Extract the liberated free piperidine base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Isolation: Dry the organic extract, filter, and concentrate under vacuum to yield the highly purified product.
Quality Control and Analytical Methods
Ensuring the purity and identity of the final product is paramount. A combination of analytical techniques should be employed. [9]
| Analytical Technique | Purpose | Typical Parameters & Expected Results |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. [9] | Column: C18; Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid; Detection: UV or MS. Result: Purity >98.0%, identification of any known impurities. |
| GC (Gas Chromatography) | Purity assessment for volatile compounds and analysis of residual solvents. [9] | Column: DB-5 or similar; Temperature Program: Ramp from 100°C to 280°C; Detector: FID. Result: Purity >98.0%, quantification of volatile impurities. [9] |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Structural confirmation and identification. [9] | ¹H and ¹³C NMR in CDCl₃ or D₂O. Result: Spectra must be consistent with the proposed structure, with no significant signals from impurities. |
| MS (Mass Spectrometry) | Molecular weight confirmation. [9]| ESI+ mode. Result: Observation of the [M+H]⁺ ion corresponding to the product's molecular weight. |
Safety Precautions for Large-Scale Operations
Piperidine and its derivatives present several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE). [10][11][12][13][14]
-
Flammability: Piperidine is a flammable liquid. [10][11]All operations should be conducted in well-ventilated areas, away from ignition sources. [11][14]Use explosion-proof equipment and ground all containers and transfer lines to prevent static discharge. [11]* Toxicity & Corrosivity: Piperidines are toxic if inhaled, swallowed, or absorbed through the skin. [11][13]They can cause severe skin burns and eye damage. [11][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl or nitrile rubber), safety goggles with a face shield, and a lab coat or chemical-resistant suit. [10][12]For operations with a risk of inhalation, use a respirator with an appropriate cartridge.
-
Spill Management: In case of a spill, evacuate the area and remove ignition sources. [10]Absorb the spill with a non-flammable material like sand or diatomaceous earth and place it in a sealed container for disposal. [10][12]
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Ethyl 4-piperidinecarboxyl
- A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine - SAFETY D
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Safety D
- Safety D
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. Benchchem.
- Dieckmann Condens
- The Dieckmann Condens
- Dieckmann condens
- Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. BenchChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Dieckmann Condens
- Ethyl 4-piperidinecarboxyl
- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
- The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
- Piperidine Synthesis. DTIC.
- Process for Preparation of Piperidine Carboxylic Acid.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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Application Notes & Protocols for the Quantitative Analysis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process control, reaction yield optimization, and the quality of subsequent active pharmaceutical ingredients (APIs). Recognizing the compound's specific chemical properties—notably its lack of a strong UV chromophore and its halogenated nature—this guide presents three robust and validated analytical methods: High-Performance Liquid Chromatography (HPLC) with dual UV and Charged Aerosol Detection (CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards, such as the ICH guidelines[1][2][3]. This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable and reproducible methods for the characterization and quantification of this pivotal chemical entity.
Analyte Overview
-
Compound Name: this compound
-
CAS Number: 349404-53-1[4]
-
Molecular Formula: C₁₁H₁₈ClNO₃
-
Molecular Weight: 247.72 g/mol
-
Structure:
The molecule's structure presents specific analytical challenges and opportunities. The amide and ester carbonyls provide weak UV absorbance at low wavelengths, while the entire structure is amenable to universal detection methods. The presence of a chlorine atom provides a distinct isotopic signature for mass spectrometry, and the numerous unique proton environments make it an ideal candidate for NMR analysis.
Method 1: Reversed-Phase HPLC with UV and Charged Aerosol Detection (CAD)
This method is a robust choice for routine quality control in a typical pharmaceutical laboratory setting. It leverages the versatility of HPLC for separation, combined with two different detection techniques to overcome the analyte's poor UV absorption.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound is a moderately polar compound well-suited for retention on a C18 stationary phase.
-
UV Detection: Performed at a low wavelength (~210 nm) to capture the n→π* transitions of the carbonyl groups in the ester and amide functionalities. While offering moderate sensitivity, it can be susceptible to interference from mobile phase additives and impurities.
-
Charged Aerosol Detection (CAD): A near-universal detection method that is independent of the analyte's optical properties. The column eluent is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the analyte mass. This provides a more uniform and often more sensitive response for compounds lacking a strong chromophore, such as piperidine derivatives[5].
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, UV-Vis detector, and Charged Aerosol Detector.
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade Acetonitrile, Methanol, and Water.
-
Formic Acid (reagent grade).
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard and Calibration Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the Standard Stock Solution with Diluent.
-
Sample Solution: Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~250 µg/mL and prepare it using the same procedure as the standard.
Chromatographic Conditions:
| Parameter | Condition | Scientist's Note |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent retention and resolution for this moderately polar analyte. |
| Mobile Phase | Gradient Elution (see table below) | A gradient is used to ensure good peak shape and elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and improves peak symmetry and reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential for peak overload. |
| UV Wavelength | 210 nm | Targets the weak carbonyl chromophores; requires a high-purity mobile phase. |
| CAD Settings | Gas Pressure: 35 psi | Optimize based on manufacturer recommendations; this is a common starting point. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70% | 30% |
| 10.0 | 30% | 70% |
| 12.0 | 30% | 70% |
| 12.1 | 70% | 30% |
| 15.0 | 70% | 30% |
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method must be validated to ensure it is fit for its intended purpose[1][3][6]. The following parameters should be assessed.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities. | The analyte peak should be free from interference from other components. Peak purity analysis should pass. |
| Linearity | Analyze calibration standards at a minimum of five concentrations (e.g., 10-500 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Range | Established from the linearity study. | Typically 80-120% of the target test concentration. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ should be ~10; for LOD should be ~3. |
HPLC Workflow Diagram
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 349404-53-1|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis and Evaluation of Aminoethyl-Substituted Piperidines for Receptor Binding Assays
Introduction: The Piperidine Scaffold as a Privileged Structure in Neuropharmacology
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from a combination of favorable physicochemical properties: the saturated, six-membered heterocycle provides a three-dimensional framework that can be readily functionalized, while the basic nitrogen atom serves as a key interaction point with biological targets, often through protonation at physiological pH.[2] This nitrogen atom is crucial for forming stable salts, which can enhance aqueous solubility and improve formulation characteristics. Furthermore, the piperidine motif often enhances the "druggability" of a molecule by improving its metabolic stability and pharmacokinetic profile, facilitating transport across cellular membranes.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a focused library of 4-(2-aminoethyl)piperidine derivatives and their subsequent evaluation in receptor binding assays. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols, and offer insights into the principles and execution of radioligand binding assays for key CNS targets, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.
Part 1: Synthesis of 4-(2-Aminoethyl)piperidine Derivatives
The strategic synthesis of a focused library of analogs allows for the systematic exploration of the structure-activity relationship (SAR), providing critical insights into how molecular modifications influence receptor affinity and selectivity. Here, we present two robust and versatile synthetic routes starting from a common intermediate, a protected 4-(2-aminoethyl)piperidine, to generate a series of N-substituted derivatives.
Rationale for Synthetic Approach
Our synthetic strategy is designed for efficiency and versatility, enabling the generation of a diverse set of final compounds from a common precursor. The key is to introduce variability at the piperidine nitrogen, as this position is often critical for modulating receptor interactions.[3][4] We will focus on two common and reliable methods for N-functionalization:
-
Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. It is a highly efficient one-pot procedure for introducing a wide variety of alkyl groups onto the piperidine nitrogen.[5][6]
-
N-Alkylation: This classic method involves the reaction of the piperidine nitrogen with an alkyl halide. It is a straightforward approach for introducing simple alkyl chains and other functionalized groups.[7]
Synthetic Workflow Overview
The overall synthetic plan is depicted in the workflow diagram below. Starting from a commercially available or readily synthesized N-Boc-protected 4-(2-aminoethyl)piperidine, the Boc protecting group is removed under acidic conditions to yield the free piperidine. This key intermediate is then diversified using either reductive amination or N-alkylation.
Caption: General synthetic workflow for the preparation of a diverse library of N-substituted 4-(2-aminoethyl)piperidines.
Experimental Protocol 1: Reductive Amination
This protocol describes the synthesis of an N-benzyl derivative as a representative example. The same procedure can be adapted for a wide range of aldehydes and ketones.
Objective: To synthesize N-benzyl-4-(2-aminoethyl)piperidine.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(2-aminoethyl)piperidine (1.0 eq) and anhydrous DCM. Stir the solution at room temperature until the amine is fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(2-aminoethyl)piperidine.
Part 2: Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8] This section provides detailed protocols for performing competitive binding assays to determine the inhibitory constant (Kᵢ) of the synthesized piperidine derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Principle of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) is incubated with the receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the Kᵢ value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[9][10][11]
Cheng-Prusoff Equation: [9]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
Kᵢ: Inhibitory constant of the test compound.
-
IC₅₀: Concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
[L]: Concentration of the radioligand used in the assay.
-
Kₔ: Dissociation constant of the radioligand for the receptor.
General Workflow for Receptor Binding Assay
The process involves several key steps, from preparing the biological material to analyzing the final data.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocol 2: Dopamine D2 Receptor Binding Assay
Objective: To determine the Kᵢ of synthesized piperidine derivatives for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Raclopride (Kₔ ≈ 1-3 nM).
-
Non-specific Binding Determinate: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Synthesized piperidine derivatives.
-
96-well microplates, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.[12] Keep on ice.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM haloperidol solution.
-
Test Compound wells: Add 50 µL of the synthesized piperidine derivative at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 1 pM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Raclopride (at a final concentration close to its Kₔ) to all wells.
-
Initiate Reaction: Add 150 µL of the diluted cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12][13]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Binding in presence of compound - NSB) / SB).
-
Plot % Inhibition versus the log concentration of the test compound and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Experimental Protocol 3: Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the Kᵢ of synthesized piperidine derivatives for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[8]
-
Non-specific Binding Determinate: Ketanserin (1 µM final concentration).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are as described in Protocol 2.
Procedure:
The procedure is analogous to the Dopamine D2 receptor binding assay with the following modifications:
-
Radioligand: Use [³H]-Ketanserin at a final concentration of approximately 0.5 nM.[15]
-
Non-specific Binding: Use 1 µM Ketanserin to define non-specific binding.[15]
-
Incubation: Incubate for 60 minutes at room temperature.[15]
The data analysis follows the same steps outlined in Protocol 2 to determine the IC₅₀ and Kᵢ values for the 5-HT2A receptor.
Part 3: Data Presentation and Interpretation
The results of the receptor binding assays should be summarized in a clear and concise format to facilitate SAR analysis. A well-structured table is ideal for this purpose.
| Compound ID | N-Substituent | D2 Kᵢ (nM) | 5-HT2A Kᵢ (nM) | Selectivity (D2/5-HT2A) |
| Parent-01 | -H | Value | Value | Value |
| Comp-02 | -Methyl | Value | Value | Value |
| Comp-03 | -Ethyl | Value | Value | Value |
| Comp-04 | -Benzyl | Value | Value | Value |
| Comp-05 | -Phenethyl | Value | Value | Value |
| Haloperidol | (Reference) | Value | Value | Value |
| Ketanserin | (Reference) | Value | Value | Value |
Note: The values in this table are placeholders and would be determined experimentally. Selectivity is calculated as Kᵢ (5-HT2A) / Kᵢ (D2). A value > 1 indicates selectivity for the D2 receptor, while a value < 1 indicates selectivity for the 5-HT2A receptor.
Interpreting the Data:
References
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff equation. [Link]
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]
-
Elands, J., van de Velde, H., van Rijn, C. M., & de Boer, T. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 41(2-3), 91–97. [Link]
-
Kenakin, T. (1997). A closer look at the Cheng-Prusoff equation. Trends in pharmacological sciences, 18(12), 433. [Link]
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Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical reviews, 108(5), 1614–1641. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Wang, H., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central. [Link]
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
-
Phillips, A. P. (1957). Synthetic Hypotensive Agents. V. 4-(2'-Aminoethyl)-piperidine Derivatives. Journal of the American Chemical Society, 79(13), 3568-3571. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(24), 5898. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116298. [Link]
-
Kirillova, V. N., et al. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PubMed Central. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]
-
van der Wenden, E. M., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 183(2), 195-204. [Link]
-
Wikipedia. (n.d.). Altanserin. [Link]
-
Zeifman, A. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universität Regensburg. [Link]
-
Ghorbani, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Abrahams, C., et al. (2015). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. ResearchGate. [Link]
-
G. G. G., et al. (2017). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 12(10), 1039-1052. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Mukherjee, J., et al. (2010). SEROTONIN AND DOPAMINE RECEPTOR RADIOLIGANDS. ResearchGate. [Link]
-
Belyakov, S., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1799-1804. [Link]
-
Paterson, L. M., et al. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. PubMed Central. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
Sources
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- 11. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
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Use of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate as a chemical probe
An Application Guide for the Characterization and Use of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate as a Covalent Chemical Probe
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of this compound as a covalent chemical probe. Given the novelty of this specific molecule in the context of chemical biology, this guide emphasizes a foundational approach to its characterization and validation. The principles and protocols outlined herein are designed to be broadly applicable to the investigation of novel electrophilic compounds.
Introduction: The Power of Covalent Chemical Probes
Covalent chemical probes are invaluable tools in chemical biology and drug discovery. By forming a stable, covalent bond with their protein targets, they offer unique advantages, including the ability to achieve high potency and prolonged duration of action.[1][2] This irreversible mode of action makes them particularly useful for studying protein function, validating new drug targets, and developing novel therapeutics.[3][4] The success of covalent drugs in targeting challenging proteins has spurred significant interest in the rational design and application of new covalent probes.[1]
This compound possesses structural features that suggest its potential as a covalent chemical probe. The 3-chloropropanoyl group serves as a potential electrophilic "warhead," capable of reacting with nucleophilic amino acid residues on a target protein. The piperidine-4-carboxylate core is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a recognition element for specific protein binding pockets.[5][6]
Deconstructing the Probe: A Hypothetical Mechanism of Action
The proposed mechanism of action for this compound as a covalent probe involves a two-step process:
-
Initial Non-covalent Binding: The piperidine-4-carboxylate scaffold may initially guide the molecule to the binding site of a target protein through reversible interactions such as hydrogen bonds, and van der Waals forces.
-
Irreversible Covalent Modification: Once positioned correctly, the electrophilic 3-chloropropanoyl group can undergo a nucleophilic substitution reaction with a nearby amino acid residue, such as a cysteine, lysine, or histidine, forming a stable covalent bond.[2][7] This irreversible step effectively locks the probe onto its target, leading to modulation of the protein's function.[4]
Caption: Hypothetical two-step mechanism of covalent target modification.
Experimental Protocols for Probe Characterization and Validation
A rigorous, step-wise approach is essential to validate a novel compound as a chemical probe.[3][8] The following protocols provide a general framework for the characterization of this compound.
Protocol 1: Assessment of Intrinsic Covalent Reactivity
Objective: To determine the intrinsic reactivity of the electrophilic warhead with a model nucleophile. This helps to assess its stability and potential for off-target reactions.
Materials:
-
This compound
-
Glutathione (GSH) as a model nucleophile
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system or Mass Spectrometer (MS)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of GSH in PBS.
-
Incubate the test compound with GSH at various concentrations and time points at 37°C.
-
Quench the reaction at each time point by adding an excess of a suitable quenching agent (e.g., N-acetylcysteine).
-
Analyze the reaction mixture by HPLC or LC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.
-
Calculate the second-order rate constant (k) for the reaction as a measure of intrinsic reactivity.
Expected Outcome: This assay will provide quantitative data on the reactivity of the 3-chloropropanoyl group. A moderate reactivity is often desirable for a chemical probe to minimize non-specific labeling while ensuring efficient target modification.
Protocol 2: Target Identification and Engagement
Objective: To identify the protein targets of the probe and confirm its engagement in a cellular context.
Workflow for Target Identification and Validation:
Caption: A general workflow for covalent probe target identification and validation.
A. Activity-Based Protein Profiling (ABPP) for Target Identification:
-
Treat cultured cells or cell lysates with the probe at various concentrations.
-
Lyse the cells and perform a click chemistry reaction if the probe has been modified with a bioorthogonal handle (e.g., an alkyne or azide).
-
Conjugate the labeled proteins to a reporter tag (e.g., biotin).
-
Enrich the biotinylated proteins using streptavidin beads.
-
Identify the enriched proteins by mass spectrometry.
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Treat intact cells with the probe or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot using an antibody against the putative target protein.
-
A shift in the melting temperature of the target protein in the presence of the probe indicates direct binding.
Protocol 3: Cellular Phenotyping Assays
Objective: To assess the functional consequences of target engagement in a cellular context.
Materials:
-
A relevant cell line for the hypothesized target pathway.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
-
Reporter assay system for a specific signaling pathway (if applicable).
Procedure (Example: Cell Viability Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the probe for a specified time (e.g., 24, 48, 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the probe that inhibits cell viability by 50%.
Data Interpretation and Quality Criteria for a Covalent Probe
The data generated from these protocols should be carefully interpreted to determine if this compound qualifies as a high-quality chemical probe.
| Quality Criterion | Parameter to Measure | Ideal Characteristics | Relevant Protocol(s) |
| Potency | Inactivation rate (kinact/KI) or Cellular IC50 | Potent and time-dependent inhibition. | Protocol 1, 3 |
| Selectivity | Proteome-wide reactivity profiling | Minimal off-target labeling at the effective concentration. | Protocol 2A |
| Target Engagement | Evidence of direct binding in cells | Demonstrable target engagement at a concentration consistent with the cellular phenotype. | Protocol 2B |
| Mechanism of Action | Covalent adduct formation | Confirmation of a covalent bond with the target protein. | Protocol 2A |
| Cellular Activity | A measurable phenotypic response | A clear, dose-dependent effect on a cellular process. | Protocol 3 |
Conclusion
This compound presents an intriguing starting point for the development of a novel covalent chemical probe. Its structure combines a reactive electrophile with a drug-like scaffold. The systematic application of the protocols outlined in this guide will be crucial in elucidating its biological targets, mechanism of action, and potential as a tool for chemical biology research and drug discovery. Rigorous characterization is paramount to ensure that any biological effects observed are directly attributable to the specific on-target covalent modification.
References
- Henning, N. J., & Nomura, D. K. (n.d.). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California.
- Hartung, I. V., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Irreversible Inhibitors.
- Wikipedia. (n.d.). Enzyme inhibitor.
- AK Lectures. (n.d.). Irreversible and Reversible Inhibition.
- Wang, C., et al. (2020). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology.
- Chemistry LibreTexts. (2025). Enzyme Inhibition.
- TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
- Arrowsmith, C. H., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC.
- Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria.
- Oksana, B., et al. (2021).
- Benchchem. (n.d.).
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this acylation reaction and consistently achieve high yields of your target compound.
Conceptual Overview: The Chemistry of N-Acylation
The synthesis of this compound is a classic example of an N-acylation reaction. Specifically, it involves the reaction of a secondary amine, Ethyl piperidine-4-carboxylate, with an acyl chloride, 3-chloropropanoyl chloride.[1][2][3][4] This transformation is typically conducted under conditions analogous to the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5] The base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]
Understanding the underlying mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the desired amide product along with one equivalent of HCl.[1][3]
Reaction Scheme
Caption: General reaction scheme for the N-acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors. Let's break them down.
-
Cause A: Hydrolysis of the Acyl Chloride
-
Explanation: 3-Chloropropanoyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it into the unreactive 3-chloropropionic acid.[6] This is a frequent problem if reagents or glassware are not properly dried.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), preferably from a solvent purification system or a freshly opened bottle.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]
-
Proper Reagent Handling: Handle 3-chloropropanoyl chloride in a fume hood and ensure it is fresh and has been stored properly.
-
-
-
Cause B: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The reaction is complete when the starting amine spot/peak is no longer visible.
-
Stoichiometry: A slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable piperidine starting material.[7][8]
-
Temperature Control: Acylations are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[7][8] If the reaction is sluggish, gentle heating may be required, but this should be done cautiously to avoid side reactions.
-
-
-
Cause C: Protonation of the Piperidine Nucleophile
-
Explanation: As the reaction produces HCl, it will react with the basic piperidine starting material to form a non-nucleophilic ammonium salt.[5] If the added base is insufficient or ineffective, it cannot neutralize the HCl fast enough, effectively stopping the reaction.
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[7][8][9] An excess of the base (e.g., 1.2 to 2.0 equivalents) is recommended.[7][10]
-
Order of Addition: Add the base to the solution of Ethyl piperidine-4-carboxylate before the dropwise addition of 3-chloropropanoyl chloride.[7][8] This ensures a basic environment is maintained throughout the addition.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Question 2: I've isolated my product, but it's impure. What are the common impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side reactions, or the workup process.
-
Impurity A: Unreacted Starting Materials
-
Explanation: Both Ethyl piperidine-4-carboxylate and 3-chloropropionic acid (from hydrolysis of the acyl chloride) can contaminate the final product.
-
Removal:
-
Aqueous Wash: A standard aqueous workup is highly effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove the basic piperidine starting material into the aqueous phase.[8]
-
Base Wash: Subsequently washing with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove the acidic 3-chloropropionic acid impurity into the aqueous phase.[10]
-
Chromatography: If starting materials persist, purification by silica gel column chromatography is the most reliable method.
-
-
-
Impurity B: Salts (e.g., Triethylammonium Chloride)
-
Explanation: The reaction of the base (e.g., triethylamine) with HCl produces a salt. While most of this is removed during the aqueous workup, some can remain.
-
Removal: Ensure thorough washing of the organic layer with water and then brine (saturated NaCl solution) to remove any residual water-soluble salts and dry the organic phase.[10]
-
-
Impurity C: Side-Reaction Products
-
Explanation: Although less common for this specific substrate, highly reactive acylating agents can sometimes react with nucleophilic solvents (like alcohols).[7] Overheating can also lead to decomposition or polymerization.
-
Removal: Using inert solvents like DCM, THF, or toluene is recommended to avoid solvent-related side products.[7] Purification via column chromatography or recrystallization is typically required to remove unexpected byproducts.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for this acylation?
-
A: Non-nucleophilic tertiary amines are ideal. Triethylamine (TEA) is the most common choice due to its efficacy and cost-effectiveness. Pyridine is also a good option and can sometimes act as a nucleophilic catalyst, potentially speeding up the reaction.[8][9][11] For biphasic Schotten-Baumann conditions, an aqueous solution of sodium hydroxide can be used.[2][4]
-
-
Q2: Can I use a different solvent?
-
Q3: How critical is the reaction temperature?
-
A: Temperature control is very important. The reaction is exothermic, so adding the 3-chloropropanoyl chloride to the amine solution at 0 °C helps to manage the reaction rate and prevent side reactions.[7][8] After the addition is complete, allowing the reaction to warm to room temperature usually provides sufficient energy for it to proceed to completion.
-
-
Q4: What are the primary safety concerns with 3-chloropropanoyl chloride?
-
A: 3-Chloropropionyl chloride is corrosive, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[12] It also reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Optimized Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| Ethyl piperidine-4-carboxylate | 157.21 | 1.0 | 1.57 g (10.0 mmol) |
| 3-Chloropropanoyl chloride | 126.97 | 1.1 | 1.40 g (11.0 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15.0 mmol) |
| Dichloromethane (DCM), Anhydrous | - | - | 50 mL |
| 1M Hydrochloric Acid (HCl) | - | - | 2 x 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 25 mL |
| Brine (Saturated NaCl) | - | - | 1 x 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl piperidine-4-carboxylate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution.
-
Acylation: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 25 mL of water.
-
Workup - Acid Wash: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess TEA and any unreacted starting amine.
-
Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid and remove 3-chloropropionic acid.
-
Workup - Final Wash: Wash the organic layer with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
References
- Vertex AI Search. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved January 17, 2026.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026.
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved January 17, 2026.
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2350–2368. [Link]
- Chemistry Learner. (n.d.).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 17, 2026.
- Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved January 17, 2026.
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 456. [Link]
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved January 17, 2026.
-
ACS Publications. (2007). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 11(5), 812–815. [Link]
- Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved January 17, 2026.
- Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride. Retrieved January 17, 2026.
- Guidechem. (n.d.). What are the applications of 3-Chloropropionyl chloride? - FAQ. Retrieved January 17, 2026.
- BenchChem. (n.d.).
- PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved January 17, 2026.
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Common side products in the synthesis of N-acylated piperidines
Welcome to the Technical Support Center for N-acylated piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the N-acylation of piperidine scaffolds. As a core functional group in numerous pharmaceuticals and biologically active compounds, mastering the synthesis of N-acylated piperidines is crucial.
This document provides in-depth, experience-driven answers to common issues, focusing on the identification, prevention, and remediation of side product formation. Each section is structured in a question-and-answer format to directly address the practical problems faced in the laboratory.
Section 1: Troubleshooting Acylations with Acyl Halides & Anhydrides
Acyl chlorides and anhydrides are highly reactive, common reagents for N-acylation.[1][2] While effective, their high reactivity can lead to several side products if conditions are not carefully controlled. This section addresses the most frequent challenges.
Q1: My reaction with an acyl chloride in the presence of a tertiary amine base (like triethylamine) is sluggish and impure. What's going on?
A1: This is a classic issue stemming from in-situ salt formation. The hydrogen chloride (HCl) generated during the reaction immediately neutralizes the piperidine or the tertiary amine base, forming an ammonium salt.[3] This salt is often poorly soluble in common aprotic solvents (like Dichloromethane - DCM), causing it to precipitate and effectively remove the nucleophile or base from the reaction, leading to a stalled or slow reaction.[3]
Root Cause Analysis & Solution:
-
Problem: The primary issue is the consumption of the base/nucleophile by the generated acid.
-
Solution - The Schotten-Baumann Condition: The most robust solution is to employ Schotten-Baumann reaction conditions.[4][5][6][7][8] This involves a two-phase system, typically an organic solvent (like DCM or toluene) and an aqueous solution of an inorganic base (e.g., 10% NaOH or K₂CO₃).[4][8] The HCl byproduct is instantly neutralized by the aqueous base, preventing salt formation and driving the reaction to completion.[4][8] Vigorous stirring is essential to maximize the interfacial area between the two phases.[4]
Q2: I'm observing a byproduct with a mass corresponding to my desired product plus another acyl group. Can di-acylation occur on a simple piperidine?
A2: Direct di-acylation on the piperidine nitrogen is not possible as the resulting amide is significantly less nucleophilic than the starting amine.[9][10] However, "over-acylation" side products can arise from several other pathways:
-
Reaction with Other Functional Groups: If your piperidine substrate contains other nucleophilic sites, such as a hydroxyl or a primary/secondary amine elsewhere on the molecule, these can also be acylated. This is a common source of di-acylated byproducts.[11]
-
Reaction with Amine Base: Tertiary amine bases, especially triethylamine, can sometimes be dealkylated by highly reactive acyl halides, leading to the formation of a diethylamide byproduct.[3]
-
Unwanted Acetylation in Peptide Synthesis: In solid-phase peptide synthesis, if residual acetic anhydride from a capping step is not thoroughly washed away, the piperidine used for the subsequent Fmoc deprotection can be acetylated, leading to a capped and terminated peptide chain.[11]
Preventative Measures:
| Side Product Source | Preventative Strategy |
| Other Nucleophilic Groups | Use appropriate protecting groups for other amines or hydroxyls. Control stoichiometry carefully by slow, dropwise addition of the acylating agent (1.0-1.1 equivalents) at low temperature (e.g., 0 °C).[11][12] |
| Reaction with Tertiary Amine | Use a bulkier base like N,N-Diisopropylethylamine (DIPEA) or a non-nucleophilic base like pyridine.[13] For critical reactions, consider the Schotten-Baumann method which avoids organic bases.[14] |
| Residual Acetic Anhydride | Implement a rigorous washing protocol for the solid support resin after acetylation steps to ensure complete removal of unreacted reagents.[11] |
Section 2: Troubleshooting Amide Coupling Reactions (Carboxylic Acids + Coupling Agents)
Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard for forming amide bonds from carboxylic acids.[15] While avoiding the harshness of acyl chlorides, they come with their own unique set of byproducts.
Q3: My DCC-mediated coupling reaction has produced a significant amount of a white, insoluble precipitate that is difficult to separate from my product. What is it?
A3: This is almost certainly dicyclohexylurea (DCU), the primary byproduct of DCC-mediated couplings.[16][17] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[16][18] When the piperidine attacks this intermediate, the desired amide is formed, and DCC is converted to DCU.[18] The major challenge with DCU is its very low solubility in most common organic solvents, leading it to precipitate during the reaction and complicate purification.[16][17]
Workflow for Managing DCU Byproduct
Caption: Workflow for the removal of DCU byproduct.
Alternative Strategies:
-
Use DIC: Diisopropylcarbodiimide (DIC) is a liquid analogue of DCC. Its corresponding urea byproduct is more soluble in organic solvents, making it easier to handle in solid-phase synthesis and sometimes preferable for solution-phase work where filtration is problematic.[19]
-
Use EDC: EDC is a "water-soluble carbodiimide." Both EDC and its urea byproduct are soluble in water.[19][20] This allows for their removal through a simple aqueous workup (washing the organic layer with dilute acid or water), which is often much more efficient than filtering DCU.[20]
Q4: My LC-MS shows a byproduct with the same mass as my product, but it elutes differently. I used DCC/EDC. What could this be?
A4: You are likely observing an N-acylurea byproduct. This is a common side product in carbodiimide chemistry that results from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[16][21] Instead of being attacked by the amine, the acyl group migrates from the oxygen to one of the carbodiimide nitrogens, forming a stable, unreactive N-acylurea.[16][21] This side reaction consumes the activated acid and reduces the yield of the desired amide.[18]
Mechanism and Prevention of N-Acylurea Formation
Caption: Reaction pathways showing desired amide formation vs. N-acylurea side product and its prevention using additives.
The Solution - Use of Additives: To minimize the formation of N-acylurea, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are crucial.[17][19] These additives react with the O-acylisourea intermediate faster than it can rearrange.[17] This reaction forms a new active ester (e.g., an OBt ester), which is more stable than the O-acylisourea but still sufficiently reactive to acylate the piperidine.[17][19] This two-step, one-pot process significantly improves yields and reduces the formation of the N-acylurea side product.
Section 3: Experimental Protocols
Protocol 1: General N-Acylation using Schotten-Baumann Conditions
This protocol is a robust method for acylating piperidines with acyl chlorides.
-
Preparation: To a round-bottom flask, add the piperidine substrate (1.0 equiv.). Dissolve the substrate in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Base Addition: Add an aqueous solution of 10% sodium hydroxide (2-3 equivalents).
-
Acylation: Cool the biphasic mixture to 0 °C in an ice bath. With vigorous stirring, add the acyl chloride (1.05-1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.[11]
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol is a standard procedure for minimizing side products in carbodiimide couplings.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as DCM or DMF.
-
Activation: Cool the solution to 0 °C. Add EDC hydrochloride (1.1 equiv.) in one portion. Stir the mixture at 0 °C for 30 minutes to pre-activate the acid.
-
Amine Addition: Add the piperidine substrate (1.0-1.1 equiv.) to the reaction mixture, followed by a tertiary base such as DIPEA (1.2 equiv.) if the piperidine is used as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.[20][22]
References
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Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Izdebski, J., & Pawlak, D. (1989). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 33(3), 221-224. Retrieved from [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Name Reaction. Retrieved from [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE CUET. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5649-5652. Retrieved from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]
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Schotten Baumann Reaction Mechanism Detailed Explanation. (2025). ChemistryDux. Retrieved from [Link]
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Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). YouTube. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2014). The Journal of Organic Chemistry, 79(18), 8567-8582. Retrieved from [Link]
-
Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry, 22(2), 263-269. Retrieved from [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (2012). Journal of the Chemical Society of Pakistan, 34(4), 957-962. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? (2017). ResearchGate. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? (2019). ResearchGate. Retrieved from [Link]
-
Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. Retrieved from [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2013). Molecules, 18(11), 14013-14026. Retrieved from [Link]
-
Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. (2021). ChemMedChem, 16(14), 2244-2252. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4513-4518. Retrieved from [Link]
-
24.7 Reactions of Amines. (n.d.). OpenStax. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. Retrieved from [Link]
-
What is the reaction mechanism of piperidine in chemical reactions? (2025). BIOSYNCE. Retrieved from [Link]
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Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (2025). STAR Protocols, 6(2), 102209. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Processes, 8(4), 503. Retrieved from [Link]
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Technical Support Center: Optimization of Piperidine Acylation Reactions
Welcome to the Technical Support Center for Piperidine Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the acylation of piperidine derivatives. As a foundational reaction in medicinal chemistry and organic synthesis, optimizing this transformation is critical for achieving high yields and purity. This center is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during the acylation of piperidines. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low or No Product Yield
A consistently low yield is one of the most common frustrations in synthesis. The root causes can range from reagent quality to suboptimal reaction conditions.
Possible Causes & Recommended Solutions
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Poor Acylating Agent Reactivity | The electrophilicity of the carbonyl carbon is crucial for the nucleophilic attack by the piperidine nitrogen. Acyl chlorides are generally more reactive than anhydrides, which are more reactive than carboxylic acids.[1] | If using a carboxylic acid, ensure your coupling agents (e.g., EDC, HOBt) are fresh and active.[2] If using an anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a more potent acyl transfer catalyst.[1][3] If yields are still low, switching to a more reactive acyl chloride may be necessary. |
| Insufficient Base | Acylation with acyl chlorides or anhydrides produces acidic byproducts (HCl or a carboxylic acid, respectively). These acids will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this acid.[1][2] | Use at least a stoichiometric amount (typically 1.1-1.5 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][4] Pyridine can also be used and can serve as both a base and a solvent.[1] |
| Steric Hindrance | Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the acylating agent can sterically hinder the approach of the nucleophile to the electrophilic center.[1][5] | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.[1][5] Prolonging the reaction time may also be beneficial. In severe cases, a less hindered acylating agent or a different synthetic strategy might be required. |
| Incorrect Stoichiometry | An improper ratio of reactants can directly limit the theoretical yield.[4] | Ensure accurate measurements of all reagents. A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to ensure the complete consumption of the more valuable piperidine substrate, though this may complicate purification.[1][4] |
| Moisture Contamination | Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Water contamination will consume the acylating agent, reducing the amount available to react with the piperidine. | Ensure all glassware is oven-dried, and use anhydrous solvents.[4] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates that side reactions are competing with your desired acylation.
Common Side Products & Minimization Strategies
| Side Product/Reaction | Mechanism & Cause | Prevention Strategy |
| Di-acylation | If the piperidine substrate contains other nucleophilic functional groups (e.g., another amine, a hydroxyl group), these can also be acylated. | Protect other reactive functional groups before performing the acylation. Alternatively, carefully control the stoichiometry by using no more than one equivalent of the acylating agent and adding it slowly to the reaction mixture.[4] |
| Epimerization | If a stereocenter exists at a position alpha to the piperidine nitrogen, the use of a base can potentially lead to epimerization through deprotonation-reprotonation.[4] | Use a non-nucleophilic, sterically hindered base. Running the reaction at lower temperatures can also help minimize this side reaction.[4] |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the piperidine in reacting with the acylating agent.[4] | Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[4] |
| Unwanted Acetylation (in SPPS) | In solid-phase peptide synthesis, residual acetic anhydride from a capping step can react with the piperidine used for Fmoc deprotection in the subsequent step.[4][6] | Ensure thorough washing of the solid support after the acetylation step to remove all traces of unreacted anhydride.[4] |
Visual Workflow & Troubleshooting Guides
To better illustrate the experimental process and decision-making, the following diagrams are provided.
Caption: A troubleshooting decision tree for low yield or purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for piperidine acylation? The optimal solvent is largely dependent on the specific substrates but should be aprotic and inert. [4]Dichloromethane (DCM) is a very common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation. [2][4]Other suitable solvents include tetrahydrofuran (THF), acetonitrile, and toluene. [4]For less reactive substrates, a more polar aprotic solvent like dimethylformamide (DMF) can be used, sometimes in conjunction with heating. [1][2] Q2: How do I choose the correct base for my reaction? The base must be non-nucleophilic to avoid reacting with the acylating agent. Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are standard choices. [1][2][4]Pyridine is also effective and can be used as the solvent. [1][7]The pKa of the base should be high enough to effectively neutralize the acidic byproduct generated during the reaction.
Q3: My reaction is often started at 0 °C. Is this always necessary? Starting the reaction at a low temperature (0 °C or even -78 °C) is a common practice to control the initial exothermic rate of reaction, especially when using highly reactive acylating agents like acyl chlorides. [2][4]This slow, controlled addition helps to prevent the formation of side products and ensures better overall reaction manageability. After the initial addition, the reaction is typically allowed to warm to room temperature or heated to ensure it proceeds to completion. [2][4] Q4: How can I purify my N-acylated piperidine product? The standard purification workflow involves an aqueous workup followed by chromatography. [4]After quenching the reaction, the mixture is typically washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by a brine wash. [2]After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it, the crude product is most commonly purified by flash column chromatography on silica gel. [2][4]In some cases, distillation or crystallization may also be viable purification methods. [1] Q5: Can I achieve enantioselectivity in piperidine acylation? Yes, achieving enantioselectivity is possible through a process called catalytic kinetic resolution. This technique can separate enantiomers of chiral piperidines. [8]This often involves using a combination of a chiral catalyst, such as a chiral hydroxamic acid, and an achiral co-catalyst to selectively acylate one enantiomer faster than the other, resulting in high selectivity factors. [8][9]The conformation of the piperidine substrate, particularly the preference for an α-substituent to be in the axial position, plays a significant role in the stereochemical outcome. [8][9]
Experimental Protocols
Protocol 1: General N-Acylation of Piperidine with an Acyl Chloride
This protocol describes a standard procedure for the acylation of a piperidine derivative using a reactive acyl chloride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) [2]* Anhydrous Dichloromethane (DCM) [2]* Saturated aqueous sodium bicarbonate (NaHCO₃) solution [2]* Brine (saturated aqueous NaCl solution) [2]* Anhydrous sodium sulfate (Na₂SO₄) [2]* Round-bottom flask, magnetic stir bar, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the piperidine derivative (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of ~0.1-0.5 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. [2]4. Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. [2]6. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the piperidine starting material is consumed. [2]7. Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x). [2][4]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [2][4]Purify the crude product via flash column chromatography on silica gel to yield the final N-acylated piperidine. [2]
Protocol 2: Acylation using an Acid Anhydride with DMAP Catalysis
This method is useful when using a less reactive acid anhydride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acid Anhydride (e.g., Acetic Anhydride) (1.2 eq)
-
Pyridine (can be used as solvent and base) or TEA (1.2 eq) in DCM [2]* 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM or pyridine. Add the base (e.g., TEA, 1.2 eq) if using DCM, followed by a catalytic amount of DMAP.
-
Acylation: Add the acid anhydride (1.2 eq) to the solution. The reaction can be started at 0 °C and then warmed to room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Workup: Cool the reaction mixture and quench by adding water to hydrolyze the excess anhydride. Dilute with an organic solvent like ethyl acetate. [2]5. Neutralization & Purification: Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the carboxylic acid byproduct. [2]Then, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. [2]
References
- BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- Miller, S. J., et al. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- Ojida, A., et al. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. PubMed.
- BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
- Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
- ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Chloropropanoyl Compounds
Welcome to the technical support center for chloropropanoyl compounds, such as 2-chloropropanoyl chloride and 3-chloropropionyl chloride. These reagents are powerful bifunctional building blocks in pharmaceutical and agrochemical synthesis, valued for their ability to introduce both an acyl group and a reactive alkyl chloride moiety.[1][2][3] However, their high reactivity is a double-edged sword, making them prone to degradation and leading to common stability issues.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems, ensure the integrity of your experiments, and handle these compounds safely.
Frequently Asked Questions (FAQs)
Section 1: Storage, Handling, and Stability
Question 1: My bottle of 2-chloropropanoyl chloride has turned yellow (or brown). What happened, and can I still use it?
Answer:
This is a very common observation and typically indicates partial degradation of the material.
-
Causality (The "Why"): Chloropropanoyl chlorides are highly susceptible to hydrolysis. The discoloration is often due to the formation of acidic byproducts, primarily hydrochloric acid (HCl) and the corresponding carboxylic acid (e.g., 2-chloropropionic acid), which can arise from exposure to even trace amounts of atmospheric moisture.[4][5][6] These acidic impurities can then catalyze further decomposition or polymerization reactions, leading to the formation of colored oligomeric or polymeric materials. The acyl chloride functional group is highly electrophilic, making it a prime target for nucleophilic attack by water.[1][7]
-
Can You Use It? It depends on the scale and sensitivity of your reaction.
-
For robust, large-scale reactions: If the discoloration is faint (pale yellow), the material might still be usable, but you should anticipate slightly lower yields due to the reduced purity. The presence of HCl can also interfere with acid-sensitive reactions or reagents.
-
For sensitive, high-purity, or catalytic reactions: Do not use it. The impurities can poison catalysts, alter reaction kinetics, and lead to a complex mixture of byproducts, complicating purification.
-
-
Recommended Action - Purification: For critical applications, purification by distillation under reduced pressure is the best course of action.[8] However, this must be done with extreme care due to the compound's corrosive and toxic nature.[9][10]
Protocol: Small-Scale Purification by Distillation
-
Safety First: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[11][12]
-
Apparatus Setup: Assemble a clean, oven-dried distillation apparatus. Ensure all joints are properly sealed. Use a vacuum-jacketed Vigreux column for better separation.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction boiling at the correct temperature and pressure (e.g., for 2-chloropropionyl chloride, ~110 °C at atmospheric pressure).
-
Storage: Immediately transfer the freshly distilled, clear liquid to a clean, dry amber glass bottle with a Teflon-lined cap. Purge the headspace with an inert gas like argon or nitrogen before sealing.[9]
-
Question 2: What are the optimal storage conditions to maximize the shelf-life of chloropropanoyl compounds?
Answer:
Proper storage is the most critical factor in preventing degradation. The primary goal is to rigorously exclude moisture.
-
Causality (The "Why"): As established, water is the primary culprit for degradation via hydrolysis.[5][6] The reaction is often vigorous and exothermic.[9][13] Storing the compound improperly allows atmospheric moisture to ingress, initiating a cascade of decomposition.
-
Best Practices for Storage:
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle or an amber glass bottle with a PTFE-lined cap. | Prevents light-induced degradation and ensures a tight seal against moisture. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[9] | Displaces moist air from the headspace, preventing hydrolysis. |
| Temperature | Cool, dry place.[9][10][11] | Reduces the vapor pressure and slows the rate of any potential decomposition reactions. |
| Location | A well-ventilated, dedicated cabinet for corrosives and flammables, away from incompatible materials.[9][14] | Prevents accidental contact with water, bases, alcohols, or oxidizing agents, which can cause violent reactions.[13] |
Below is a logical workflow for proper handling and storage to maintain compound integrity.
Caption: Workflow for handling and storage of moisture-sensitive reagents.
Section 2: Troubleshooting Experimental Issues
Question 3: My acylation reaction with 2-chloropropanoyl chloride is giving very low yields. What are the likely causes and how can I fix it?
Answer:
Low yields in reactions involving chloropropanoyl chlorides almost always trace back to one of three issues: reagent degradation, competing side reactions with contaminants (especially water), or suboptimal reaction conditions.
-
Causality (The "Why"):
-
Reagent Degradation: As discussed, if your starting material is already partially hydrolyzed to 2-chloropropionic acid, that portion is no longer an active acylating agent, directly reducing your theoretical maximum yield.
-
Competitive Hydrolysis: If your reaction solvent or other reagents contain trace water, the chloropropanoyl chloride will react preferentially and rapidly with water instead of your intended nucleophile.[15] This is a common issue in amide or ester formations.
-
Base-Mediated Elimination: In the presence of strong, non-hindered bases, elimination of HCl from the chloropropanoyl backbone can occur, leading to acryloyl chloride, which can then polymerize or undergo conjugate addition with your nucleophile, leading to undesired byproducts.
-
Inadequate Scavenging: The acylation reaction produces one equivalent of HCl.[1][4] If this acidic byproduct is not neutralized by a suitable base, it can protonate your nucleophile, rendering it unreactive.
-
Troubleshooting Flowchart and Solutions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. savemyexams.com [savemyexams.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kscl.co.in [kscl.co.in]
- 10. lobachemie.com [lobachemie.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 3-Chloropropanoyl chloride | CAS#:625-36-5 | Chemsrc [chemsrc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Impurities in Piperidine Derivative Synthesis
Welcome to our dedicated technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, ensuring the highest possible purity of the final compounds. Piperidine moieties are crucial scaffolds in pharmaceuticals, making the control of impurities a critical aspect of synthesis.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments. We delve into the root causes of impurity formation and provide actionable strategies to mitigate them.
Part 1: Impurities in Piperidine Synthesis via Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine derivatives is a cornerstone of piperidine synthesis.[3] However, this method can be susceptible to several side reactions leading to a range of impurities.
Question 1.1: My pyridine hydrogenation is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines. How can I drive the reaction to completion?
Answer: This is a classic issue of incomplete reduction. The aromaticity of the pyridine ring requires sufficient activation to be fully saturated.[4] Several factors could be at play:
-
Catalyst Activity & Loading: The catalyst might be deactivated or present in insufficient quantity. Catalyst poisoning from impurities in the starting material (e.g., sulfur compounds) can inhibit its activity.[4]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A typical loading is 5-10 mol%. Consider a modest increase.[5]
-
Change the Catalyst: Rhodium on carbon (Rh/C) is often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation. Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[3][5] Bimetallic catalysts, such as Ru-Pd, have also shown high conversion rates and selectivity.[6]
-
Ensure Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier.
-
-
-
Reaction Conditions: The energy input may be insufficient to overcome the activation barrier of pyridine reduction.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Higher H₂ pressure enhances the hydrogenation rate, favoring the fully saturated piperidine.[5]
-
Elevate Temperature: Increasing the reaction temperature can improve kinetics. However, be cautious, as excessively high temperatures can promote side reactions.[5] A temperature range of 60-80°C is often effective.[4]
-
-
Question 1.2: My reaction is producing ring-opened byproducts like pentylamines. What is causing this "over-reduction," and how can I prevent it?
Answer: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring.[3] This is a significant problem as it reduces yield and introduces impurities that can be challenging to separate.[3]
-
Causality: This side reaction is highly dependent on the catalyst and reaction conditions. Some catalysts are more prone to promoting C-N bond cleavage. Harsh conditions (high temperature and pressure) can also favor over-reduction.[3][4]
-
Preventative Strategies:
-
Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[3]
-
Optimize Conditions: Use the mildest conditions that still achieve full conversion. Lowering the temperature generally disfavors hydrogenolysis.[3] While high pressure can increase the rate, it may also promote over-reduction, so optimization is key.[3]
-
Solvent Choice: The use of anhydrous solvents is recommended, as water can sometimes promote ring-opening with certain catalysts.[4]
-
-
Question 1.3: I am trying to reduce a halogenated pyridine, but I am losing the halogen substituent. How can I avoid dehalogenation?
Answer: Hydrodehalogenation is a common side reaction, particularly with palladium catalysts.[3]
-
Causality: Palladium catalysts are highly effective at reducing carbon-halogen bonds.
-
Preventative Strategies:
-
Catalyst Choice: Use a catalyst less prone to causing dehalogenation, such as PtO₂, under carefully controlled conditions.[3]
-
Acidic Additives: While acidic conditions can activate the pyridine ring for reduction, they can also sometimes promote dehalogenation.[2] If using an acid, consider its impact on this side reaction. Milder, non-acidic methods like transfer hydrogenation with ammonium formate might be a better alternative.[7][8]
-
-
Part 2: Challenges in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and β-carboline scaffolds, which are piperidine-containing structures. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[9]
Question 2.1: My Pictet-Spengler reaction is giving me a low yield. What are the common reasons for this?
Answer: Low yields in the Pictet-Spengler reaction often stem from issues with the electrophilicity of the intermediate iminium ion or the nucleophilicity of the aromatic ring.[9]
-
Causality and Troubleshooting:
-
Insufficiently Activated Aromatic Ring: If the aromatic ring is electron-poor, the electrophilic attack by the iminium ion will be slow.
-
Solution: If possible, use a more electron-rich aromatic substrate.[10]
-
-
Weak Acid Catalyst: The acid catalyst is crucial for forming the highly electrophilic iminium ion from the less reactive imine.
-
Solution: Try a stronger Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·OEt₂.[10]
-
-
Unfavorable Reaction Conditions: The reaction may require more energy or time to proceed.
-
Solution: Screen different solvents and consider increasing the reaction temperature.[10]
-
-
Starting Material Decomposition: Harsh conditions (e.g., strong acid, high temperature) can lead to the degradation of your starting materials or product.[10]
-
Question 2.2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of my Pictet-Spengler reaction?
Answer: Controlling diastereoselectivity is a common challenge. The cis product is often the kinetically favored product, while the trans is the thermodynamically more stable one.[11]
-
Strategies for Stereocontrol:
-
Temperature Control: Lowering the reaction temperature will generally favor the kinetic product (often cis) and can reduce the rate of the retro-Pictet-Spengler reaction, which can lead to epimerization.[10][11]
-
Reaction Time and Solvent: To favor the thermodynamic product (often trans), you may need higher temperatures and longer reaction times to allow for equilibration.[11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine is a powerful method to induce high diastereoselectivity.[10][11]
-
Part 3: Impurities in N-Alkylation of Piperidines
N-alkylation is a fundamental transformation, but it can be complicated by overalkylation and other side reactions.
Question 3.1: I am trying to perform a mono-N-alkylation of a piperidine, but I am getting a significant amount of the quaternary ammonium salt (overalkylation). How can I prevent this?
Answer: Overalkylation occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.
-
Causality and Control Strategies:
-
Stoichiometry and Addition Rate: The relative concentration of the reactants is key.
-
Solution: Use the piperidine as the limiting reagent and add the alkylating agent slowly (e.g., via syringe pump) to maintain a low concentration of it throughout the reaction. This ensures the alkylating agent is more likely to react with the excess starting secondary amine.[12]
-
-
Base Selection: The choice of base is critical.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced. This method inherently avoids overalkylation.[14]
-
Visual Workflows and Diagrams
Visual aids can help clarify complex processes. Below are diagrams illustrating key concepts in impurity minimization.
Caption: Troubleshooting Decision Tree for Pyridine Reduction.
Purification Protocols & Data
Effective purification is as crucial as the synthesis itself. Here are protocols for common challenges.
Protocol 1: Purification of Piperidine from Pyridine Impurity via Carbonate Salt Formation
A significant challenge in purifying piperidine synthesized from pyridine is the formation of a constant boiling azeotrope (approx. 92% piperidine, 8% pyridine), making simple distillation ineffective.[1][4] This method selectively precipitates piperidine, leaving the pyridine impurity in solution.[4][15]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., ethers, ketones, or aromatic hydrocarbons).[15] The mass ratio of solvent to the mixture can range from 3:1 to 1:3.[15]
-
CO₂ bubbling: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will react to form solid piperidine carbonate, while the less basic pyridine will not.[4][15]
-
Filtration: Continue bubbling CO₂ until precipitation is complete. Collect the solid piperidine salt by filtration.
-
Liberation of Free Base: Add the collected piperidine salt to an alkaline solution (e.g., aqueous KOH) to liberate the free piperidine base.[15]
-
Extraction & Drying: Extract the piperidine into an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., solid KOH pellets).[1]
-
Final Distillation: Decant the dried piperidine solution and distill to obtain high-purity piperidine.[1]
| Impurity | Method | Principle | Reference |
| Pyridine | Salt Formation | Selective reaction of piperidine with CO₂ due to higher basicity. | [4][15] |
| Water | Pre-drying/Distillation | Removal by chemical drying (KOH) followed by simple distillation. | [1] |
| Oxidation Products (Color) | Distillation | Separation based on boiling point differences. | [4] |
Table 1: Common Impurities in Piperidine and Their Removal Strategies.
Protocol 2: General Method for Impurity Analysis by Gas Chromatography (GC)
Analyzing the purity of your synthesized piperidine derivative is essential. GC is well-suited for volatile amines.[16]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetone or methanol). Derivatization may be necessary for polar amines to improve peak shape.[16][17]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure piperidine (or derivative) and any identified impurities.
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C[16]
-
Column: A capillary column suitable for amine analysis (e.g., a DB-5 or similar).
-
Oven Program: Initial temp 60°C, hold for 5 min; ramp at 20°C/min to 230°C; hold for 10 min.[16]
-
Detector (FID) Temperature: 250°C[16]
-
Carrier Gas: High purity nitrogen or helium at a constant flow (e.g., 2.0 mL/min).[16][18]
-
-
Analysis: Inject the sample and standard solutions into the GC. Identify peaks by comparing retention times with the standards.
-
Quantification: Calculate the amount of each impurity using the peak areas and the calibration curve generated from the standards (external standard method).[18]
References
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
-
ResearchGate. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved from [Link]
-
University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Biosynce. (2025). What are the detection methods for piperidine?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. alternative-therapies.com [alternative-therapies.com]
- 18. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Enhancing Stereoselectivity in Piperidine Ring Reactions
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in reactions involving the piperidine scaffold. As one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, achieving precise control over the 3D arrangement of substituents on the piperidine ring is paramount for biological activity and safety.[1][2]
This guide provides field-proven insights through a series of Frequently Asked Questions (FAQs) for foundational knowledge and in-depth Troubleshooting Guides for tackling specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in stereoselective piperidine synthesis.
Q1: What are the primary strategies for achieving stereocontrol in piperidine synthesis?
A1: There are three main strategic approaches to control stereochemistry:
-
Substrate Control: This leverages the inherent stereochemistry of the starting material. This can involve using chiral starting materials from the "chiral pool" (like amino acids), attaching a chiral auxiliary to direct the reaction, or using a cyclic substrate that restricts conformational freedom.
-
Reagent Control: Here, the stereochemical outcome is dictated by the reagents used. Chiral reagents, catalysts, or reducing agents create a chiral environment that favors the formation of one stereoisomer over others. The steric and electronic properties of the reagent are critical for differentiating between diastereotopic faces or transition states.[3]
-
Catalyst Control: This employs chiral catalysts, such as transition metal complexes or organocatalysts, to generate a chiral environment. This is a powerful method for achieving high levels of stereocontrol, often with excellent enantioselectivity.[1]
Q2: I'm planning a synthesis. How do I choose between a metal catalyst and an organocatalyst?
A2: The choice depends on the specific transformation, substrate scope, and desired functional group tolerance.
-
Metal Catalysts (e.g., Rhodium, Palladium, Manganese) are highly effective for a range of reactions, including C-H functionalization, hydrogenations, and cross-coupling reactions.[1][4][5] For instance, chiral dirhodium catalysts have shown excellent diastereoselectivity and enantioselectivity in C-H insertion reactions to form substituted piperidines.[5][6] Manganese catalysts have been developed for the enantioselective desymmetrization of piperidines via C(sp³)-H oxidation.[1]
-
Organocatalysts are valuable for their ability to catalyze domino or cascade reactions, forming multiple stereocenters in a single step with high enantioselectivity.[7] They are particularly useful in Michael additions and Mannich-type reactions to construct the piperidine ring.[7][8] They can also be combined with biocatalysts in hybrid cascades.[8][9]
Q3: What is the "Aza-Diels-Alder" reaction, and why is stereoselectivity a concern?
A3: The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing the piperidine ring. However, its mechanism can be either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[10] The reaction pathway can be influenced by factors like the choice of Lewis acid, potentially leading to poor stereoselectivity if the stepwise pathway dominates.[10] Using cyclic dienes can often improve diastereoselectivity.[10]
Q4: Can I functionalize a pre-existing piperidine ring stereoselectively?
A4: Yes, this is a powerful alternative to building the ring from scratch. Catalytic enantioselective C(sp³)-H bond functionalization is a key strategy.[1] For example, methods have been developed using manganese or rhodium catalysts to selectively functionalize the C-H bonds at the C2, C3, or C4 positions of the piperidine ring.[1][5][11] The site selectivity can often be controlled by the choice of catalyst and the nitrogen protecting group.[5][11]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental hurdles.
Guide 1: Poor Diastereoselectivity in Hydrogenation of Substituted Pyridines
Issue: The catalytic hydrogenation of a substituted pyridine precursor results in a low diastereomeric ratio (d.r.) of the target piperidine.
Causality Analysis: The diastereoselectivity of pyridine hydrogenation is highly sensitive to the catalyst, solvent, and reaction conditions. The catalyst surface plays a crucial role in how the substrate adsorbs and the direction from which hydrogen is delivered.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low diastereoselectivity.
Step-by-Step Protocol:
-
Catalyst Screening (The Primary Factor): The choice of catalyst is the most critical factor. Different metals can lead to opposite diastereomers.[12]
-
Initial Screen: Test a panel of standard catalysts. It has been shown that for some substrates, 10% Pd/C favors the trans-isomer, while PtO₂ (Adam's catalyst) can favor the cis-isomer.[12][13]
-
Rationale: The coordination of the pyridine nitrogen to the catalyst surface can dictate the facial selectivity of the hydrogenation. The oxophilicity of platinum versus palladium and their lattice parameters influence this interaction differently.
-
-
Modify Reaction Conditions:
-
Pressure and Temperature: Milder conditions (lower hydrogen pressure and temperature) often favor the kinetic product, which may be a single diastereomer.[3] Higher temperatures can provide enough energy to overcome the activation barrier to form the undesired diastereomer.[3]
-
Protocol: Start with room temperature and 50-70 bar of H₂.[10] If selectivity is poor, try reducing the temperature to 0 °C.
-
-
Evaluate Solvent Effects:
-
Solvent Polarity: The solvent can influence the conformation of the substrate on the catalyst surface.
-
Acidic Additives: Using glacial acetic acid as a solvent is common.[10] The protonated pyridinium ion may adopt a different orientation on the catalyst surface compared to the free base, thereby altering the stereochemical outcome.
-
-
Assess N-Protecting Group:
-
Steric Hindrance: A bulky N-protecting group can block one face of the molecule from the catalyst surface, directing hydrogenation to the opposite face. Consider if your protecting group strategy can be modified to enhance this steric bias.[3]
-
Data Summary: Catalyst Influence on Diastereoselectivity
| Catalyst | Typical Major Isomer | Reference |
| 10% Pd/C | trans | [12][13] |
| 10% PtO₂ | cis | [12][13] |
Guide 2: Low Enantioselectivity in Asymmetric C-H Functionalization
Issue: A rhodium-catalyzed C-H insertion reaction on an N-protected piperidine yields the desired product with low enantiomeric excess (% ee).
Causality Analysis: The enantioselectivity of this reaction is governed by the chiral environment created by the catalyst's ligands. The "fit" between the substrate and the chiral catalyst is crucial. Factors like the steric and electronic properties of the catalyst, the N-protecting group on the piperidine, and the diazo compound all play a role.[5][6]
Troubleshooting Workflow:
Caption: Workflow for optimizing enantioselectivity.
Step-by-Step Protocol:
-
Screen Chiral Dirhodium Catalysts: This is the most impactful variable. Different families of chiral dirhodium tetracarboxylate catalysts create unique steric and electronic environments.
-
Recommended Catalysts: Start with a screen of catalysts like Rh₂(S-DOSP)₄, Rh₂(R-TCPTAD)₄, and Rh₂(R-TPPTTL)₄.[5]
-
Example: In one study, switching from Rh₂(S-DOSP)₄ to Rh₂(R-TCPTAD)₄ dramatically improved both diastereoselectivity (from 1:1 to 11:1 d.r.) and enantioselectivity (to 93% ee) for the C2 functionalization of N-Boc-piperidine.[5]
-
-
Modify the N-Protecting Group (N-Pg): The N-Pg significantly influences the reaction's stereochemical outcome by altering the substrate's conformational preferences and steric profile.
-
Vary the Diazo Component: The steric and electronic nature of the donor/acceptor carbene precursor (the diazo compound) can affect the stereochemical outcome.
-
Ester Group Modification: Switching the ester group on the aryldiazoacetate can improve selectivity. For instance, a trichloroethyl ester might offer better results than a methyl ester with a specific catalyst.[5]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Data Summary: Catalyst and Protecting Group Synergy
| N-Protecting Group | Catalyst | d.r. | % ee | Reference |
| N-Boc | Rh₂(S-DOSP)₄ | 1:1 | Low | [5][6] |
| N-Boc | Rh₂(R-TCPTAD)₄ | 11:1 | 93% | [5] |
| N-Bs | Rh₂(R-TPPTTL)₄ | 27:1 | 69% | [5] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from a method for synthesizing enantioenriched 3-substituted piperidines.[4][14][15]
-
Reactor Setup: In a nitrogen-filled glovebox, add the Rh catalyst (e.g., [Rh(COD)₂]BF₄) and a chiral ligand (e.g., a Josiphos-type ligand) to a reaction vial.
-
Reagent Addition: Add the phenyl pyridine-1(2H)-carboxylate substrate, the arylboronic acid, and a suitable solvent (e.g., a mixture of dioxane and water).
-
Initiation: Add a base (e.g., K₃PO₄) to the mixture.
-
Execution: Seal the vial, remove it from the glovebox, and stir the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction, extract the product with an organic solvent, and dry the organic layer.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted tetrahydropyridine.
-
Final Reduction: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
References
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Asymmetric routes to substituted piperidines. Chemical Communications. [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (2011). Organic Letters. [Link]
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. (2025). ChemRxiv. [Link]
-
Stereoselective Synthesis of Piperidines. ResearchGate. [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2023). University College Dublin Research Repository. [Link]
-
Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. (2011). Tetrahedron Letters. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li's Group Website. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2015). Angewandte Chemie International Edition. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic & Biomolecular Chemistry. [Link]
-
Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). Journal of the American Chemical Society. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2008). Journal of the American Chemical Society. [Link]
-
Asymmetric synthesis of polycyclic piperidine scaffolds. (2021). American Chemical Society. [Link]
-
Stereoselective Synthesis of Piperidines. (2002). Synthesis. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (2015). SciSpace. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (2015). Angewandte Chemie. [Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2012). Organic Letters. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). Organic & Biomolecular Chemistry. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
-
Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. (2022). Request PDF. [Link]
-
Site- and stereoselective functionalization of piperidine derivatives. (2019). Morressier. [Link]
-
Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (2021). The Chemical Record. [Link]
-
Stereoselective synthesis of piperidines. (2008). University of Glasgow Theses. [Link]
Sources
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- 2. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
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- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Yields in the Preparation of 1-(2-Halogen-ethyl)-4-piperidinecarboxylic Acid Ethyl Esters
Welcome to the technical support guide for the synthesis of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. These esters are valuable intermediates in the pharmaceutical industry, notably in the synthesis of compounds like umeclidinium.[1][2] The following troubleshooting guide and FAQs are based on established chemical principles and field-proven optimization strategies to help you navigate the common pitfalls of this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low, often around 30-40%, when reacting ethyl isonipecotate with a 1,2-dihaloethane. What is the primary cause?
A1: The most significant issue plaguing this direct N-alkylation reaction is a competing dimerization reaction.[1][3] Your desired product, a tertiary amine, is formed, but it must compete with the starting material, ethyl isonipecotate (a secondary amine), for the alkylating agent. More critically, the unreacted ethyl isonipecotate can react with the already-formed product, leading to a dimeric byproduct. This side reaction is often the dominant pathway, leading to substantial yield loss.[2][3]
Q2: What is the structure of this main byproduct and how can I confirm its presence?
A2: The primary byproduct is 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). It is formed when a molecule of the starting ethyl isonipecotate nucleophilically attacks the halogen-bearing carbon of your desired 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl ester product. You can typically identify this byproduct in your crude reaction mixture using LC-MS, as it will have a molecular weight corresponding to two piperidine ester units linked by an ethyl bridge.
Q3: Besides dimerization, are there other side reactions I should be aware of?
A3: Yes, a secondary issue is over-alkylation. The N-alkylated piperidine product is a tertiary amine, which is often still nucleophilic.[4][5] It can react with a second molecule of the 1,2-dihaloethane to form a quaternary ammonium salt.[4] This is particularly problematic with more reactive alkylating agents (e.g., 1,2-dibromoethane or 1,2-diiodoethane). These quaternary salts are often highly water-soluble, which can complicate the extraction and purification process.[4]
Q4: Is there a more reliable and higher-yielding synthetic route I should consider?
A4: Absolutely. To circumvent the dimerization and over-alkylation problems inherent to the direct alkylation approach, a reductive amination strategy is highly recommended. This method involves reacting ethyl isonipecotate with a 2-halogen-acetaldehyde in the presence of a reducing agent. This pathway consistently provides excellent yields (often >90%) and much higher purity, making it more suitable for scalable synthesis.[1][3]
Section 2: Troubleshooting the Direct N-Alkylation Route
For teams committed to optimizing the direct alkylation of ethyl isonipecotate with reagents like 1-bromo-2-chloroethane or 1,2-dichloroethane, this section provides targeted advice.
Core Problem: Competing Reaction Pathways
The fundamental challenge is that the rate of the desired mono-alkylation and the undesired dimerization are comparable under standard conditions. The key to improving yields is to manipulate the reaction conditions to favor the former.
Troubleshooting Guide: Direct N-Alkylation
| Observation in Analysis (LC-MS, NMR) | Probable Cause | Recommended Solution & Rationale |
| Low conversion to product; major peak corresponds to the dimer byproduct. | Dimerization. The rate of reaction between the product and the starting amine is competitive with or faster than the initial alkylation. | 1. Use a Large Excess of 1,2-Dihaloethane: Shift the reaction equilibrium. By maintaining a high concentration of the alkylating agent, the probability of the starting amine colliding with it is much higher than colliding with the newly formed product.[4] 2. Slow Addition: Use a syringe pump to add the ethyl isonipecotate solution to the reaction mixture containing the base and the excess 1,2-dihaloethane over several hours.[6] This keeps the concentration of the nucleophilic amine low at all times, kinetically disfavoring the second-order dimerization reaction. |
| Reaction stalls; significant unreacted ethyl isonipecotate remains. | Acid Quenching. The N-alkylation reaction generates one equivalent of acid (H-X). This acid protonates the basic nitrogen of the starting amine, forming an unreactive ammonium salt and halting the reaction. | Add a Non-Nucleophilic Base: Incorporate a solid base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) into the reaction mixture (typically 1.5-2.0 equivalents). This will neutralize the acid as it is formed, regenerating the free amine to continue the reaction.[6] |
| Difficult aqueous workup; product loss to the aqueous layer. | Over-alkylation. The tertiary amine product has reacted again with the dihaloethane to form a charged, water-soluble quaternary ammonium salt. | Strict Stoichiometric Control: Avoid a large excess of the alkylating agent if this is a major issue. Use a slight excess of the piperidine starting material (e.g., 1.1 eq.) relative to the alkylating agent to ensure the more reactive halide is consumed before significant over-alkylation can occur.[4] |
Section 3: Recommended High-Yield Protocol — Reductive Amination
This approach is the most effective and reliable method for preparing 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters. It avoids the problematic dimerization pathway by changing the fundamental reaction mechanism from nucleophilic substitution to the formation and subsequent reduction of an iminium intermediate.[1][3]
Mechanism Overview
The reaction proceeds in two main stages within the same pot:
-
Iminium Formation: The secondary amine of ethyl isonipecotate attacks the carbonyl of the 2-halo-acetaldehyde, and subsequent dehydration forms a transient iminium ion.
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), delivers a hydride to the electrophilic iminium carbon to yield the final tertiary amine product.
Detailed Experimental Protocol: Reductive Amination
This protocol is adapted from methodologies demonstrated to achieve high yields and purity.[1][3]
Materials:
-
Ethyl isonipecotate (1.0 eq.)
-
50% aqueous chloroacetaldehyde solution (1.0 eq.)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (4.0 eq.)
-
Solvent: Acetonitrile / Acetic Acid mixture (10:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), charge the ethyl isonipecotate (1.0 eq.).
-
Solvent Addition: Add the acetonitrile/acetic acid (10:1) solvent mixture to dissolve the starting material (to a concentration of approx. 0.3-0.4 M).
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add the 50% aqueous chloroacetaldehyde solution (1.0 eq.) dropwise while stirring. Maintain the temperature at 0 °C.
-
Reductant Addition: Once the aldehyde addition is complete, add the sodium triacetoxyborohydride (4.0 eq.) portion-wise to the cooled solution. Caution: Gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by a suitable method, such as UPLC or TLC, to confirm the consumption of the starting material.
-
Workup - Quench & Neutralize: Once the reaction is complete, carefully evaporate the solvent under reduced pressure at a temperature not exceeding 40 °C. To the residue, add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.
Data Summary: Comparison of Synthetic Routes
| Parameter | Direct N-Alkylation | Reductive Amination |
| Key Reagents | Ethyl isonipecotate, 1,2-dihaloethane, Base (e.g., K₂CO₃) | Ethyl isonipecotate, Halo-acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Reported Yield | ~38%[1][3] | ~90% [1][3] |
| Primary Challenge | Dimerization byproduct formation | Handling of potentially unstable acetaldehyde reagent |
| Process Scalability | Poor due to purification difficulties | Excellent due to high purity of crude product |
| Purity | Often requires chromatographic purification | High purity often achieved after simple extraction |
Section 4: Conclusion
While the direct N-alkylation of ethyl isonipecotate with 1,2-dihaloethanes appears straightforward, it is fundamentally compromised by a dimerization side reaction that severely limits yields. While strategies like slow addition and careful stoichiometric control can offer marginal improvements, they do not resolve the core issue.
For researchers and drug development professionals seeking a robust, scalable, and high-yielding process, the reductive amination pathway is the authoritative and field-validated solution . By avoiding the conditions that lead to dimerization, this method consistently produces the desired 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl ester in excellent yield and purity, streamlining downstream processing and ensuring project success.
References
- Fattori, D., et al. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
-
Jeong, T., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Neufeldt, S. R., et al. (2016). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Publications. [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Kim, H., et al. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. NIH Public Access. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. University of Calgary. [Link]
-
Zhang, X., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Fattori, D., et al. (2015). METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. European Patent Office. [Link]
-
National Center for Biotechnology Information. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. PubChem. [Link]
-
Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. [Link]
- Google Patents. EP3215489B1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
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- 6. researchgate.net [researchgate.net]
Part 1: Frequently Asked Questions - Navigating the Synthetic Landscape
An essential structural motif in numerous pharmaceuticals, the piperidine ring's synthesis is a cornerstone of medicinal and process chemistry.[1][2] However, transitioning the synthesis of substituted piperidines from the laboratory bench to industrial-scale production is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. The increased three-dimensionality of piperidines compared to their flat aromatic precursors, like pyridines, offers significant pharmacological benefits but introduces complex synthetic hurdles.[3][4]
This Technical Support Center is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide a practical, in-depth guide to navigate the common pitfalls encountered during the synthesis, scale-up, purification, and analysis of substituted piperidines. Here, we will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your processes with confidence.
This section addresses high-level strategic questions that form the foundation of a successful industrial piperidine synthesis campaign.
Question 1: What are the most common and industrially scalable synthetic routes for producing substituted piperidines?
Answer: The choice of synthetic route is dictated by factors like the desired substitution pattern, cost of starting materials, and overall process robustness. For industrial applications, three primary strategies dominate:
-
Catalytic Hydrogenation of Pyridines: This is the most direct and atom-economical method for creating the piperidine core.[2] It involves the reduction of a substituted pyridine using hydrogen gas over a metal catalyst. While conceptually simple, the aromaticity of the pyridine ring necessitates potent catalysts (e.g., Rhodium, Ruthenium, Platinum) and often high pressures or temperatures, which present scale-up challenges.[2][5] Recent advances in iridium catalysis show promise for milder, more selective hydrogenations.[3]
-
Reductive Amination: This route typically involves the reaction of a 1,5-dicarbonyl compound (like glutaraldehyde) or an equivalent with a primary amine, followed by an in-situ reduction of the intermediate imine/enamine to form the piperidine ring.[5] It is a versatile method for accessing a wide range of N-substituted piperidines.
-
Pictet-Spengler Reaction: This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or tetrahydro-β-carboline, which are piperidine-containing fused systems.[6][7] This method is a cornerstone for the synthesis of many complex alkaloid natural products and their analogs.[7][8]
Question 2: What are the primary challenges encountered when scaling up piperidine synthesis from a laboratory to a pilot or production scale?
Answer: Transitioning from flask to reactor introduces significant variables that can dramatically alter reaction outcomes.[9] Key challenges include:
-
Heat Management: Many of the critical reactions, especially catalytic hydrogenations, are highly exothermic.[5] In a large reactor, inefficient heat dissipation can lead to thermal gradients, causing localized overheating, increased side-product formation, and, in the worst case, a runaway reaction.[9] Proper reactor jacketing and temperature control are paramount.
-
Reagent and Catalyst Handling:
-
Solubility: Reagents that are soluble on a small scale, such as cesium carbonate, may have poor solubility in suitable solvents at an industrial scale, complicating mixing and reactivity.[1][5]
-
Catalyst Separation: Heterogeneous catalysts, while preferred for their ease of removal, can pose challenges in large reactors regarding efficient filtration and prevention of catalyst fines contaminating the product stream.[5]
-
-
Mixing Efficiency: A magnetic stir bar's efficiency does not scale. Inadequate mixing in a large vessel can create "dead zones," leading to poor mass transfer, localized concentration spikes, and inconsistent reaction progress.[9]
-
Impurity Amplification: A minor side reaction that produces a 1% impurity on a lab scale can become a significant issue at a 100 kg scale, complicating purification and potentially impacting the final product's quality profile.[9]
Part 2: Troubleshooting Guides for Key Transformations
This section provides detailed, problem-and-solution guidance for specific, common reactions in substituted piperidine synthesis.
A. N-Alkylation of the Piperidine Ring
The functionalization of the piperidine nitrogen is a frequent and crucial step. While seemingly straightforward, it is often plagued by issues of reactivity and selectivity.
Problem 1: My N-alkylation reaction is sluggish, incomplete, or fails entirely.
Causality & Solution: Several factors can impede this classic SN2 reaction.
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Insufficient Basicity | The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the nucleophilic piperidine nitrogen, effectively taking it out of the reaction.[10] | Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid as it forms.[10] |
| Poor Leaving Group | The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order is I > Br > Cl >> F. | If using an alkyl chloride, switch to the more reactive alkyl bromide or iodide to accelerate the reaction.[10][11] |
| Steric Hindrance | Bulky substituents on either the piperidine ring (especially at the 2 and 6 positions) or on the alkylating agent can physically block the nitrogen's approach.[10] | Increase the reaction temperature to provide more energy to overcome the activation barrier. If this fails, a different, less hindered synthetic route may be necessary.[10] |
| Inappropriate Solvent | The reaction involves a charged nucleophile and a neutral electrophile. A polar aprotic solvent is needed to solvate the counter-ion of the base without hydrogen-bonding to the nucleophile, which would reduce its reactivity. | Use polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF), which are ideal for promoting SN2 reactions.[10] |
Problem 2: I am observing significant formation of a quaternary ammonium salt as a byproduct.
Causality & Solution: This is a classic case of over-alkylation. The product of the first alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it a prime candidate for a second alkylation.[12]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Resolving Enantiomers of Piperidine-4-carboxylates
Welcome to the technical support center for the enantiomeric resolution of piperidine-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development. Piperidine derivatives are a cornerstone in medicinal chemistry, and achieving accurate enantiomeric separation is critical for understanding their pharmacological and toxicological profiles.[1][2][3][4] This resource combines established chromatographic principles with field-proven insights to help you navigate the complexities of chiral separations.
Troubleshooting Guide: From Tailing Peaks to Elusive Resolution
This section addresses specific, practical problems you might face during your experiments. The answers are structured to not only solve the immediate issue but also to explain the underlying chemical principles.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My piperidine-4-carboxylate enantiomers are exhibiting significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing for piperidine-4-carboxylates is a common issue, often stemming from unwanted secondary interactions between the analyte and the stationary phase. The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica surface of the column, while the acidic carboxylate group can also participate in undesired interactions.[5]
Troubleshooting Steps:
-
Mobile Phase Additives: The most effective solution is often the addition of a mobile phase modifier.[5]
-
For the Basic Nitrogen: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[6] This will compete with the piperidine nitrogen for interaction with the acidic silanol groups, effectively masking them and improving peak shape.
-
For the Acidic Carboxylate: An acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) can suppress the ionization of the carboxylate group, reducing its interaction with the stationary phase.[5][7] A typical starting concentration is 0.1% v/v.
-
-
Column Selection: Consider using a column with a base-deactivated silica surface or an end-capped column to minimize silanol interactions.[8]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[5][8] To diagnose this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5][9]
Q: I'm observing peak fronting. What does this indicate?
A: Peak fronting is most commonly a sign of column overload, either by mass or volume.[8] This happens when the concentration of your analyte in a narrow band is too high for the stationary phase to interact with it linearly. The solution is to reduce the amount of sample injected, either by lowering the concentration or the injection volume.[5][8]
Issue 2: Poor or No Enantiomeric Resolution
Q: My enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What steps should I take to improve the separation?
A: Achieving good resolution is the primary goal of chiral method development. Poor resolution indicates that the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers under the current conditions. Selectivity is the most influential factor in improving resolution.[10]
A Systematic Approach to Improving Resolution:
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP for all chiral separations.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® and Chiralcel® series) are highly versatile and a good starting point for screening.[6][7][12] It is crucial to screen multiple phases and different modes (normal-phase, reversed-phase, polar organic) to find the optimal separation.[10]
-
Optimize the Mobile Phase:
-
Normal-Phase HPLC: This is often the preferred mode for polysaccharide-based CSPs. Typical mobile phases consist of a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).[6][7] Varying the ratio of the alcohol modifier can have a significant impact on retention and selectivity.
-
Reversed-Phase HPLC: Mobile phases are typically mixtures of water and acetonitrile or methanol. The addition of buffers can be beneficial.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative that often provides faster and more efficient separations than HPLC.[6][13] It uses supercritical CO2 as the primary mobile phase with a co-solvent like methanol or ethanol.[6][7]
-
-
Adjust the Mobile Phase Additives: The concentration and type of additive can not only improve peak shape but also alter the elution order and selectivity of the enantiomers.[10] Experiment with different concentrations of your chosen acidic or basic modifier.
-
Control the Temperature: Temperature can have a significant effect on chiral separations.[10][14] Lowering the temperature often increases resolution, but can also lead to broader peaks and higher backpressure. Conversely, increasing the temperature may decrease resolution but can improve peak efficiency.[14] It is a parameter worth exploring once you have a promising set of initial conditions. In some rare cases, increasing the temperature can actually improve the separation factor.[14]
Issue 3: Inconsistent Retention Times and System Suitability Failures
Q: The retention times of my enantiomers are shifting between injections. What could be the cause?
A: Drifting retention times can invalidate your results and are often a sign of an unstable chromatographic system.
Common Causes and Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting your analysis.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[7]
-
"Additive Memory Effect": Chiral stationary phases can be sensitive to the history of mobile phases and additives used.[15] Traces of a previous additive can linger on the column and affect the current separation. It's good practice to dedicate columns to specific mobile phase types (e.g., normal-phase with acidic additives) or have a rigorous flushing procedure when switching methods.[15]
-
Column Contamination: Strongly adsorbed impurities from your sample can build up at the head of the column, altering its chemistry and affecting retention.[9] Using a guard column and proper sample preparation can help prevent this.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about developing enantioselective methods for piperidine-4-carboxylates.
Q1: Which analytical technique is best for resolving piperidine-4-carboxylate enantiomers: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[6]
-
Chiral HPLC is a well-established and versatile technique with a wide variety of commercially available chiral stationary phases (CSPs).[7] It can be operated in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.
-
Chiral SFC is often considered a "green" alternative to normal-phase HPLC as it uses environmentally benign supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[6][13] SFC frequently offers faster analysis times and higher efficiency.[13][16] For piperidine-4-carboxylates, which are amenable to both techniques, the choice may depend on available instrumentation and desired throughput. SFC is often advantageous for high-throughput screening.[13]
Q2: What are the best starting conditions for a chiral screen of a novel piperidine-4-carboxylate?
A2: A systematic screening approach is the most efficient way to find a suitable separation method.
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ)[6][7] | Same as HPLC, polysaccharide-based columns are very common.[6][7] |
| Mobile Phase | n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)[6] | Supercritical CO2 with a gradient of a modifier (e.g., Methanol, Ethanol)[7] |
| Additives | 0.1% TFA (for the carboxylate group) and/or 0.1% DEA (for the piperidine nitrogen)[6][7] | 0.1% TFA and/or 0.1% DEA in the modifier[7] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column[6][7] | 2-4 mL/min[7] |
| Temperature | 25-40°C[6][7] | 25-40°C[7] |
| Detection | UV (if chromophore is present) or Mass Spectrometry (MS) | UV or MS[7] |
Q3: My piperidine-4-carboxylate lacks a UV chromophore. What are my detection options?
A3: If your compound does not have a UV-absorbing chromophore, you have several options:
-
Mass Spectrometry (MS) Detection: This is a powerful and increasingly common detection method that does not require a chromophore. It provides both qualitative and quantitative information.
-
Pre-column Derivatization: You can react your analyte with a derivatizing agent that introduces a chromophoric tag.[7] For the carboxylate group, you could form an amide with a UV-active amine. For the piperidine nitrogen, you could react it with a suitable agent if it is a secondary amine. However, derivatization adds an extra step to your sample preparation and you must ensure the reaction does not cause racemization. An example is reacting a piperidine compound with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[5] More recently, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve detection of organic acids.[17][18]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used for non-volatile analytes that lack a chromophore.
Q4: Can I use Nuclear Magnetic Resonance (NMR) for determining enantiomeric excess?
A4: Yes, NMR spectroscopy with a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers.[6] The CSA interacts differently with each enantiomer, causing a chemical shift non-equivalence for certain protons, which can then be integrated to determine the enantiomeric ratio.
Experimental Protocols & Workflows
Protocol 1: General Chiral Stationary Phase Screening
This protocol outlines a systematic approach to screening for the optimal chiral column and mobile phase conditions.
-
Sample Preparation: Dissolve the racemic piperidine-4-carboxylate sample in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Install the first chiral column to be screened (e.g., Chiralpak® IA).
-
Equilibrate the column with the starting mobile phase (e.g., 90:10 n-Hexane/IPA with 0.1% TFA) until a stable baseline is achieved.
-
-
Injection and Gradient:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Run a screening gradient or isocratic conditions based on the screening table in FAQ 2.
-
-
Evaluation:
-
Assess the chromatogram for any signs of separation.
-
If no separation is observed, move to the next mobile phase composition or the next column in your screening set.
-
If partial or full separation is observed, log the conditions and proceed with optimization.
-
-
Repeat: Repeat steps 2-4 for each column and mobile phase combination in your screening protocol.
Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for addressing poor or no enantiomeric resolution.
Caption: A decision-tree for optimizing chiral resolution.
References
-
Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
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Ghosh, A. K., & Kumar, D. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(9), 2196-2227. [Link]
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Ghosh, A. K., & Kumar, D. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Chemistry Europe. Retrieved from [Link]
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Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3674. [Link]
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Denès, F., & Lectka, T. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 4(5), 1483–1488. [Link]
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Dong, M. W. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
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ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help? Retrieved from [Link]
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Aboul-Enein, H. Y., & Ali, I. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. [Link]
- Barnaby, R. J., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290–301. [Link]
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Aguilera-Granja, F., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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Fountain, K. J., & Iraneta, P. C. (2017). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 9(19), 2824–2831. [Link]
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Nováková, L., & Hrnčířová, P. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]
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ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. Retrieved from [Link]
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Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303–319. [Link]
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Forró, E., & Fülöp, F. (2003). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Journal of Chromatographic Science, 41(8), 419–423. [Link]
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Fountain, K. J., & Iraneta, P. C. (2017). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. Retrieved from [Link]
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Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
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Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 269. [Link]
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Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1598, 178–187. [Link]
-
Shishov, A., et al. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. Journal of Chromatography A, 1726, 464966. [Link]
-
Zhang, D.-Y., et al. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. Organic Letters. Retrieved from [Link]
-
Matar-Mardini, C., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
D'Acquarica, I., et al. (2007). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Tetrahedron: Asymmetry, 18(9), 1132–1139. [Link]
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Al-Sanea, M. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6157. [Link]
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Kaspereit, V., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 191, 112151. [Link]
-
Matar-Mardini, C., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(6), 1059–1066. [Link]
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Pirkle, W. H., et al. (1987). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry, 52(23), 5247–5249. [Link]
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ResearchGate. (2025, August 5). Separation of Enantiomers: Needs, Challenges, Perspectives. Retrieved from [Link]
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Bhushan, R., & Kumar, V. (2014). Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. Journal of Separation Science, 37(1-2), 1–20. [Link]
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American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
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De Klerck, K., et al. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality, 23 Suppl 1, E105–E109. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Piperidine-4-Carboxylates: A Comparative Analysis
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal scaffold for interacting with complex biological targets.[2] Specifically, piperidine-4-carboxylates serve as versatile intermediates, providing a key handle for further chemical elaboration in drug discovery and development.[3]
The selection of a synthetic route to these valuable building blocks is a critical decision in any chemical campaign, balancing factors of efficiency, scalability, cost, and stereochemical control. This guide provides a comparative analysis of the most prominent and field-proven methodologies for synthesizing piperidine-4-carboxylates, offering insights into the causality behind procedural choices to empower researchers in making informed decisions.
Method 1: Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical approach to piperidine-4-carboxylates is the catalytic hydrogenation of their aromatic pyridine precursors.[1] This method involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.
Underlying Principle & Mechanistic Insight
The reaction proceeds by the adsorption of the pyridine derivative onto the surface of a heterogeneous catalyst (e.g., Platinum, Palladium, Rhodium, or Nickel). Hydrogen gas, also adsorbed onto the metal surface, is then transferred in a stepwise manner to the aromatic ring, ultimately leading to the fully saturated piperidine. The choice of catalyst and reaction conditions is paramount, as it dictates the reaction's efficiency and selectivity.
Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are often favored for their ability to effect hydrogenation under milder conditions than platinum or nickel.[1][4] Platinum oxide (PtO₂, Adams' catalyst) is also highly effective, particularly in acidic media like acetic acid, which activates the pyridine ring toward reduction by protonation.[5][6][7]
Advantages:
-
High Atom Economy: The only byproduct is typically trace impurities; all atoms from the starting material and hydrogen are incorporated into the product.
-
Directness: It is often the shortest route from commercially available pyridine precursors.
-
Scalability: Heterogeneous catalysis is well-suited for large-scale industrial production due to ease of catalyst removal (filtration).[8]
Limitations:
-
Harsh Conditions: Some catalysts, particularly Nickel, may require high pressures and temperatures.[9]
-
Functional Group Tolerance: Many common functional groups (e.g., nitro, benzylic ethers, some halogens) can be reduced under hydrogenation conditions, limiting substrate scope.
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can deactivate the catalyst.
-
Safety: Handling hydrogen gas, especially at high pressure, requires specialized equipment and safety protocols.
Experimental Protocol: Hydrogenation of Ethyl Isonicotinate
This protocol details the synthesis of ethyl piperidine-4-carboxylate (ethyl isonipecotate) via catalytic hydrogenation.
Reactant Preparation:
-
To a high-pressure hydrogenation vessel, add ethyl isonicotinate (1.0 eq).
-
Add ethanol as the solvent (approx. 10 mL per gram of substrate).
-
Carefully add the catalyst, 5% Rhodium on carbon (Rh/C), at a loading of 1-2 mol%.
Reaction Execution:
-
Seal the vessel and purge the system several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC). The reaction is typically complete within 8-16 hours.
Work-up and Purification:
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl piperidine-4-carboxylate, which can be purified further by distillation if necessary.
Workflow Visualization
Caption: Workflow for Catalytic Hydrogenation.
Method 2: The Dieckmann Condensation Route
The Dieckmann condensation is a classic and powerful method for forming five- and six-membered rings.[10][11] It is an intramolecular Claisen condensation of a diester to form a β-keto ester.[12][13] For piperidine synthesis, this route typically involves a three-step sequence: a double Michael addition to form the acyclic diester, the Dieckmann cyclization, and subsequent hydrolysis/decarboxylation.[9][14]
Underlying Principle & Mechanistic Insight
-
Diester Formation: A primary amine is reacted with two equivalents of an α,β-unsaturated ester (like ethyl acrylate) in a double Michael addition to form a diester.
-
Dieckmann Cyclization: In the presence of a strong base (e.g., sodium ethoxide), one of the α-carbons of the diester is deprotonated to form an enolate. This enolate then attacks the other ester carbonyl in an intramolecular fashion.[11] The subsequent loss of an alkoxide group yields a cyclic β-keto ester.[12] This step is the key ring-forming reaction.
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed under acidic or basic conditions, and the intermediate β-keto acid readily decarboxylates upon heating to yield the corresponding N-substituted 4-piperidone. The piperidone can then be used in further syntheses or reduced to the piperidine. The carboxylate at the 4-position is typically installed before or after this core sequence.
Advantages:
-
Versatility: This method is excellent for producing N-substituted piperidones, which are versatile intermediates.[15][16]
-
Readily Available Starting Materials: The precursors, such as primary amines and acrylates, are often inexpensive and commercially available.[15]
Limitations:
-
Multi-step Process: The sequence involves several steps, which can lower the overall yield.
-
Strong Base Required: The use of strong, moisture-sensitive bases like sodium ethoxide or sodium hydride requires anhydrous conditions.
-
Limited to Piperidones: The direct product is a 4-piperidone, requiring an additional reduction step to access the piperidine scaffold.
Experimental Protocol: Dieckmann Synthesis of an N-Benzyl-4-piperidone Precursor
Step 1: Diethyl N-benzyl-3,3'-iminodipropionate Synthesis
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add ethyl acrylate (2.2 eq) dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Remove the ethanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
Step 2: Dieckmann Cyclization and Decarboxylation
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
Add the crude diester from Step 1 dropwise to the sodium ethoxide solution at reflux.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, then add concentrated hydrochloric acid. Reflux the acidic mixture for an additional 8-12 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and basify with a strong base (e.g., NaOH solution) to pH > 12.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-4-one.
Workflow Visualization
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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A Senior Application Scientist's Guide to Synthetic Alternatives for Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
Abstract: Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is a pivotal bifunctional building block in modern medicinal chemistry. Its primary utility lies in its role as a stable, controllable precursor to the N-acryloyl piperidine moiety, a common "warhead" in targeted covalent inhibitors. However, direct synthesis via acryloyl chloride is often plagued by side reactions, necessitating this two-step approach. This guide provides an in-depth comparison of viable synthetic alternatives, moving beyond a simple listing of reagents to explain the causal chemistry behind each choice. We will explore direct acylation strategies, alternative electrophiles, and advanced bioisosteric replacements, supported by experimental data and detailed protocols to empower researchers in drug discovery and process development to make informed, effective decisions at the bench.
The Benchmark: Understanding the Role of this compound
The target molecule, this compound, is most commonly synthesized by the N-acylation of Ethyl piperidine-4-carboxylate with 3-chloropropionyl chloride.[1] This seemingly straightforward acylation provides a product with two key reactive sites: the amide and a primary alkyl chloride.
The true value of this intermediate becomes apparent in its conversion to an acrylamide. The 3-chloropropanoyl group serves as a masked and more stable precursor to the highly reactive acryloyl group.[2] Direct acylation of amines with acryloyl chloride is notoriously difficult to control. The amine starting material can act as a nucleophile in a conjugate (Michael) addition to the newly formed acrylamide product, leading to complex mixtures and reduced yields.[2] The 3-chloro intermediate circumvents this by allowing for a clean, base-induced β-elimination in a separate step to unmask the reactive alkene, often as the final step in a synthetic sequence.[2]
Caption: The standard two-step sequence to synthesize N-acryloyl piperidines.
This two-step sequence (acylation followed by elimination) is the benchmark against which all alternatives must be measured for yield, purity, and scalability.
Alternative Strategies for N-Acryloyl Moiety Installation
For researchers whose end goal is the acrylamide, bypassing the chloro-intermediate is an attractive, albeit challenging, proposition.
Alternative 1: Direct Acylation with Acryloyl Chloride
The most direct route involves the reaction of Ethyl piperidine-4-carboxylate with acryloyl chloride. While atom-economical, this approach requires careful management of the highly reactive nature of both the acylating agent and the product.
-
Rationale & Causality: Acryloyl chloride is a potent electrophile. The primary challenge, as mentioned, is the Michael addition of the starting piperidine onto the electron-deficient double bond of the product. This side reaction is often competitive with the desired N-acylation, especially if the amine is not consumed rapidly or if localized excesses of the amine exist. To mitigate this, reaction conditions are critical. High dilution can disfavor the bimolecular side reaction, while slow, controlled addition of the acyl chloride at low temperatures (e.g., -20 °C to 0 °C) can help ensure the acylation proceeds faster than the subsequent conjugate addition.
Alternative 2: Acrylic Acid with Peptide Coupling Agents
To avoid handling lachrymatory and highly reactive acyl chlorides, one can use acrylic acid activated in situ with standard peptide coupling agents (e.g., HATU, HBTU, EDC/HOBt).
-
Rationale & Causality: This method transforms the carboxylic acid into a highly reactive activated ester or similar species, which is then readily attacked by the amine. This approach offers significantly milder reaction conditions and avoids the formation of corrosive HCl gas.[3] The choice of coupling agent is key:
-
Uronium/Aminium-based (HATU, HBTU): These are highly efficient and fast but are more expensive and have lower atom economy. They are ideal for small-scale synthesis of sensitive or precious substrates.
-
Carbodiimide-based (EDC, DCC): More cost-effective for larger-scale work, but reactions can be slower, and the removal of urea byproducts can be challenging (DCU is poorly soluble, whereas the byproduct from EDC is water-soluble).
-
Caption: A workflow for selecting the optimal N-acryloylation strategy.
Alternative Electrophiles and Building Blocks
If the 3-carbon linker is desired for reasons other than elimination (e.g., as a spacer with a reactive handle for subsequent S N 2 reactions), several alternatives to the 3-chloropropanoyl group exist.
Alternative 3.1: Other 3-Halopropionyl Moieties
-
3-Bromopropionyl Chloride/Bromide: Using the bromo-analog is a straightforward substitution. The C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond due to bromide being a better leaving group. This can be advantageous if the subsequent step involves displacement of the halogen, leading to faster reaction times or allowing for milder conditions. However, bromo-acylating agents are typically more expensive and can be less stable.
Alternative 3.2: Bioisosteric Replacements for the Piperidine Core
For drug development professionals, altering the core piperidine scaffold can be a powerful strategy to modulate physicochemical properties like solubility, metabolic stability, and lipophilicity, while maintaining the key pharmacophoric vector.[4]
-
Azaspiro[3.3]heptanes: Saturated spirocycles have gained immense traction as "bioisosteres" of common saturated heterocycles.[5][6] For example, 2-azaspiro[3.3]heptane can serve as a bioisostere for 3- or 4-substituted piperidines.[6][7] These rigid, three-dimensional scaffolds can offer improved metabolic stability by removing sites of oxidative metabolism and can explore chemical space differently than the more flexible piperidine ring.[8] Acylating a suitable azaspiro[3.3]heptane derivative with 3-chloropropionyl chloride would yield a novel building block with distinct properties.
Performance Comparison
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yield | Cost Factor | Ideal Application |
| 3-Chloropropionyl Chloride | Reliable, avoids Michael addition, scalable.[2][9] | Two-step process to get to acrylamide. | >90% (Acylation) | Low | Gold standard for acrylamide synthesis, especially at scale. |
| Acryloyl Chloride | Direct, one-step process. | Prone to Michael addition side-products, highly reactive.[2] | 40-80% (Variable) | Low | Quick screening when purity is not paramount; requires careful optimization. |
| Acrylic Acid + HATU | Very mild conditions, high yields, easy workup. | High cost of reagent, poor atom economy. | >85% | High | Small-scale synthesis of complex, sensitive, or high-value molecules. |
| Acrylic Acid + EDC | Milder than acyl chloride, cost-effective coupling agent. | Byproduct removal can be difficult, slower reaction times. | 70-90% | Medium | Medium- to large-scale synthesis where cost is a concern. |
| 3-Bromopropionyl Chloride | Product has a more reactive handle for subsequent S N 2 reactions. | Higher cost, potentially lower stability of the reagent. | >90% (Acylation) | Medium-High | When the alkyl halide is intended for further substitution, not elimination. |
Detailed Experimental Protocols
Safety Precaution: All operations involving acyl chlorides should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acyl chlorides are corrosive and lachrymatory and react violently with water.[1]
Protocol 1: Synthesis of this compound (The Benchmark)
-
Materials: Ethyl piperidine-4-carboxylate (1.0 eq), 3-chloropropionyl chloride (1.1 eq), triethylamine (Et₃N, 1.2 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of Ethyl piperidine-4-carboxylate (10 mmol, 1.57 g) and triethylamine (12 mmol, 1.67 mL) in anhydrous DCM (50 mL) under a nitrogen atmosphere at 0 °C (ice bath), add 3-chloropropionyl chloride (11 mmol, 1.08 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding 20 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a crude oil, which can be purified by column chromatography if necessary.
-
Protocol 2: Synthesis of Ethyl 1-(acryloyl)piperidine-4-carboxylate via Elimination
-
Materials: this compound (1.0 eq), 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of this compound (10 mmol, 2.48 g) in anhydrous THF (50 mL) at room temperature, add DBU (15 mmol, 2.24 mL).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Dilute the mixture with ethyl acetate (100 mL) and wash extensively with 1M HCl (3 x 30 mL) to remove the DBU.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired acrylamide.
-
Protocol 3: Direct Synthesis using Acrylic Acid and HATU
-
Materials: Acrylic acid (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Ethyl piperidine-4-carboxylate (1.0 eq), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of acrylic acid (12 mmol, 0.82 mL) in anhydrous DMF (30 mL) at 0 °C, add HATU (12 mmol, 4.56 g) and DIPEA (25 mmol, 4.35 mL).
-
Stir the mixture for 15 minutes at 0 °C to pre-activate the acid.
-
Add a solution of Ethyl piperidine-4-carboxylate (10 mmol, 1.57 g) in DMF (10 mL) dropwise to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 5% LiCl aqueous solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for purification.
-
References
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. [Link]
-
ResearchGate. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]
-
ResearchGate. (n.d.). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]
-
ResearchGate. (2022). General strategy for the synthesis of piperidine derivatives. [Link]
-
ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (2005).
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- Google Patents. (2014). CN103819329A - Preparation method for 3-chloropropionylchloride.
-
ResearchGate. (2002). Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry. [Link]
- Google Patents. (1999). CA2170846C - Process for preparing 3-chloropropionic acid.
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]
-
ResearchGate. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols?. [Link]
-
SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. [Link]
-
MykhailiukChem. (n.d.). Novel Class of Piperidine Bioisosteres. [Link]
- Google Patents. (2009).
-
ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of Piperidine Derivatives
Introduction: The Analytical Challenge of the Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in modern pharmaceuticals, forming the core of blockbuster drugs used in oncology, neurology, and infectious diseases. Its saturated, heterocyclic structure imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the very features that make it medicinally valuable—namely its basic nitrogen and often-aliphatic nature—present distinct challenges for analytical chemists tasked with developing and validating High-Performance Liquid Chromatography (HPLC) methods.
Common issues include poor peak shape (tailing) due to secondary interactions with residual silanols on silica-based columns, and a lack of strong UV chromophores, complicating detection. Therefore, a robustly validated HPLC method is not merely a regulatory formality but a scientific necessity to ensure the identity, purity, and stability of these critical drug substances and products.[1][2]
This guide provides an in-depth, comparative framework for validating HPLC methods for piperidine derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3] We will move beyond a simple checklist, exploring the causality behind experimental design and providing field-proven protocols to build a self-validating, trustworthy analytical procedure.
The Validation Workflow: A Symbiotic Relationship
Method validation is not a linear sequence but an interconnected process where each parameter informs the others. A well-designed validation study demonstrates that the analytical procedure is fit for its intended purpose.[3]
Caption: The interconnected workflow of HPLC method development and validation.
Specificity and Stability-Indicating Power
Specificity is the cornerstone of any analytical method, demonstrating the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[4][5][6] For piperidine derivatives, this is intrinsically linked to forced degradation studies, which reveal potential degradation pathways and prove the method's stability-indicating nature.[7]
Causality Behind Experimental Choices: The piperidine ring's tertiary amine is susceptible to oxidation, potentially forming N-oxides or ring-opened products.[8] Therefore, oxidative stress is a critical test. Acidic and basic conditions can reveal hydrolytic instability, particularly if ester or amide functionalities are present elsewhere in the molecule.
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Accurately weigh and dissolve the piperidine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.[9]
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor. Store a control sample (1 mL stock + 1 mL solvent) under ambient conditions.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 80°C for 48 hours.[8][10]
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 8 hours.[8]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.[8][10]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[8]
-
-
Sample Analysis: At designated time points, withdraw an aliquot. Neutralize the acid and base samples if necessary. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, the control, and a blank using the developed HPLC method. Use a Photodiode Array (PDA) detector to evaluate peak purity.
Data Presentation & Comparison: The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the main peak. The method is specific if the analyte peak is spectrally pure and well-resolved from all degradation products.
| Stress Condition | Analyte % Remaining | Degradant Peaks | Resolution (Analyte vs. Nearest Degradant) | Peak Purity Angle | Peak Purity Threshold |
| Control (Unstressed) | 100% | 0 | N/A | 0.152 | 0.250 |
| 0.1 M HCl, 80°C | 91.2% | 2 | > 2.0 | 0.161 | 0.255 |
| 0.1 M NaOH, RT | 94.5% | 1 | > 2.0 | 0.155 | 0.251 |
| 3% H₂O₂, RT | 88.7% | 3 | > 2.0 | 0.173 | 0.260 |
| Thermal, 80°C | 98.1% | 1 (minor) | > 2.0 | 0.153 | 0.250 |
| Photolytic (ICH Q1B) | 96.4% | 2 | > 2.0 | 0.159 | 0.252 |
| Acceptance Criteria: Resolution > 2.0 between the main peak and any degradant; Peak Purity Angle < Peak Purity Threshold. |
Comparative Chromatographic Strategies for Piperidines
The choice of column and mobile phase is critical for achieving good chromatography for basic piperidine compounds. A direct comparison of approaches is essential.
Caption: Decision tree for chromatographic method development for piperidines.
For many piperidine derivatives, Approach B offers the most robust and reliable results, justifying the higher initial column cost with better data quality and fewer failed runs. For compounds lacking any UV chromophore, Approach C or the use of alternative detectors like CAD or MS becomes necessary.[11][12][13][14]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[1][15]
Experimental Protocol: Linearity
-
Prepare Standards: From a validated stock solution (e.g., 1 mg/mL), prepare a series of at least five calibration standards. For an assay, the range typically spans 80% to 120% of the target test concentration.[5] For an impurity, the range should cover from the Limit of Quantitation (LOQ) to 120% of the impurity specification.[5]
-
Injection: Inject each standard in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the known concentration. Perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Mean) | Peak Area (%RSD) |
| 80 | 798,500 | 0.8% |
| 90 | 901,200 | 0.6% |
| 100 | 1,005,600 | 0.5% |
| 110 | 1,102,300 | 0.7% |
| 120 | 1,210,100 | 0.4% |
Linear Regression Results:
-
Regression Equation: y = 10050x - 500
-
Correlation Coefficient (R²): 0.9996
-
Y-intercept: -500 (should be insignificant relative to the 100% response)
Acceptance Criteria: R² ≥ 0.999. The calibration curve should be visually linear.[10]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value.[6] It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different levels.
Precision expresses the agreement between a series of measurements from the same homogeneous sample.[6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[1]
-
Intermediate Precision: Precision under varied conditions (different days, analysts, or equipment).
Experimental Protocol: Accuracy & Precision
-
Prepare Samples:
-
For Accuracy: Prepare triplicate samples of a drug product placebo spiked with the piperidine derivative at three concentration levels (e.g., 80%, 100%, and 150% of the target concentration).
-
For Precision: Prepare six independent samples of the drug product at 100% of the target concentration.
-
-
Analysis:
-
Repeatability: Analyze the six precision samples on the same day by the same analyst.
-
Intermediate Precision: A second analyst should analyze the same six samples on a different day or with a different HPLC system.
-
Accuracy: Analyze the nine spiked placebo samples.
-
-
Calculation:
-
Accuracy: Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
-
Precision: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the sets of six samples.
-
Data Presentation:
Table: Accuracy Results
| Spiked Level | Mean % Recovery | %RSD |
|---|---|---|
| 80% | 99.8% | 0.9% |
| 100% | 100.5% | 0.7% |
| 150% | 101.2% | 0.8% |
Acceptance Criteria: Mean recovery typically between 98.0% and 102.0%.
Table: Precision Results
| Precision Level | Mean Assay Value (% of Label Claim) | %RSD |
|---|---|---|
| Repeatability (Analyst 1, Day 1) | 100.2% | 0.85% |
| Intermediate (Analyst 2, Day 2) | 99.7% | 0.91% |
Acceptance Criteria: %RSD ≤ 2.0%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[15]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
Experimental Protocol: LOD & LOQ
-
Determine S/N Ratio: Inject a series of dilute solutions of the piperidine derivative.
-
Identify Concentrations:
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.[10]
-
-
Confirm LOQ: Inject six independent preparations at the determined LOQ concentration and verify that the precision (%RSD) and accuracy meet acceptable criteria.
Data Presentation:
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision (%RSD) at LOQ |
| LOD | ~ 3:1 | 0.015 | N/A |
| LOQ | ~ 10:1 | 0.044 | ≤ 10% |
| Acceptance Criteria: S/N of ~3 for LOD and ~10 for LOQ. Precision at LOQ should be acceptable (often ≤10% RSD).[10] |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[5][6][16]
Experimental Protocol: Robustness
-
Identify Parameters: Select critical chromatographic parameters to vary.
-
Introduce Variations: Prepare a standard solution and analyze it under normal and slightly modified conditions.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C.
-
Mobile Phase pH: ± 0.2 units.
-
Mobile Phase Organic Content: ± 2%.
-
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
| Nominal | -- | 5.20 | 1.1 | 3.5 |
| Flow Rate | +0.1 mL/min | 4.75 | 1.1 | 3.4 |
| -0.1 mL/min | 5.71 | 1.2 | 3.6 | |
| Temperature | +5 °C | 5.05 | 1.1 | 3.5 |
| -5 °C | 5.38 | 1.2 | 3.4 | |
| Acceptance Criteria: System suitability parameters must remain within their defined limits (e.g., Tailing Factor ≤ 1.5, Resolution > 2.0).[10] |
Conclusion
Validating an HPLC method for piperidine derivatives requires a nuanced approach that anticipates and addresses the specific chemical properties of this compound class. By focusing on specificity through rigorous forced degradation, carefully selecting and comparing chromatographic strategies to ensure good peak shape, and systematically evaluating all ICH-mandated parameters, a truly robust and reliable method can be established. This guide provides the framework and protocols to build a self-validating system, ensuring that the analytical data generated is trustworthy, reproducible, and fit for its intended purpose in the development of safe and effective medicines.
References
- Benchchem. Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. [URL: https://www.benchchem.com/product/bcp0215754]
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. [URL: https://www.benchchem.com/product/bc010831]
- Pharmaguideline. Steps for HPLC Method Validation. [URL: https://www.pharmaguideline.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [URL: https://actascientific.com/ASPS/pdf/ASPS-04-0317.pdf]
- ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. [URL: https://www.researchgate.net/publication/365538575_Forced_degradation_studies_on_the_piperine-based_benzene_sulfonylamidine_The_effect_of_acid_base_and_peroxide_on_its_stability]
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60. [URL: https://www.r-discovery.com/publication/Total-Content-of-Piperidine-Analysis-in-Artane-by-RP-HPLC-Using-Pre-Column-Derivativatization-with-4-Toluene-Sulfonyl-Chloride/bmab099]
- United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.org/documents/scientific/stnar49.pdf]
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. [URL: https://www.benchchem.com/product/bc116744]
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. [URL: https://pubmed.ncbi.nlm.nih.gov/33666119/]
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [URL: https://pubmed.ncbi.nlm.nih.gov/34343277/]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
- ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [URL: https://www.researchgate.net/publication/285777124_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt]
- Kurangi, B., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s496-s507. [URL: https://ijper.org/sites/default/files/Ind.%20J.%20Pharm.%20Educ.%20Res.%2C%202020%3B%2054(3s)%3B%20S496-S507.pdf]
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A Comparative Guide to the Structure-Activity Relationship of N-Acylpiperidine-4-Carboxylate Analogs as Potent Analgesics
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-acylpiperidine-4-carboxylate analogs, a class of synthetic opioids with significant therapeutic potential. While direct SAR studies on Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate are not extensively available in public literature, this compound serves as a structural starting point for understanding a well-researched class of potent analgesics. This guide will, therefore, focus on the broader, data-rich class of N-acyl-4-substituted piperidines, providing a robust framework for understanding how molecular modifications influence analgesic potency.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Our exploration will be grounded in the principles of rational drug design, demonstrating how systematic structural modifications can lead to the optimization of lead compounds for enhanced potency and selectivity.[2]
The Pharmacophore: Core Structural Requirements for Analgesic Activity
The analgesic activity of this class of compounds is primarily mediated by their interaction with opioid receptors, particularly the mu (µ)-opioid receptor.[3] The fundamental pharmacophore for these synthetic analgesics consists of a central piperidine ring with key substituents that govern receptor binding and activation.
A common structural framework for potent N-acylpiperidine analgesics includes:
-
A central piperidine ring: This provides the basic scaffold for the molecule.
-
An N-acyl group on the piperidine nitrogen: The nature of this acyl group is critical for potency.
-
A substituent at the 4-position of the piperidine ring: This is a key point for modification to modulate activity.
-
An N-aralkyl substituent on the piperidine nitrogen: Often, an aralkyl group, such as a phenylethyl group, is crucial for high potency.[2]
The following diagram illustrates the general structure and key points of modification for this class of compounds.
Caption: General pharmacophore of N-acylpiperidine analgesics.
Synthesis of N-Acylpiperidine-4-Carboxylate Analogs
The synthesis of these analogs typically begins from a readily available starting material like ethyl piperidine-4-carboxylate.[4][5] The general synthetic strategy involves two key steps: N-alkylation followed by N-acylation.
Experimental Protocol: General Synthesis of N-Acylpiperidine-4-Carboxylate Analogs
-
N-Alkylation of Ethyl Piperidine-4-carboxylate:
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).
-
Add the desired aralkyl halide (e.g., 2-phenylethyl bromide) (1.1 equivalents).
-
Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-aralkylated piperidine ester by column chromatography. A common intermediate is ethyl 1-benzylpiperidine-4-carboxylate.[6][7]
-
-
N-Acylation of the Piperidine Ester:
-
While the initial prompt mentions a chloropropanoyl group, for potent analgesics, the focus is often on modifying the 4-position substituent after N-acylation at that position. For the synthesis of fentanyl-type analogs, a key intermediate is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[8][9]
-
A more direct analog of the prompt's compound would involve N-acylation of the N-aralkylated piperidine. Dissolve the N-aralkylated piperidine ester (1 equivalent) in a dry, aprotic solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and slowly add the desired acyl chloride (e.g., propanoyl chloride) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
-
The following workflow diagram illustrates this synthetic approach.
Caption: General synthetic workflow for N-acylpiperidine analogs.
Structure-Activity Relationship (SAR) Analysis
The analgesic potency of N-acylpiperidine analogs is highly sensitive to modifications at the N-acyl and 4-positions. The following table summarizes the SAR for a series of potent fentanyl analogs, which share the core N-acylpiperidine structure. The data is presented as relative potency compared to morphine.
| Compound ID | N-Acyl Group | 4-Substituent | Relative Potency (Morphine = 1) |
| Fentanyl | Propanoyl | N-Phenylpropanamide | ~100 |
| Carfentanil | Propanoyl | Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate | ~10,000 |
| Sufentanil | Propanoyl | N-(4-(methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide | ~500-1000 |
| Remifentanil | Methyl propanoate | Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate | ~100-200 (short-acting) |
| Analog 1 | Acetyl | N-Phenylpropanamide | Decreased |
| Analog 2 | Butanoyl | N-Phenylpropanamide | Decreased |
Key SAR Insights:
-
N-Acyl Group: A propanoyl group is generally optimal for high analgesic potency. Both shorter (acetyl) and longer (butanoyl) acyl chains tend to decrease activity. This suggests a specific fit within the opioid receptor binding pocket.
-
4-Substituent: This position is highly amenable to modification to fine-tune potency and pharmacokinetic properties.
-
The presence of an anilido group (N-phenylpropanamide) at the 4-position is a hallmark of many potent fentanyl analogs.[2]
-
Incorporating an ester group at the 4-position, as seen in remifentanil, can introduce metabolic lability, leading to a much shorter duration of action.[10]
-
The combination of an ester and an anilido group at the 4-position, as in carfentanil, can dramatically increase potency.
-
-
N-Aralkyl Group: A phenylethyl group on the piperidine nitrogen is consistently found in highly potent analogs, indicating the importance of this lipophilic interaction with the receptor.[11]
Comparative Biological Evaluation: Opioid Receptor Binding Assay
To quantify the affinity of newly synthesized analogs for opioid receptors, a competitive radioligand binding assay is a standard and essential experiment.
Experimental Protocol: Mu (µ)-Opioid Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rats) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]DAMGO, a selective µ-opioid agonist), and varying concentrations of the synthesized analog.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled opioid, such as naloxone.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) for each analog by analyzing the competition binding data using non-linear regression.
-
The following diagram outlines the workflow for the opioid receptor binding assay.
Caption: Workflow for opioid receptor binding assay.
Conclusion
The structure-activity relationship of N-acylpiperidine-4-carboxylate analogs demonstrates a clear and predictable pattern for achieving potent analgesic activity through µ-opioid receptor modulation. While the specific biological profile of this compound remains to be fully elucidated in public-domain research, its core structure provides a valuable entry point into the rational design of potent analgesics. The key takeaways for researchers in this field are the critical importance of the N-aralkyl and N-acyl substituents, and the vast potential for modulating potency and pharmacokinetics through modifications at the 4-position of the piperidine ring. The experimental protocols provided herein offer a self-validating framework for the synthesis and evaluation of novel analogs in this important therapeutic class.
References
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- BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. BenchChem.
- Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381.
- Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299.
- Zheng, H., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 207, 112708.
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- Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208.
- Asati, V., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6529.
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A Researcher's Guide to Navigating the Cross-Reactivity of Piperidine-Based Compounds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its presence in a vast array of clinically approved drugs, from antipsychotics to analgesics, is a testament to its utility as a versatile scaffold.[1] The conformational flexibility and the ability of the basic nitrogen to engage in key interactions make it a privileged structure in drug design.[1] However, this same versatility can lead to unintended interactions with biological targets, a phenomenon known as cross-reactivity or off-target effects. Understanding and mitigating these off-target interactions is a critical aspect of drug development, ensuring both the safety and efficacy of new therapeutic agents.[2][3]
This guide provides an in-depth comparison of the cross-reactivity profiles of various piperidine-based compounds, supported by experimental data. We will delve into the methodologies used to assess these interactions and explore the downstream consequences of off-target binding, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
The very features that make the piperidine scaffold so attractive for on-target binding can also predispose it to off-target interactions. The basic nitrogen atom, for instance, can form ionic bonds with acidic residues in the binding pockets of various proteins, not just the intended target.[4] This can lead to a range of undesirable outcomes, from mild side effects to serious toxicity. A prime example is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common liability for many small molecules, including some piperidine derivatives, which can lead to life-threatening cardiac arrhythmias.[5][6][7]
Therefore, a thorough understanding of a compound's selectivity profile is paramount. This involves not only confirming high affinity for the desired target but also systematically screening for interactions with a panel of other biologically relevant proteins.
Comparative Cross-Reactivity Profiles of Piperidine Derivatives
The following tables summarize the binding affinities of various piperidine-based compounds for their intended targets and key off-targets. This data, compiled from multiple studies, highlights how subtle structural modifications can significantly impact selectivity.
Table 1: Comparative Selectivity of Piperidine Derivatives for Monoamine Transporters [8][9][10][11]
| Compound | Target | On-Target Kᵢ (nM) | Off-Target | Off-Target Kᵢ (nM) | Selectivity (Off-Target Kᵢ / On-Target Kᵢ) |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) [8] | DAT | 21 | SERT | 7.6 | 0.36 (Higher affinity for off-target) |
| Fluoroethoxy-1,4-diphenethylpiperidine derivative (15b) [9] | VMAT2 | 73 | DAT | >4500 | >61 |
| SERT | >5000 | >68 | |||
| hERG | >4300 | >59 | |||
| p-Bromo-dl-threo-methylphenidate [10] | DAT | 1.8 | NET | 16 | 8.9 |
| 5-HTT | 1100 | 611 | |||
| cis-Isomer (7a) [11] | DAT | 15 | SERT | >10000 | >667 |
Kᵢ: Inhibition constant, a measure of binding affinity (lower value indicates higher affinity). DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; VMAT2: Vesicular Monoamine Transporter 2; hERG: human Ether-à-go-go-Related Gene potassium channel.
Table 2: Cross-Reactivity of Piperidine-Based Compounds at Other CNS Receptors [12][13][14][15]
| Compound | Primary Target | On-Target Kᵢ (nM) | Off-Target | Off-Target Kᵢ (nM) | Notes |
| Compound 5 [12][13] | Histamine H3 Receptor | 7.70 | Sigma-1 Receptor | 3.64 | Dual high affinity |
| Compound 1 [14] | Sigma-1 Receptor | 3.2 | Sigma-2 Receptor | 105.6 | ~33-fold selectivity for S1R |
| OSU-6162 [16] | Dopamine D2 Receptor | Partial Agonist | 5-HT2A Receptor | Partial Agonist | Acts as a partial agonist at both receptors |
Kᵢ: Inhibition constant. 5-HT2A: Serotonin 2A Receptor.
Deciphering Cross-Reactivity: Key Experimental Methodologies
A multi-pronged approach employing a cascade of in vitro assays is essential for comprehensively characterizing the cross-reactivity profile of a piperidine-based compound.
Tier 1: Broad Panel Screening
The initial step often involves screening the compound against a broad panel of receptors, ion channels, and enzymes at a fixed concentration. This provides a high-level overview of potential off-target liabilities.[2]
Tier 2: Definitive Binding and Functional Assays
For any "hits" identified in the initial screen, dose-response studies are conducted to determine the potency of the interaction. Key assays include:
-
Radioligand Binding Assays: These are the gold standard for quantifying the affinity of a compound for a specific receptor.
-
Enzyme Inhibition Assays: Used to determine the inhibitory potency of a compound against specific enzymes, such as kinases.
-
Cell-Based Functional Assays: These assays measure the functional consequence of compound binding, such as changes in second messenger levels or gene expression.
Below are detailed protocols for two fundamental assays used in cross-reactivity studies.
Experimental Protocol 1: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is crucial for a sensitive and accurate assay.
-
Membrane Preparation: Using cell membranes expressing the target receptor provides a physiologically relevant environment for the binding interaction.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.
-
Filtration: Rapid separation of bound from unbound radioligand is essential to prevent dissociation of the ligand-receptor complex during washing.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, membrane preparation, radioligand, and a high concentration of a known, non-labeled ligand for the target receptor.
-
Test Compound: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the piperidine test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Protocol 2: In Vitro Protein Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a piperidine compound against a specific protein kinase.
Causality Behind Experimental Choices:
-
Choice of Substrate: A specific and efficient substrate for the kinase is necessary for a robust assay signal.
-
ATP Concentration: The concentration of ATP is typically set at or near the Kₘ value for the kinase to allow for sensitive detection of competitive inhibitors.
-
Detection Method: The choice of detection method (e.g., luminescence, fluorescence) depends on the assay format and available instrumentation. ADP-Glo™ is a common choice as it measures the product of the kinase reaction (ADP).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the piperidine test compound in 100% DMSO.
-
Create a serial dilution of the compound in the appropriate kinase assay buffer.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add the diluted test compound or a vehicle control (e.g., DMSO in buffer) to the wells.
-
Add the specific protein kinase and its substrate to each well.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
-
Detection (using a luminescence-based ADP detection kit):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of off-target binding is crucial for predicting potential adverse effects. Graphviz diagrams can be used to visualize these complex relationships.
Caption: On-target vs. potential off-target signaling pathways.
This diagram illustrates the fundamental concept of on-target versus off-target effects. While the piperidine drug is designed to interact with its primary target to produce a therapeutic effect, it may also bind to an off-target receptor, leading to unintended signaling and adverse effects.
Caption: A typical workflow for cross-reactivity screening.
This workflow demonstrates a systematic approach to identifying and characterizing off-target interactions, starting from a large compound library and progressively narrowing down to candidates with favorable selectivity profiles.
Conclusion and Future Directions
The piperidine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, a deep understanding of its potential for cross-reactivity is essential for the successful development of safe and effective drugs. By employing a comprehensive suite of in vitro assays and carefully analyzing the structure-activity relationships, researchers can rationally design piperidine-based compounds with improved selectivity and reduced off-target liabilities. The integration of in silico predictive models early in the discovery process will further aid in flagging potential issues before significant resources are invested. Ultimately, a proactive approach to assessing and mitigating cross-reactivity will be a key determinant in the translation of promising piperidine-based compounds from the laboratory to the clinic.
References
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Request PDF. Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. Accessed January 17, 2026. [Link].
- Berlin M, Lee YJ, Boyce CW, et al. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorg Med Chem Lett. 2010;20(7):2359-2364. doi:10.1016/j.bmcl.2010.01.121.
-
ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed. Accessed January 17, 2026. [Link].
- Crooks PA, Bardo MT, Dwoskin LP. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorg Med Chem Lett. 2018;28(23-24):3708-3712. doi:10.1016/j.bmcl.2018.10.038.
- Gatley SJ, Volkow ND, Wang GJ, et al. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sci. 1996;58(4):PL61-65. doi:10.1016/0024-3205(95)02306-8.
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A Senior Application Scientist's Guide to Catalyst Selection for 4-Arylpiperidine Synthesis
Introduction: The Central Role of 4-Arylpiperidines and the Catalytic Challenge
The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure is a privileged scaffold, found at the heart of numerous blockbuster pharmaceuticals targeting a wide array of conditions, from neuropsychiatric disorders to pain management. The precise and efficient synthesis of these structures is therefore a critical task for researchers in drug discovery and development.
The key synthetic challenge lies in the formation of the C(sp³)–C(sp²) bond between the piperidine C4 position and the aryl ring. Over the past few decades, transition metal catalysis has emerged as the most powerful and versatile tool for forging this connection. However, the choice of catalyst is far from trivial and profoundly impacts yield, substrate scope, functional group tolerance, stereoselectivity, and ultimately, the economic and environmental viability of the synthesis.
This guide provides an in-depth, objective comparison of the leading catalytic systems for 4-arylpiperidine synthesis. Drawing from established literature and field experience, we will dissect the performance of palladium, nickel, and other notable catalysts, providing the experimental data and mechanistic rationale necessary for you to make informed decisions in your own research.
Core Synthetic Strategies: An Overview
The majority of catalytic approaches to 4-arylpiperidines rely on cross-coupling reactions. These methods typically involve the reaction of a piperidine-based nucleophile or electrophile with an aryl coupling partner, orchestrated by a transition metal catalyst. The two dominant strategies are the Suzuki-Miyaura coupling and the Negishi coupling.
Caption: Primary catalytic routes to the 4-arylpiperidine core.
Head-to-Head Catalyst Comparison: Palladium vs. Nickel
Palladium and nickel complexes are the workhorses of C-C cross-coupling and the most frequently employed catalysts for 4-arylpiperidine synthesis. While both can be highly effective, they possess distinct characteristics that make them suitable for different applications.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis, particularly the Suzuki-Miyaura reaction, is arguably the most well-established and versatile method. Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2]
Advantages:
-
Exceptional Functional Group Tolerance: Tolerates a wide range of sensitive functional groups, minimizing the need for protecting group strategies.[3]
-
Mild Reaction Conditions: Many reactions can be conducted at or near room temperature.[4]
-
High Selectivity: Palladium catalysts offer excellent regio- and stereoselectivity.[1]
-
Extensive Substrate Availability: A vast library of arylboronic acids is commercially available.
Disadvantages:
-
High Cost and Low Abundance: Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.[5]
-
Toxicity: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated to low ppm levels, often requiring costly purification steps.[5][6]
-
Sensitivity to Ligands: Performance is highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand, which can also be expensive.[2]
Nickel-Based Catalysts: The Cost-Effective Powerhouse
Nickel has emerged as a powerful, cost-effective alternative to palladium.[5] Being more earth-abundant and significantly cheaper, it is an attractive option for industrial-scale synthesis. Nickel catalysts are particularly adept at activating challenging substrates, such as aryl chlorides and fluorides, and excel in reactions involving sp³-hybridized centers.[7]
Advantages:
-
Low Cost and High Abundance: Nickel is significantly cheaper and more abundant than palladium, offering a greener and more sustainable option.[8]
-
High Reactivity: Often more reactive than palladium, enabling the use of less reactive electrophiles like aryl chlorides.
-
Unique Mechanistic Pathways: Can operate via different mechanisms than palladium, sometimes offering complementary reactivity and overcoming limitations of Pd-based systems.[9][10][11]
Disadvantages:
-
Functional Group Tolerance: Generally less tolerant of sensitive functional groups compared to palladium. Nickel's higher reactivity can lead to side reactions.[12]
-
Toxicity Concerns: While palladium toxicity is a concern due to regulations, nickel compounds can also possess significant toxicity.[13][14]
-
Reaction Conditions: Often require higher temperatures and stronger bases than corresponding palladium-catalyzed reactions.
Quantitative Performance Data
The following table summarizes typical experimental data for the synthesis of 4-arylpiperidines using leading palladium and nickel catalytic systems. This data is compiled from representative literature procedures to provide a baseline for comparison.
| Parameter | Palladium-Catalyzed Suzuki Coupling | Nickel-Catalyzed Negishi Coupling |
| Typical Reaction | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine + Aryl Bromide | N-Boc-4-iodopiperidine + Arylzinc Halide |
| Catalyst Precursor | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | NiCl₂(dppp) or Ni(acac)₂ |
| Ligand | Triphenylphosphine, SPhos, etc. | dppp, PPh₃, etc. (often part of precatalyst) |
| Catalyst Loading | 0.5 - 5 mol% | 2 - 10 mol% |
| Base / Additive | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often no base needed; may use salt additives like LiBF₄[15] |
| Solvent | Dioxane/H₂O, Toluene, DMF | THF, DMA, NMP |
| Temperature | Room Temp to 100 °C | Room Temp to 80 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yields | 75 - 95% | 70 - 90% |
| Key Reference(s) | [4][16] | [10][15] |
Mechanistic Insights: Understanding the "Why"
A deep understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions. While both palladium and nickel catalysis involve oxidative addition, transmetalation, and reductive elimination, the nuances of these steps differ.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the active Pd(0) species, followed by transmetalation with the organoboron compound (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][17][18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Nickel-Catalyzed Negishi Coupling
The mechanism for nickel-catalyzed reactions can be more complex and varied than that of palladium. While a Ni(0)/Ni(II) cycle analogous to palladium's is often proposed, radical pathways involving Ni(I) and Ni(III) species are also common, particularly with alkyl electrophiles.[9][10][11][19] This ability to engage in single-electron transfer (SET) pathways contributes to nickel's distinct reactivity profile.
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for the Negishi reaction.
Emerging and Specialized Catalysts
While palladium and nickel dominate the field, other catalytic systems offer unique advantages for specific applications.
-
Rhodium-Catalyzed Asymmetric Synthesis: For constructing chiral 4-arylpiperidines, rhodium catalysts paired with chiral ligands have shown exceptional promise in asymmetric conjugate additions and reductive Heck reactions, providing high enantioselectivity.[20][21]
-
Copper-Catalyzed Couplings: Copper catalysis, while historically requiring harsh conditions (Ullmann reaction), has seen a renaissance. Modern ligand-supported copper systems can mediate C-N and C-O couplings effectively and are being explored for C-C bond formation as a very low-cost alternative.[22]
-
Iron-Catalyzed Reactions: As the most abundant and least toxic transition metal, iron is the ultimate "green" catalyst. While still an emerging area, iron-catalyzed cross-coupling reactions are being developed, though they often require higher catalyst loadings and have a more limited scope compared to palladium and nickel.[5]
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and laboratory execution, we provide two detailed, validated protocols for the synthesis of a model 4-arylpiperidine derivative using benchmark palladium and nickel catalysts.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine, a common precursor to 4-phenylpiperidine.
Reaction Scheme: (An image depicting the reaction of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with bromobenzene, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as a base in a dioxane/water solvent system to yield 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.)
Materials:
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 equiv)
-
Bromobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-(boronic ester) (1.0 equiv), bromobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of boronic ester).
-
Stir the mixture and sparge with inert gas for 15 minutes to ensure the solution is thoroughly deoxygenated.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-tetrahydropyridine product. Subsequent hydrogenation of the double bond yields the final 4-arylpiperidine.
Protocol 2: Nickel-Catalyzed Negishi Cross-Coupling
This protocol outlines the direct synthesis of N-Boc-4-phenylpiperidine.
Reaction Scheme: (An image depicting the reaction of N-Boc-4-iodopiperidine with phenylzinc chloride, catalyzed by NiCl₂(dppp) in THF to yield N-Boc-4-phenylpiperidine.)
Materials:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Phenylzinc chloride (0.5 M in THF, 1.5 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppp) (0.05 equiv) and N-Boc-4-iodopiperidine (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF via syringe. Stir the mixture at room temperature to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the solution of phenylzinc chloride (1.5 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-phenylpiperidine.
Conclusion and Future Outlook
The synthesis of 4-arylpiperidines is a mature field, yet one that continues to evolve. Palladium catalysts remain the premier choice for broad applicability and exceptional functional group tolerance , making them ideal for complex, late-stage functionalizations in discovery chemistry. Nickel catalysts, with their lower cost and distinct reactivity, present a compelling and often superior alternative for process development and large-scale manufacturing , especially when using more economical aryl chloride starting materials.
The choice between these catalysts is a classic case of balancing trade-offs: the reliability and broad tolerance of palladium versus the economic advantages and powerful reactivity of nickel. As a scientist, the optimal choice will depend on the specific goals of your project: the complexity of your substrate, the scale of your reaction, and the economic and environmental constraints you are working within.
Looking forward, the development of catalysts based on more earth-abundant metals like copper and iron, alongside advances in biocatalysis and photoredox catalysis, promises to deliver even more efficient, selective, and sustainable methods for constructing this vital pharmaceutical scaffold.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. The proper management and disposal of chemical substances like Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate are not mere regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the chemical rationale behind each procedural step.
Part I: Hazard Identification & In-Depth Risk Assessment
This compound is a molecule with distinct reactive centers that dictate its hazard profile and, consequently, its disposal pathway.
-
The Piperidine Moiety : The piperidine ring is a cyclic secondary amine derivative. Compounds in this class are often corrosive and can cause severe skin burns and eye damage.[1][3] They can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]
-
The Halogenated Acyl Group (3-chloropropanoyl) : This is the most critical feature for waste segregation.
-
Acyl Chloride Reactivity : The acyl chloride functional group is highly reactive, particularly with water and other nucleophiles (e.g., alcohols, amines).[6][7] This reactivity can lead to the release of corrosive hydrogen chloride (HCl) gas upon contact with moisture.[7][8]
-
Halogenated Organic Classification : The presence of a chlorine atom classifies this compound as a halogenated organic waste .[9][10] This is a crucial distinction, as halogenated waste streams are managed differently from non-halogenated ones. Improper incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and other persistent organic pollutants. Therefore, they must be processed in specialized high-temperature incinerators equipped with scrubbers.[11][12]
-
Data Summary: Anticipated Hazard Profile
| Hazard Classification | Potential Effects & Rationale | GHS Hazard Statement (Assumed) |
| Skin Corrosion/Irritation | The piperidine ring and potential for HCl formation make it highly likely to be corrosive.[2][3] | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity | Piperidine derivatives are known to be toxic.[3][4] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Reactivity | The acyl chloride group reacts with water/moisture.[6][7] | EUH014: Reacts violently with water. |
| Environmental Hazard | Halogenated organic compounds can be harmful to aquatic life and persist in the environment.[11] | H402: Harmful to aquatic life.[3] |
Part II: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before any handling or disposal operations, establishing a robust safety perimeter is essential. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][13]
Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes of the corrosive liquid and potential fuming from hydrolysis. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber of sufficient thickness).[1][6] | Prevents skin contact with the corrosive and toxic material. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron.[1] | Provides a barrier against spills and splashes. |
| Respiratory | Not typically required if all handling is performed within a fume hood. | For spill cleanup outside a hood, a respirator with an appropriate acid gas/organic vapor cartridge may be necessary.[8] |
Part III: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is strict waste segregation . Do not mix this compound with non-halogenated organic waste or any other waste stream.
Step 1: Waste Segregation
Your institution's waste management system will have designated containers for different chemical classes. This compound must be placed in the container labeled "Halogenated Organic Waste" or an equivalent designation.[9][10][14]
-
Causality: Mixing halogenated and non-halogenated waste streams leads to cross-contamination. This unnecessarily designates the entire volume as the more hazardous (and more expensive to dispose of) halogenated waste.[11][15] More critically, it can lead to dangerous chemical reactions if mixed with incompatible substances.
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[13][16] Ensure the container material is compatible with chlorinated organic compounds.
-
Proper Labeling: The waste container must be clearly labeled before the first drop of waste is added.[14] Per EPA and OSHA requirements, the label must include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[16][17] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Segregated Storage: Store the halogenated waste away from incompatible materials, particularly:
Caption: Workflow for proper chemical disposal.
Part IV: Spill Management Protocol
Accidents can happen, and a prepared response is critical.
-
For Small Spills (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated halogenated waste container. [4][14] 4. Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated waste.
-
-
For Large Spills (outside a fume hood):
References
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OSHA.com . (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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Inchem.org . ICSC 0210 - ACETYL CHLORIDE. [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The protocols outlined below are designed to be a self-validating system for the safe handling and disposal of this chemical compound.
Hazard Identification and Risk Assessment
-
Piperidine Derivatives : The piperidine ring is a common scaffold in many biologically active compounds. Piperidine itself is a flammable liquid and can be toxic and corrosive.[1][2][3][4][5] Derivatives of piperidine may cause skin and eye irritation.[6][7]
-
Acyl Chlorides : The 3-chloropropanoyl group is an acyl chloride. Acyl chlorides are a class of reactive chemicals known to be corrosive and moisture-sensitive.[8] They react with water, including moisture in the air, to produce hydrochloric acid, which is corrosive to the skin, eyes, and respiratory tract.[8][9]
Based on a closely related structure, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, the anticipated hazards are significant and include:
-
Harmful if swallowed.[10]
-
Causes skin irritation.[10]
-
Causes serious eye damage.[10]
-
May cause respiratory irritation.[10]
Given these potential hazards, a cautious and well-planned approach to handling this compound is imperative.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table summarizes the required PPE, and the rationale for each is explained below.
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8][11] | To prevent skin contact with the corrosive and irritating compound.[8] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[9][11][12] | To protect against splashes that can cause serious eye damage.[9][10] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[13] | To prevent incidental skin exposure.[13] |
| Respiratory Protection | A government-approved respirator if ventilation is inadequate.[13] | To protect against inhalation of vapors or aerosols that may cause respiratory irritation.[10] |
Diagram of PPE Requirements
Caption: Essential PPE for handling this compound.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for both safety and maintaining the chemical's integrity.
Step-by-Step Handling Procedure
-
Ventilation : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[8][13]
-
Avoid Contact : Take all necessary precautions to prevent direct contact with the skin and eyes, and to avoid inhaling any vapors or mists.[7][14]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1][2] Always wash your hands thoroughly with soap and water after handling the compound.[7][14]
-
Ignition Sources : Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[13][15] Use non-sparking tools and explosion-proof equipment where necessary.[1][12]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[9][14]
Storage
-
Container : Store the compound in a tightly closed, properly labeled container.[3][13]
-
Location : Keep the container in a cool, dry, and well-ventilated area.[3][13] Designate a specific storage area for corrosives.[13]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] Due to its acyl chloride nature, it is crucial to protect it from moisture.[8]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.[7][12]
-
Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[12][13] Do not attempt to dispose of it down the drain or in regular trash.[12]
-
Spill Management :
-
Minor Spills : For small spills, absorb the material with an inert, non-flammable absorbent such as sand or vermiculite.[1][7] Collect the absorbed material into a sealed container for disposal.[7]
-
Major Spills : In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]
-
Workflow for Safe Handling and Disposal
Caption: A workflow diagram outlining the key stages of safe handling and disposal.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.
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Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [Link]
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SAFETY DATA SHEET: Piperidine. Fisher Scientific. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Personal Protective Equipment. US EPA. [Link]
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SAFETY DATA SHEETS: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. CATO Research Chemical Inc.[Link]
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Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. PubChem. [Link]
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Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]
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HAZARD SUMMARY: 1-ETHYL PIPERIDINE. NJ.gov. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
